(R)-3-Amino-1,2-propanediol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-aminopropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIGMPWTAHJUMN-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CO)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66211-46-9 | |
| Record name | (2R)-3-aminopropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Amino-1,2-propanediol: A Technical Guide for Drug Development Professionals
CAS Number: 66211-46-9 Molecular Formula: C₃H₉NO₂ Molecular Weight: 91.11 g/mol
This technical guide provides an in-depth overview of (R)-3-Amino-1,2-propanediol, a critical chiral building block for the pharmaceutical and biotechnology industries. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and key visualizations to support its application in complex organic synthesis.
Core Properties and Specifications
This compound, also known as (2R)-3-aminopropane-1,2-diol, is a versatile organic compound featuring both amino and hydroxyl functional groups.[1] Its chirality is a key feature, making it an essential intermediate in the synthesis of enantiomerically pure pharmaceuticals.[2] The compound typically appears as a white to pale yellow crystalline powder.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 54-56 °C | [2][4] |
| Boiling Point | 117-119 °C at 0.4 mm Hg | [4] |
| Density | 1.175 g/mL at 25 °C | [4] |
| Optical Rotation [α]²⁰/D | +9° (neat) | [4] |
| Refractive Index (n²⁰/D) | 1.483 | [4] |
| Solubility | Soluble in water | [1] |
Synthesis and Manufacturing
The industrial synthesis of 3-amino-1,2-propanediol is predominantly achieved through the ammonolysis of 3-chloro-1,2-propanediol.[5] However, for pharmaceutical applications requiring the specific (R)-enantiomer, enantioselective synthesis or chiral resolution is necessary. One documented method for the enantioselective synthesis is the asymmetric dihydroxylation of allylamine.[6][7]
Experimental Protocol: Asymmetric Dihydroxylation of Allylamine
Materials:
-
Allylamine
-
Osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)
-
Chiral ligand (e.g., a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ))
-
Stoichiometric oxidant (e.g., potassium ferricyanide(III))
-
A suitable solvent system (e.g., t-butanol/water)
-
Base (e.g., potassium carbonate)
Procedure:
-
A solution of the chiral ligand and potassium osmate in the solvent system is prepared.
-
The stoichiometric oxidant and base are added to the reaction mixture.
-
Allylamine is added to the cooled reaction mixture.
-
The reaction is stirred at a controlled temperature until completion, monitored by techniques such as TLC or HPLC.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is then purified, typically by chromatography, to yield this compound.
Note: The specific choice of chiral ligand is crucial for achieving high enantioselectivity for the (R)-enantiomer.
Purification and Analysis
Purification of the final product is critical to ensure its suitability for pharmaceutical synthesis. Common purification techniques include vacuum distillation and crystallization.
Analytical Characterization: The purity and enantiomeric excess of this compound are typically determined using the following methods:
-
Gas Chromatography (GC): To assess chemical purity. Derivatization with agents like trifluoroacetic anhydride may be required.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining enantiomeric purity. This involves the use of a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for a wide range of chemical transformations.
Synthesis of Iohexol
A significant application of this compound is in the synthesis of Iohexol, a non-ionic X-ray contrast agent.[8] The synthesis involves the N-alkylation of an intermediate with this compound.
Table 2: Representative Reaction Parameters for the Synthesis of a Key Iohexol Intermediate
| Parameter | Value | Reference |
| Reactants | 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, 3-chloro-1,2-propanediol | [9] |
| Solvent | Propylene glycol, 2-(2-methoxyethoxy)ethanol | [9] |
| Base | Sodium hydroxide | [9] |
| Reaction Temperature | 40 °C | [9] |
| Reaction Time | 24 hours | [9] |
| Yield | 70% (crude) | [9] |
Visualized Workflows
To further elucidate the role of this compound in synthesis, the following workflows are provided.
Caption: Synthesis of this compound.
Caption: Application in Iohexol Synthesis.
Conclusion
This compound is a high-value chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the contrast agent Iohexol. Its synthesis requires careful control of stereochemistry, and its purity is paramount for its use in cGMP manufacturing. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers and developers in its effective utilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. re.public.polimi.it [re.public.polimi.it]
(R)-3-Amino-1,2-propanediol molecular structure and properties
An In-depth Technical Guide to (R)-3-Amino-1,2-propanediol for Advanced Research and Development
Introduction: The Significance of a Chiral Workhorse
This compound, a chiral derivative of glycerol, stands as a pivotal building block in modern synthetic chemistry and pharmaceutical development.[1][2] Its unique trifunctional structure, featuring a primary amine and two hydroxyl groups on a propane backbone with a defined stereocenter, imparts a high degree of versatility. This allows it to serve as a foundational component in the synthesis of complex molecules, from life-saving drugs to advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating innovative chemical entities and therapeutic agents. This guide provides a comprehensive technical overview, grounded in scientific literature, to support its application in demanding research and development environments.
Molecular Structure and Physicochemical Profile
The defining feature of this compound is its specific three-dimensional arrangement, which is crucial for its role in asymmetric synthesis.[2] The "R" designation denotes the Rectus configuration at the C2 chiral center according to the Cahn-Ingold-Prelog priority rules. This stereochemical purity is paramount in pharmaceutical applications where enantiomers can exhibit vastly different biological activities.
The molecule's physical state can vary from a white to light yellow crystalline powder to a colorless, viscous liquid, often depending on purity and ambient conditions.[3][4] Its high water solubility is attributed to the polar amine and hydroxyl functional groups, which readily participate in hydrogen bonding.[5]
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value |
| IUPAC Name | (2R)-3-aminopropane-1,2-diol[6] |
| CAS Number | 66211-46-9[4][7] |
| Molecular Formula | C₃H₉NO₂[4][6][7] |
| Molecular Weight | 91.11 g/mol [7][8] |
| Appearance | White to light yellow crystalline powder or viscous liquid[4] |
| Melting Point | 53-57 °C[6] |
| Boiling Point | 117-119 °C @ 0.4 mm Hg; 264-265 °C @ 739 mmHg[7] |
| Density | ~1.175 g/mL at 25 °C[3][7] |
| Water Solubility | >1000 g/L (Highly Soluble) |
| Specific Optical Rotation | +27° to +29° (c=4, 5N HCl)[6] |
| SMILES | NCC(O)CO[6] |
| InChI Key | KQIGMPWTAHJUMN-UHFFFAOYSA-N[9] |
Synthesis and Manufacturing Pathways
The industrial production of 3-amino-1,2-propanediol, often as a racemate, typically involves the ammonolysis of a glycerol derivative. A common and efficient method starts with 3-chloro-1,2-propanediol, which reacts with ammonia under alkaline conditions.[1][10][11] The synthesis of the enantiomerically pure (R)-form requires a stereocontrolled approach. One such method involves the asymmetric dihydroxylation of allylamine using a chiral catalyst system.[10]
A generalized industrial synthesis workflow is outlined below. The process begins with a key precursor, which is then subjected to amination, followed by rigorous purification steps to achieve the high purity required for pharmaceutical applications.
Caption: Generalized workflow for the synthesis of 3-amino-1,2-propanediol.
A published laboratory procedure for synthesizing the racemic compound from 3-chloro-1,2-propanediol and ammonia reported a yield of 90% and a purity of 99.6% under optimized conditions: a 15:1 molar ratio of ammonia to the chloropropanediol, a reaction temperature of 50°C, and a reaction time of 4 hours, followed by molecular distillation.[10]
Core Applications in Drug Development and Chemical Industry
The utility of this compound spans multiple high-value sectors, primarily driven by its bifunctional and chiral nature.
-
Non-Ionic X-Ray Contrast Media: It is an irreplaceable raw material for producing several widely used non-ionic X-ray contrast agents, such as Iohexol and Iopamidol.[3][12][13] These agents are crucial for enhancing the visibility of internal body structures in medical imaging.
-
Chiral Synthon for APIs: As a versatile chiral building block, it is integral to the synthesis of various Active Pharmaceutical Ingredients (APIs).[2] Its structure is incorporated into antivirals, beta-blockers, and other therapeutics where stereochemistry is critical for efficacy and safety.[1][2]
-
Advanced Biomedical Materials: In biotechnology, it serves as a reactant for creating lipid-like delivery molecules, known as lipidoids, which are used in RNA interference (RNAi) therapeutics for gene silencing.[1][14]
-
Cosmetics and Personal Care: In cosmetic formulations, it functions as a humectant and moisturizing agent, improving skin hydration and texture due to its high affinity for water.[2][15][16]
-
Novel Solvents and Polymers: Researchers are exploring its use as a hydrogen bond donor in the design of deep eutectic solvents, which are considered greener alternatives to volatile organic compounds (VOCs).[3][14] It also acts as an intermediate in the production of surfactants, emulsifiers, and resins.[15]
Caption: Major applications derived from this compound.
Featured Experimental Protocol: Selective N-Acylation
The selective reactivity of the amine group over the hydroxyl groups is a key feature exploited in synthesis. The following protocol describes a representative selective N-acylation, a foundational step in producing pseudo-ceramides and other complex molecules.[13]
Objective: To selectively acylate the primary amine of 3-amino-1,2-propanediol in the presence of its two hydroxyl groups.
Materials:
-
3-Amino-1,2-propanediol
-
Stearic Acid (or other fatty acid)
-
Immobilized Candida antarctica lipase B (Novozym® 435) as a biocatalyst
-
Suitable organic solvent (e.g., 2-methyl-2-butanol)
-
Packed-bed bioreactor setup
-
Analytical equipment for monitoring (HPLC, GC-MS)
Methodology:
-
System Preparation: Set up a continuous flow packed-bed bioreactor and pack it with the immobilized lipase biocatalyst.
-
Substrate Solution: Prepare a solution of 3-amino-1,2-propanediol and stearic acid in the chosen organic solvent. An equimolar ratio is a typical starting point.
-
Reaction Initiation: Pump the substrate solution through the packed-bed reactor at a controlled flow rate and temperature. The enzymatic catalyst facilitates the selective formation of an amide bond between the amine group and the carboxylic acid.
-
Monitoring: Collect effluent samples at regular intervals and analyze them using HPLC or GC to determine the conversion rate and product yield. The primary product will be N-stearyl-3-amino-1,2-propanediol.
-
Product Isolation: Once the reaction reaches the desired conversion, the solvent is removed from the collected effluent, typically via rotary evaporation.
-
Purification: The resulting crude product can be purified using techniques such as column chromatography or recrystallization to isolate the high-purity N-acylated product.
This enzymatic approach is favored for its high selectivity, mild reaction conditions, and sustainability compared to traditional chemical methods, preventing the need for protecting groups for the hydroxyl functions.
Safety, Handling, and Storage
Due to its corrosive nature, proper handling of this compound is critical to ensure laboratory safety. It can cause severe skin burns and eye damage upon contact.[11][17][18]
Table 2: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[17] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[17] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[17] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[17] |
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18][19]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[19]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[19]
-
Respiratory Protection: If airborne concentrations are high, use a NIOSH-approved respirator with an appropriate filter.[19]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[18][19] The compound is hygroscopic and should be protected from moisture.[1][19]
Conclusion
This compound is a high-value chiral intermediate whose importance in the pharmaceutical and chemical industries cannot be overstated. Its unique structural attributes enable the synthesis of a diverse range of complex and stereochemically defined molecules. For scientists and developers, a deep understanding of its properties, synthetic routes, and safe handling practices is the foundation for innovation, whether in the pursuit of next-generation therapeutics, advanced medical imaging agents, or novel biomaterials.
References
- 1. sfdchem.com [sfdchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. 3-Amino-1,2-propanediol [webbook.nist.gov]
- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. borregaard.com [borregaard.com]
- 12. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 13. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 14. nbinno.com [nbinno.com]
- 15. aozunasia.com [aozunasia.com]
- 16. CAS 616-30-8: 3-Amino-1,2-propanediol | CymitQuimica [cymitquimica.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. cloudfront.zoro.com [cloudfront.zoro.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Synonyms for (R)-3-Amino-1,2-propanediol in chemical literature
An In-depth Technical Guide to the Synonyms, Properties, and Synthesis of (R)-3-Amino-1,2-propanediol
For researchers, scientists, and drug development professionals, a clear understanding of chemical nomenclature and synthetic accessibility is paramount. This guide provides a comprehensive overview of the synonyms for this compound, along with its key physicochemical properties and detailed experimental protocols for its synthesis.
Synonyms and Chemical Identifiers
This compound, a valuable chiral building block, is referenced in chemical literature under various names. Clarity in nomenclature is crucial for accurate literature searches and chemical sourcing. The following table summarizes the synonyms and key identifiers for the (R)-enantiomer, its corresponding (S)-enantiomer, and the racemic mixture.
| Stereoisomer | Common/Systematic Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| (R)-enantiomer | This compound[1][2] | 66211-46-9[2] | C₃H₉NO₂ | 91.11[2] | 105-110[3] | 320-337[3] |
| (2R)-3-aminopropane-1,2-diol[1] | ||||||
| (R)-(+)-3-Amino-1,2-propandiol[2] | ||||||
| (S)-enantiomer | (S)-3-Amino-1,2-propanediol[4][5] | 61278-21-5[4] | C₃H₉NO₂ | 91.11[4] | 54 - 60[6] | 129 - 131 (at 5 mmHg)[6] |
| (2S)-3-aminopropane-1,2-diol[4] | ||||||
| Racemic Mixture | (±)-3-Amino-1,2-propanediol | 616-30-8[7][8] | C₃H₉NO₂ | 91.11[7][8] | 55-57[7] | 264-265 (at 739 mmHg)[7] |
| 3-Aminopropane-1,2-diol[7] | ||||||
| 1-Aminoglycerol[8] | ||||||
| Isoserinol[7] | ||||||
| 2,3-Dihydroxypropylamine[8] | ||||||
| 1-Amino-2,3-propanediol[8] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-amino-1,2-propanediol are crucial for its application in research and development. Below are protocols for the synthesis of the racemic mixture and an asymmetric approach to the (R)-enantiomer.
Synthesis of Racemic 3-Amino-1,2-propanediol via Ammonolysis of 3-Chloro-1,2-propanediol
This widely used industrial method involves the nucleophilic substitution of the chlorine atom in 3-chloro-1,2-propanediol with an amino group from ammonia.[1]
Materials and Equipment:
-
3-chloro-1,2-propanediol (glycerin chlorohydrin)
-
Aqueous ammonia (25-27% concentration)
-
Main catalyst (e.g., cupric oxide) and cocatalyst (e.g., stannic oxide, manganese oxide, or magnesium oxide)
-
Pressurized reaction kettle with stirring and heating capabilities
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Charge the reaction kettle with 100g of 3-chloro-1,2-propanediol, the main catalyst, and the cocatalyst.
-
Add aqueous ammonia (25-27% concentration) in a mass 3 to 8 times that of the 3-chloro-1,2-propanediol.
-
Seal the reactor and commence stirring. Heat the mixture to a temperature between 30°C and 50°C.[1] The reaction is exothermic and requires careful temperature control.
-
Maintain the reaction for 1 to 6 hours.[1] The pressure inside the reactor will increase.
-
After the reaction is complete, cool the reactor to ambient temperature.
-
Filter the reaction mixture to separate the solid catalysts, which can be recovered and reused.
-
Concentrate the filtrate by evaporating the water using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation to obtain pure 3-amino-1,2-propanediol.
Asymmetric Synthesis of (R)-(+)-3-Amino-1,2-propanediol
This method employs a chiral catalyst to achieve the asymmetric dihydroxylation of a prochiral substrate, leading to the desired (R)-enantiomer.
Description: The synthesis of (R)-(+)-3-amino-1,2-propanediol can be achieved through the asymmetric dihydroxylation of allylamine. This reaction is catalyzed by a novel chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄). The wool acts as a chiral ligand, influencing the stereochemical outcome of the dihydroxylation.
Key Parameters:
-
Catalyst: Wool-OsO₄ complex.
-
Substrate: Allylamine.
-
Reaction: Asymmetric dihydroxylation.
-
Factors Affecting Yield: The chemical and optical yields are significantly influenced by the concentration of OsO₄ in the wool complex, the reaction time, and the molar ratio of allylamine to OsO₄.
-
Catalyst Reusability: The wool-OsO₄ complex can be recovered and reused multiple times without a notable decrease in its catalytic activity and enantioselectivity.
Visualization of Synonym and Stereoisomer Relationships
To clarify the relationships between the different forms of 3-amino-1,2-propanediol and their common synonyms, the following diagram is provided.
Caption: Hierarchical relationship of 3-Amino-1,2-propanediol stereoisomers and synonyms.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. borregaard.com [borregaard.com]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 7. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling of (R)-3-Amino-1,2-propanediol for Research Professionals
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for (R)-3-Amino-1,2-propanediol (CAS: 66211-46-9) and its commonly used racemic form, 3-Amino-1,2-propanediol (CAS: 616-30-8). As a valuable chiral building block and reactant in the synthesis of advanced materials, including lipidoids for RNA interference therapeutics and cationic polymers for gene delivery, its safe management in the laboratory is of paramount importance. This guide is intended for researchers, scientists, and drug development professionals, emphasizing the causality behind safety protocols to foster a culture of proactive risk management.
Core Hazard Identification and Toxicological Profile
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][3][4] The primary danger stems from its high alkalinity; a 10% aqueous solution exhibits a pH of 11, making it highly caustic to biological tissues.[1] Understanding this fundamental chemical property is key to appreciating the severity of the risks and the necessity of the stringent handling protocols outlined below.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and immediate understanding of the chemical's primary dangers.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[1][2][3][4] | Danger | Corrosion |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[1][3] | Danger | Corrosion |
Expert Insight: The classification as "Corrosive Category 1" signifies that the material can cause irreversible tissue damage upon contact. Unlike irritants, which cause reversible inflammation, corrosive substances can lead to permanent scarring, loss of function, and, in the case of eye contact, blindness.[5]
Summary of Toxicological Data
While the immediate corrosive hazard is the principal concern, it is also important to review the known toxicological data.
| Endpoint | Species | Route | Value | Interpretation |
| Acute Oral Toxicity (LD50) | Rat | Oral | 7500 mg/kg[1][6][7] | Low acute toxicity via ingestion. The primary danger remains chemical burns to the gastrointestinal tract rather than systemic poisoning. |
| Acute Oral Toxicity (LD50) | Mouse | Oral | 2460 mg/kg[5][7] | Low acute toxicity. |
| Carcinogenicity | N/A | N/A | Not listed by IARC, NTP, or OSHA.[1][6] | No evidence to suggest carcinogenic properties based on current data. |
| Mutagenicity / Teratogenicity | N/A | N/A | No data available.[5] | The absence of data necessitates a cautious approach, handling the compound as if it could possess unknown chronic effects. |
Physicochemical Properties and Their Safety Implications
The physical properties of a chemical directly influence its behavior in the laboratory and dictate appropriate storage and handling measures.
| Property | Value | Safety Implication |
| Appearance | Colorless, very viscous liquid or white solid crystals.[1][5] | Its high viscosity means it can cling to surfaces, making decontamination more challenging. It may be solid at room temperature. |
| Melting Point | 54-57 °C[1][8][9] | The compound may be solid in the container. Gentle warming in a water bath may be required, which must be done with caution in a ventilated area. |
| Boiling Point | 264-265 °C[1][2][6] | The high boiling point indicates low vapor pressure at room temperature, but heating will increase vapor concentrations significantly. |
| Flash Point | >112 °C (Closed Cup)[1][7] | Classified as combustible.[5] Must be kept away from open flames and high-heat sources, especially during distillation or heating. |
| Density | ~1.175 g/mL at 25 °C[1][6][8] | Heavier than water. |
| Water Solubility | >1000 g/L (Highly Soluble)[1] | Spills can be diluted with water, but this will create a larger volume of corrosive hazardous waste that must be contained. Do not flush to drains.[1][10] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air).[2][7] | Containers must be kept tightly sealed to maintain product integrity and prevent the absorption of water, which could affect reactions.[1][7] |
Proactive Safety: Engineering Controls, PPE, and Handling Protocols
A proactive approach to safety involves layering multiple levels of protection. The logical flow of this strategy is to first engineer out the hazard, then protect the individual with appropriate PPE, and finally, adhere to strict handling protocols.
Caption: Hierarchy of controls for mitigating chemical exposure risks.
Mandatory Engineering Controls
The first line of defense is to minimize exposure through environmental controls.
-
Ventilation: All handling of this compound must occur inside a certified chemical fume hood to control vapors and potential aerosols.[5][7]
-
Safety Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7] This is non-negotiable due to the compound's severe corrosive properties.
Personal Protective Equipment (PPE)
PPE is the user's last line of defense and must be selected based on the specific hazards.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1][7][11] | Protects against splashes that can cause irreversible eye damage. A face shield protects the entire face from contact. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a chemically resistant lab coat.[1][2][7][11] | Prevents skin contact, which can lead to severe chemical burns. Ensure gloves are inspected before use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge.[5][6][7] | Mandatory if working outside a fume hood (not recommended) or if aerosols are generated. |
Safe Handling and Storage Protocols
-
Handling: Wash hands thoroughly after handling.[1][7] Avoid all personal contact, including inhalation of vapors or mists.[1][5][7] Keep containers tightly closed when not in use.[7]
-
Storage: Store in a cool, dry, and well-ventilated area.[1][7] The storage area should be secured and designated for corrosive materials ("Store locked up").[1][10][12]
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents to prevent violent or exothermic reactions.[2][5][6]
Emergency Response and Spill Management
Preparedness is crucial for effectively managing incidents. All personnel must be familiar with these procedures before handling the chemical.
First Aid Measures: Immediate Action Required
In any exposure scenario, speed is critical to minimizing tissue damage.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention. [1][5][10] |
| Skin Contact | Immediately remove all contaminated clothing.[1][2][10] Flush skin with plenty of water for at least 15 minutes.[2][7] Seek immediate medical attention. [2] |
| Inhalation | Move the victim to fresh air immediately.[7][10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [2][7][10] |
| Ingestion | Do NOT induce vomiting. [1][2][7][10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[7] Seek immediate medical attention. [1][7][10] |
Experimental Protocol: Incidental Spill Response
This protocol outlines the steps for managing a small, incidental spill (<100 mL) within a laboratory setting.
-
Alert & Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[13]
-
Assess & Ventilate: Assess the spill size and ensure the fume hood is functioning correctly to contain vapors.
-
Don PPE: Put on full PPE as described in Section 3.2, including a respirator if necessary.
-
Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).[1][5][13]
-
Absorption: Gently cover and absorb the spill with the inert material, working from the outside in to minimize splashing.[13]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.[1][5][14]
-
Decontamination: Wipe down the spill area with a damp cloth. Collect the cloth and any contaminated materials as hazardous waste.
-
Disposal: Dispose of the sealed waste container through your institution's hazardous waste management program.
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
Caption: Step-by-step workflow for managing an incidental chemical spill.
Firefighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]
-
Hazards of Combustion: Thermal decomposition will produce toxic and irritating gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][5][6]
-
Required Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against these toxic fumes.[2][7]
References
- 1. 3-Amino-1,2-propanediol - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jnfuturechemical.com [jnfuturechemical.com]
- 9. 66211-46-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Spectroscopic Characterization of (R)-3-Amino-1,2-propanediol: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (R)-3-Amino-1,2-propanediol, a versatile chiral building block crucial in pharmaceutical synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data.
Introduction to this compound
This compound (also known as (R)-isoserinol) is a chiral aminodiol with the molecular formula C₃H₉NO₂ and a molecular weight of 91.11 g/mol .[3][4] Its structure, containing a primary amine and two hydroxyl groups, makes it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs), including non-ionic contrast agents like iohexol and iodixanol.[2] The stereochemistry of the molecule is critical for its biological activity and the efficacy of the final drug product. Therefore, unambiguous characterization of its structure and stereochemical integrity is paramount.
Molecular Structure and Key Spectroscopic Features
The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The presence of O-H, N-H, C-O, C-N, and C-H bonds, along with three distinct carbon environments, forms the basis of its characterization by IR, NMR, and MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the connectivity of protons.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound, typically acquired in a deuterated solvent like D₂O or DMSO-d₆, reveals five distinct proton environments. The choice of solvent is critical as it can affect the chemical shifts of exchangeable protons (OH and NH₂).
| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-1 (CH₂) | ~3.3-3.5 | dd | 2H |
| H-2 (CH) | ~3.6-3.8 | m | 1H |
| H-3 (CH₂) | ~2.5-2.7 | dd | 2H |
| OH | Variable | br s | 2H |
| NH₂ | Variable | br s | 2H |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expertise & Experience in Interpretation:
-
The diastereotopic protons on C1 and C3 give rise to complex splitting patterns (doublet of doublets, dd), a consequence of their distinct magnetic environments adjacent to the chiral center (C2).
-
The methine proton (H-2) is coupled to the protons on C1 and C3, resulting in a multiplet (m).
-
The signals for the hydroxyl (OH) and amine (NH₂) protons are often broad and their chemical shifts are highly dependent on factors like solvent, temperature, and concentration due to proton exchange. In D₂O, these peaks will disappear due to deuterium exchange, which can be a useful diagnostic experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5] this compound exhibits three distinct carbon signals, corresponding to the three carbon atoms in the structure.
| Carbon Assignment | Typical Chemical Shift (δ) ppm |
| C-1 (CH₂) | ~65-67 |
| C-2 (CH) | ~72-74 |
| C-3 (CH₂) | ~45-47 |
Note: Chemical shifts are approximate and can vary based on solvent.
Expertise & Experience in Interpretation:
-
The chemical shifts are consistent with a propanediol structure bearing an amino group. The carbons attached to the electronegative oxygen atoms (C1 and C2) are deshielded and appear at higher chemical shifts compared to the carbon attached to the nitrogen atom (C3).
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
To confirm exchangeable protons, add a drop of D₂O to the sample and re-acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong, broad absorptions corresponding to the O-H and N-H stretching vibrations, as well as distinct C-O and C-N stretching bands.[6]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |
| N-H Stretch (amine) | 3100-3500 | Medium, Broad |
| C-H Stretch (alkane) | 2850-3000 | Medium |
| N-H Bend (amine) | 1590-1650 | Medium |
| C-O Stretch (alcohol) | 1000-1260 | Strong |
| C-N Stretch (amine) | 1020-1250 | Medium |
Expertise & Experience in Interpretation:
-
The broadness of the O-H and N-H stretching bands is a result of hydrogen bonding, which is extensive in this molecule due to the presence of multiple donor and acceptor sites.
-
The overlap of the O-H and N-H stretching regions can sometimes make it challenging to resolve the individual peaks.
-
The C-O stretching region often shows multiple bands due to the primary and secondary alcohol functionalities.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7][8] For this compound, electron ionization (EI) is a common technique.
| m/z | Proposed Fragment | Significance |
| 91 | [C₃H₉NO₂]⁺ | Molecular Ion (M⁺) |
| 74 | [M - NH₃]⁺ | Loss of ammonia |
| 60 | [CH₂=CH(OH)₂]⁺ | |
| 44 | [CH₂(OH)₂]⁺ | |
| 31 | [CH₂OH]⁺ | |
| 30 | [CH₂NH₂]⁺ |
Expertise & Experience in Interpretation:
-
The molecular ion peak at m/z 91 confirms the molecular weight of the compound.[7]
-
The fragmentation pattern is consistent with the structure of an amino alcohol. Common fragmentation pathways include the loss of small, stable molecules like ammonia (NH₃) and water (H₂O), as well as cleavage of C-C bonds.
-
The base peak (the most intense peak) can vary depending on the ionization energy, but fragments at m/z 30 and 31 are typically prominent.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a polar column like a wax column) and a temperature program to separate the analyte from the solvent and any impurities.
-
-
MS Detection:
-
As the analyte elutes from the GC column, it enters the MS ion source.
-
Ionize the molecules using a standard electron energy of 70 eV.
-
Scan a mass range of, for example, m/z 25-200.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Caption: Workflow for spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed molecular portrait. For scientists in pharmaceutical development, a thorough understanding of this data is essential for quality control, reaction monitoring, and ensuring the integrity of this critical chiral intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 3. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-amino-propane-1,2-diol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3-Amino-1,2-propanediol(616-30-8) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [chemicalbook.com]
- 7. 3-Amino-1,2-propanediol [webbook.nist.gov]
- 8. 3-Amino-1,2-propanediol(616-30-8) MS [m.chemicalbook.com]
Chirality and Stereochemistry of 3-Amino-1,2-propanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure, containing both amino and diol functionalities, makes it a valuable precursor for the synthesis of a wide range of complex molecules.[3] Notably, it is a critical intermediate in the production of non-ionic X-ray contrast agents like iohexol and iopamidol.[2][3][4] The presence of a stereocenter at the C2 position means that 3-amino-1,2-propanediol exists as a pair of enantiomers, (R)- and (S)-3-amino-1,2-propanediol. The specific stereochemistry of these enantiomers is crucial in the synthesis of enantiomerically pure pharmaceuticals, where a single enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful.[5] This guide provides an in-depth overview of the chirality and stereochemistry of 3-amino-1,2-propanediol, including its synthesis, separation, and physicochemical properties.
Molecular Structure and Stereoisomers
3-Amino-1,2-propanediol possesses a single chiral center at the carbon atom bonded to the hydroxyl group and the aminomethyl group. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
Physicochemical and Spectroscopic Properties
The enantiomers of 3-amino-1,2-propanediol have identical physical properties such as melting point, boiling point, and density. They differ in their interaction with plane-polarized light, exhibiting equal but opposite specific rotations. The racemic mixture has a specific rotation of zero.
Table 1: Physicochemical Properties of 3-Amino-1,2-propanediol and its Stereoisomers
| Property | (±)-3-Amino-1,2-propanediol (Racemic) | (S)-3-Amino-1,2-propanediol | (R)-3-Amino-1,2-propanediol |
| CAS Number | 616-30-8[6] | 61278-21-5[7] | 68070-51-9 |
| Molecular Formula | C₃H₉NO₂[6] | C₃H₉NO₂[7] | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol [6] | 91.11 g/mol [7] | 91.11 g/mol |
| Appearance | Colorless to pale yellow viscous liquid[4] | White to off-white crystalline solid[8] | Data not available |
| Melting Point | 55-57 °C[4] | 54-60 °C[9] | Data not available |
| Boiling Point | 264-265 °C[4][10] | 117-119 °C at 0.4 mmHg[7] | Data not available |
| Density | 1.175 g/mL at 25 °C[4][10] | 1.175 g/mL at 25 °C[7] | Data not available |
| Refractive Index (n20/D) | 1.492[10] | 1.483[7] | Data not available |
| Specific Rotation [α]20/D | 0° | -28 ± 1° (c = 4 in 5 M HCl)[7] | +28 ± 1° (c = 4 in 5 M HCl) (inferred) |
Table 2: Spectroscopic Data for 3-Amino-1,2-propanediol
| Spectroscopy | Data |
| ¹H NMR | Spectrum available[9] |
| ¹³C NMR | Spectrum available[9] |
| IR (Infrared) | Spectrum available[10] |
| Mass Spectrometry | Spectrum available[6] |
Synthesis of 3-Amino-1,2-propanediol
Synthesis of Racemic 3-Amino-1,2-propanediol
The most common industrial method for synthesizing racemic 3-amino-1,2-propanediol is the ammonolysis of 3-chloro-1,2-propanediol.[1][2] This reaction is typically carried out in an aqueous solution of ammonia under pressure.
A detailed experimental protocol for this synthesis is outlined below.
Experimental Protocol: Ammonolysis of 3-Chloro-1,2-propanediol [1][7][11]
-
Reaction Setup: A pressure reactor is charged with 3-chloro-1,2-propanediol and an excess of aqueous ammonia (e.g., a 15:1 molar ratio of ammonia to 3-chloro-1,2-propanediol).[7]
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 50-80 °C for 4-10 hours.[7][11] The pressure in the reactor will increase due to the vapor pressure of ammonia.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature. Excess ammonia is carefully vented and can be recovered.
-
Purification: The reaction mixture is subjected to distillation under reduced pressure to remove water and unreacted starting materials. The product, 3-amino-1,2-propanediol, is then collected as a viscous liquid.[7] Purity can be assessed by gas chromatography.[11]
Enantioselective Synthesis of 3-Amino-1,2-propanediol
The synthesis of enantiomerically pure 3-amino-1,2-propanediol is highly desirable for pharmaceutical applications. One reported method for the asymmetric synthesis of (R)-(+)-3-amino-1,2-propanediol involves the asymmetric dihydroxylation of allylamine using a chiral catalyst.[7]
Experimental Protocol: Asymmetric Dihydroxylation of Allylamine [7]
-
Catalyst Preparation: A chiral polymer-metal complex, such as wool-osmium tetroxide (wool-OsO₄), is prepared.[7]
-
Reaction: Allylamine is subjected to asymmetric dihydroxylation in the presence of the chiral wool-OsO₄ complex.
-
Reaction Parameters: The chemical and optical yields of the product are influenced by the OsO₄ content in the complex, reaction time, and the molar ratio of allylamine to OsO₄.[7]
-
Product Isolation: Following the reaction, the (R)-(+)-3-amino-1,2-propanediol is isolated and purified. The catalyst can potentially be reused.[7]
Chiral Resolution of Racemic 3-Amino-1,2-propanediol
An alternative to enantioselective synthesis is the resolution of the racemic mixture. This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.
Applications in Drug Development
The enantiomers of 3-amino-1,2-propanediol are crucial starting materials in the synthesis of several pharmaceuticals. The stereochemistry of the APD precursor directly dictates the stereochemistry of the final active pharmaceutical ingredient (API). For instance, (S)-3-amino-1,2-propanediol is a key intermediate in the synthesis of certain beta-blockers.[5] The primary application of 3-amino-1,2-propanediol is in the synthesis of non-ionic X-ray contrast media, such as iopromide and ioversol, which are essential tools in medical imaging.[3]
Conclusion
The chirality of 3-amino-1,2-propanediol is a critical aspect that profoundly influences its application in the pharmaceutical industry. Understanding the stereochemistry and having access to reliable methods for the synthesis and separation of its enantiomers are paramount for the development of safe and effective drugs. This guide has provided a comprehensive technical overview of the key aspects of 3-amino-1,2-propanediol's stereochemistry, offering valuable information for researchers and professionals in drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(Diethylamino)-1,2-propanediol(621-56-7) 1H NMR spectrum [chemicalbook.com]
- 3. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 6. 3-Amino-1,2-propanediol [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. borregaard.com [borregaard.com]
- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Amino-1,2-propanediol(616-30-8) IR Spectrum [m.chemicalbook.com]
- 11. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Commercial Availability and Technical Guide for Enantiopure (R)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)-3-Amino-1,2-propanediol, a critical chiral building block in pharmaceutical and chemical synthesis. This document includes a summary of commercial suppliers, key quantitative data, and detailed experimental protocols relevant to its procurement and quality control.
Commercial Availability
Enantiopure this compound (CAS Number: 65419-45-6) is readily available from several commercial suppliers. The compound is typically offered at purities of 98% or higher. The table below summarizes key information from various suppliers to facilitate comparison.
| Supplier | CAS Number | Purity | Available Quantities |
| Sigma-Aldrich | 65419-45-6 | ≥98% | Gram to multi-gram scale |
| Thermo Scientific Chemicals | 65419-45-6 | 98% | Gram to multi-gram scale |
| Chem-Impex International | 65419-45-6 | ≥98% (GC) | Gram to kilogram scale |
| TCI America | 65419-45-6 | >98.0% (GC) | Gram to multi-gram scale |
Synthesis and Quality Control Workflow
The procurement and use of enantiopure raw materials in research and drug development necessitate a robust quality control workflow. This ensures the identity, purity, and chiral integrity of the starting material, which is critical for the synthesis of the desired enantiomerically pure active pharmaceutical ingredient.
Figure 1: Quality Control Workflow for this compound
A common and efficient method for the enantioselective synthesis of this compound is through the asymmetric dihydroxylation of allylamine. This method utilizes a chiral catalyst to introduce the hydroxyl groups stereoselectively.
Figure 2: Enantioselective Synthesis of this compound
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Purity Determination by Gas Chromatography (GC)
This method is suitable for determining the chemical purity of 3-Amino-1,2-propanediol and identifying potential volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant pressure of 9.3 PSI.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program: Isothermal at 90 °C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 20:1.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the 3-Amino-1,2-propanediol sample into a suitable vial.
-
Add 1 mL of a derivatizing agent such as Trifluoroacetic anhydride (TFAA).
-
Cap the vial and vortex thoroughly. Allow the reaction to proceed at room temperature for 15 minutes.
-
Dilute the derivatized sample with an appropriate solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
-
-
Analysis: Inject the prepared sample onto the GC system. The purity is determined by the area percent of the main peak relative to the total area of all peaks.
Enantiomeric Excess (e.e.) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
This method is critical for confirming the enantiomeric purity of this compound.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or equivalent (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: As 3-Amino-1,2-propanediol lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) is often necessary. Detection should be set to the maximum absorbance of the derivative (e.g., ~230 nm for the benzoyl derivative).
-
Sample Preparation (with derivatization):
-
Dissolve a known amount of the sample in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a molar excess of a UV-active derivatizing agent (e.g., benzoyl chloride) and a non-nucleophilic base (e.g., triethylamine).
-
Allow the reaction to proceed to completion.
-
Quench the reaction and dilute the sample to a suitable concentration with the mobile phase.
-
-
Analysis: Inject the prepared sample onto the chiral HPLC system. The enantiomeric excess is calculated using the peak areas of the two enantiomers: e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100.
Conclusion
The commercial availability of high-purity enantiopure this compound from multiple suppliers provides researchers and drug development professionals with a reliable source for this key chiral intermediate. The implementation of rigorous quality control procedures, including purity and enantiomeric excess determination, is essential to ensure the integrity of subsequent synthetic steps and the quality of the final product. The experimental protocols outlined in this guide serve as a starting point for the analytical characterization of this important molecule.
The Cornerstone of Chirality: A Technical Guide to (R)-3-Amino-1,2-propanediol as a Premier Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the principle of chirality is not merely a matter of stereochemical nuance; it is a fundamental pillar of safety, efficacy, and specificity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling the industry to move from racemic mixtures to single-enantiomer drugs. This paradigm shift has amplified the demand for versatile, economically viable, and enantiomerically pure chiral building blocks. Among these, (R)-3-Amino-1,2-propanediol has emerged as a linchpin synthon, a testament to its utility in the construction of complex, life-saving molecules. This guide, born from extensive experience in synthetic application, aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its pivotal role in the synthesis of blockbuster pharmaceuticals.
Unveiling the Synthon: Physicochemical Properties of this compound
This compound, also known as (R)-(-)-3-Amino-1,2-propanediol or isoserinol, is a chiral amino alcohol that presents as a white to pale yellow crystalline powder or a viscous liquid, depending on its purity and physical state.[1][2] Its bifunctional nature, possessing both a primary amine and two hydroxyl groups, is the very essence of its synthetic versatility.
| Property | Value | Source |
| Molecular Formula | C₃H₉NO₂ | [2] |
| Molecular Weight | 91.11 g/mol | [2] |
| Melting Point | 54-56 °C | [2] |
| Boiling Point | 117-119 °C at 0.4 mm Hg | [2] |
| Density | 1.175 g/mL at 25 °C | [2] |
| Solubility | Soluble in water | [2] |
| Appearance | White to pale yellow crystalline powder/viscous liquid | [1] |
The strategic placement of the amino and hydroxyl functionalities allows for regioselective and stereoselective transformations, making it an ideal starting material for the introduction of a chiral aminopropanol backbone, a common motif in a plethora of bioactive molecules.
The Genesis of a Chiral Workhorse: Synthesis of this compound
The industrial-scale production of this compound is a critical aspect of its utility, and various synthetic strategies have been developed to ensure a high-purity, cost-effective supply. The most prevalent method involves the ammonolysis of a suitable C3 electrophile.
Industrial Synthesis via Ammonolysis of 3-Chloro-1,2-propanediol
The reaction of 3-chloro-1,2-propanediol (CPD) with ammonia is a widely adopted industrial method.[3] This nucleophilic substitution reaction is typically carried out in an aqueous medium under pressure.
Causality in Experimental Choices:
-
Excess Ammonia: A large excess of ammonia is employed to maximize the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Temperature and Pressure Control: The reaction is exothermic, and careful control of temperature (typically 40-60°C) and pressure is crucial to ensure reaction efficiency and safety.[3]
-
Base Addition: The reaction is often conducted in an alkaline environment, facilitated by the addition of a base like sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction and drive the equilibrium towards the product.[4]
Caption: Industrial synthesis workflow for this compound.
Experimental Protocol: Large-Scale Synthesis of 3-Amino-1,2-propanediol [3]
-
Charging the Reactor: A pressure reactor is charged with 3-chloro-1,2-propanediol and a significant molar excess of aqueous ammonia.
-
Reaction: The reactor is sealed, and the mixture is agitated while being heated to a temperature between 40-60°C. The reaction is maintained for 4-6 hours.
-
Ammonia Recovery: After completion, the reactor is cooled, and the excess ammonia is recovered.
-
Neutralization and Salt Removal: The reaction mixture, containing ammonium chloride, is neutralized with a base such as sodium hydroxide, leading to the precipitation of sodium chloride, which is then removed by filtration.
-
Purification: The crude 3-Amino-1,2-propanediol is purified by vacuum distillation or crystallization to yield a high-purity product.
A study on the synthesis from 3-chloro-1,2-propanediol and ammonia reported a yield of 90% and a purity of 99.6% under optimized conditions.[5]
The Architect's Toolkit: Applications of this compound in Pharmaceutical Synthesis
The true value of this compound lies in its application as a versatile chiral building block in the synthesis of a wide array of pharmaceuticals. Its ability to introduce a specific stereocenter is paramount to the biological activity of the final drug substance.
A Clearer Picture: Synthesis of Iohexol
Iohexol is a non-ionic, water-soluble X-ray contrast agent widely used in medical imaging.[1] 3-Amino-1,2-propanediol is a key intermediate in its synthesis. The synthesis involves the amidation of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol to form the diamide, followed by N-alkylation.[6][7]
Caption: Synthetic pathway for Iohexol.
Experimental Protocol: Key Step in Iohexol Synthesis [3]
-
Amidation: A solution of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride in a suitable solvent (e.g., acetonitrile and DMF) is treated with tributylamine.
-
Addition of 3-Amino-1,2-propanediol: 3-Amino-1,2-propanediol, dissolved in DMF, is slowly added to the reaction mixture at an elevated temperature (e.g., 50-55°C).
-
Reaction Completion and Isolation: The reaction is stirred for several hours at an increased temperature (e.g., 75°C). After completion, the solvents are removed, and the intermediate is precipitated by the addition of water and adjustment of pH.
Combating Infection: Synthesis of Linezolid
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. Several synthetic routes to Linezolid have been developed, with many utilizing a chiral C3 synthon that can be derived from this compound. A common strategy involves the use of (S)-epichlorohydrin, which can be converted to the corresponding amino alcohol.
Caption: A synthetic approach to Linezolid.
While direct use of this compound is less common in initial steps, its chiral backbone is the core of the final molecule. The synthesis often proceeds through intermediates where the amino and hydroxyl groups are sequentially reacted to form the oxazolidinone ring.[8]
Regulating the Heartbeat: Synthesis of β-Blockers
β-blockers are a class of drugs used to manage cardiovascular diseases. The pharmacologically active enantiomer of many β-blockers possesses the (S)-configuration at the carbon bearing the hydroxyl group, which can be accessed from this compound. A general synthetic strategy involves the reaction of a substituted phenol with a chiral three-carbon synthon like (S)-epichlorohydrin (derivable from this compound), followed by reaction with an amine.[9]
Example: Synthesis of (R)-Metoprolol Analogues [10]
The synthesis of (R)-Metoprolol analogues can be achieved through an asymmetric route starting from (S)-epichlorohydrin.
-
Formation of the Epoxide: 4-(2-methoxyethyl)phenol is reacted with (S)-epichlorohydrin in the presence of a base to form the corresponding (R)-glycidyl ether.
-
Ring-Opening with Amine: The resulting epoxide is then reacted with isopropylamine to yield (R)-Metoprolol.
| Step | Reactants | Key Conditions | Product |
| 1 | 4-(2-methoxyethyl)phenol, (S)-epichlorohydrin | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., water, DMF) | (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene |
| 2 | (R)-1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene, Isopropylamine | Heat (50-80°C) | (R)-Metoprolol |
This enantioselective approach ensures the formation of the desired stereoisomer with high purity.[1]
Beyond Pharmaceuticals: Expanding the Horizon
The utility of this compound extends beyond the pharmaceutical realm. Its unique structure makes it a valuable component in the development of:
-
Antiviral Agents: It serves as a core skeleton for a novel class of anti-adenovirus agents.[11]
-
Dual-Tail Surfactants: Its bifunctionality allows for the synthesis of surfactants with enhanced properties.
-
Chiral Deep Eutectic Solvents: It can act as a hydrogen bond donor in the formation of environmentally friendly solvents.[12]
-
Pesticide Intermediates: It is a precursor in the synthesis of certain crop protection agents.
Conclusion: The Enduring Legacy of a Chiral Synthon
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its accessibility through efficient industrial processes, coupled with its inherent stereochemical information and versatile reactivity, has cemented its position as an indispensable tool for chemists in both academic and industrial settings. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the role of this elegant and effective synthon is poised to expand, continuing its legacy as a cornerstone of chirality.
References
- 1. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemicaljournals.com [chemicaljournals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 8. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]
- 9. jmedchem.com [jmedchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]
The Synthesis of 3-Amino-1,2-propanediol: A Technical Guide to its Discovery and Chemical History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,2-propanediol (APD), also known as isoserinol, is a versatile chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its chiral structure and bifunctional nature, possessing both primary amine and vicinal diol functionalities, make it a valuable building block for a wide array of complex molecules. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 3-amino-1,2-propanediol. It details key experimental methodologies, presents comparative quantitative data from various synthetic approaches, and illustrates the primary reaction pathways. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Introduction and Historical Perspective
First synthesized in the early 20th century, 3-amino-1,2-propanediol initially emerged from academic investigations into amino alcohols.[1] However, its industrial significance grew substantially with its identification as a critical raw material for the production of non-ionic X-ray contrast agents, such as iohexol and iopamidol.[2] The purity of APD is of paramount importance in these applications, as it directly influences the safety and efficacy of the final active pharmaceutical ingredients.[2]
Historically, the synthesis of APD has been approached through several distinct chemical pathways, largely dictated by the availability and cost of starting materials. The most common methods originate from C3 building blocks like glycerol, epichlorohydrin, and glycidol. The evolution of these synthetic strategies has been driven by the pursuit of higher yields, improved purity, milder reaction conditions, and more environmentally benign processes.
Major Synthetic Routes
The industrial production of 3-amino-1,2-propanediol has been dominated by methods involving the ammonolysis of a suitable C3 precursor. The primary routes are detailed below.
From 3-Chloro-1,2-propanediol (Glycerin Chlorohydrin)
The most prevalent industrial method for synthesizing 3-amino-1,2-propanediol is the reaction of 3-chloro-1,2-propanediol with ammonia.[2] This nucleophilic substitution reaction is typically performed in an aqueous solution under pressure.[2] The process involves the displacement of the chlorine atom by the amino group from ammonia.[2]
Reaction Scheme:
The reaction is often carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed as a byproduct.[3][4]
From Epichlorohydrin
Another common starting material is epichlorohydrin. This method can proceed via a two-step process where epichlorohydrin is first hydrolyzed to form 3-chloro-1,2-propanediol, which is then subjected to ammonolysis as described above.[5] Alternatively, epichlorohydrin can be reacted with ammonia directly, where the epoxide ring is opened by ammonia followed by the substitution of the chlorine atom.
From Glycidol
Glycidol (2,3-epoxy-1-propanol) can also serve as a precursor to APD. The synthesis involves the ring-opening of the epoxide with ammonia.[1] This method can offer good selectivity under controlled temperature and pressure conditions.[1]
Other Historical and Novel Approaches
Other reported synthetic methods, though less common industrially, include those starting from glyceraldehyde and asymmetric dihydroxylation of allylamine.[6] Biotechnological routes are also being explored, for instance, the conversion of glycerol to 2-amino-1,3-propanediol (serinol), an isomer of APD, using recombinant E. coli, which points to the potential for developing biocatalytic processes for APD synthesis in the future.
Quantitative Data on Synthesis Methods
The following tables summarize quantitative data from various published synthesis methods for 3-amino-1,2-propanediol, providing a comparison of reaction conditions, yields, and product purity.
Table 1: Synthesis of 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
| Reference | Molar Ratio (Ammonia:Substrate) | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Purity (%) |
| ResearchGate Publication[6] | 15:1 | 50 | 4 | - | 90 | 99.6 |
| Benchchem Application Note[2] | - | 40-60 | 4-6 | Increased | - | High |
| Chinese Patent CN103319354A[4] | - | 30-50 | 1-3 | - | >75 | >99 |
Table 2: Catalytic Synthesis from 3-Chloro-1,2-propanediol (Glycerin Chlorohydrin)
| Reference | Catalyst | Temperature (°C) | Time (h) | Yield (g) from 100g substrate | Purity (%) |
| Chinese Patent CN103319354A[4] | Cupric oxide, Stannic oxide | 50 | 3 | 75.88 | 99.1 |
| Chinese Patent CN103319354A[4] | Cupric oxide, Manganese oxide | 30 | 1 | 76.26 | 99.0 |
| Chinese Patent CN103319354A[4] | Cupric oxide, Chromic oxide | 40 | 3 | 74.98 | 99.3 |
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of 3-amino-1,2-propanediol.
Protocol 1: Ammonolysis of 3-Chloro-1,2-propanediol (Industrial Scale)[3]
-
Materials and Equipment:
-
Pressurized reaction vessel
-
3-Chloro-1,2-propanediol (CPD)
-
Aqueous ammonia (25-30%)
-
Stirring mechanism
-
Temperature and pressure control systems
-
Distillation apparatus
-
-
Procedure:
-
Charge the pressure reactor with 3-chloro-1,2-propanediol and aqueous ammonia. The molar ratio of ammonia to CPD is typically high to favor the formation of the primary amine.
-
Seal the reactor and begin agitation.
-
Heat the reaction mixture to a temperature between 40-60°C. The reaction is exothermic, and careful temperature control is crucial.[2]
-
Maintain the reaction for 4-6 hours. The pressure inside the reactor will increase due to the vapor pressure of ammonia at the reaction temperature.[2]
-
After the reaction is complete, cool the reactor to ambient temperature.
-
Recover excess ammonia, typically by venting through a scrubber or by distillation.
-
The reaction mixture contains ammonium chloride, which can be neutralized.
-
Purify the crude 3-amino-1,2-propanediol by vacuum distillation.
-
Protocol 2: Catalytic Synthesis from Glycerin Chlorohydrin[5]
-
Materials and Equipment:
-
Reaction kettle with stirrer and heating
-
Glycerin chlorohydrin
-
Aqueous ammonia (25-27%)
-
Main catalyst (e.g., cupric oxide)
-
Cocatalyst (e.g., stannic oxide)
-
Filtration apparatus
-
Evaporator and vacuum distillation setup
-
-
Procedure:
-
In a reaction kettle, add 100g of glycerin chlorohydrin, 0.5g of cupric oxide, and 0.15g of stannic oxide.[4]
-
Add 400g of 26% aqueous ammonia.[4]
-
Stir the mixture and heat to 50°C.
-
Maintain the reaction at this temperature for 3 hours.[4]
-
After the reaction is complete, filter the mixture to collect the filtrate and the solid catalysts. The catalysts can be dried and recovered for reuse.[4]
-
Evaporate the water from the filtrate.
-
Perform vacuum distillation on the residue and collect the fraction corresponding to 3-amino-1,2-propanediol.
-
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the production of 3-amino-1,2-propanediol.
Caption: Major synthetic pathways to 3-Amino-1,2-propanediol.
Caption: General experimental workflow for APD synthesis.
Biological Context and Applications in Drug Development
While 3-amino-1,2-propanediol itself is not typically a final drug product, its role as a chiral building block is crucial in the development of various pharmaceuticals.[1][7] Its bifunctionality allows for the construction of complex molecules with specific stereochemistry, which is often essential for therapeutic activity.
-
X-Ray Contrast Agents: As previously mentioned, APD is a key intermediate in the synthesis of non-ionic contrast media like iohexol.[8] These agents are widely used in medical imaging to enhance the visibility of internal body structures.
-
Cardiovascular Drugs: Derivatives of 3-amino-1,2-propanediol have been investigated for their effects on the cardiovascular system.
-
Antiviral and Antibiotic Synthesis: The amino alcohol structure of APD is a common motif in various bioactive molecules, and it serves as a starting point for the synthesis of novel antibiotics and antivirals.[1]
-
Gene Delivery and RNAi Therapeutics: In the field of biotechnology, APD is used in the synthesis of lipid-like molecules (lipidoids) for RNA interference (RNAi) therapeutics and as a component of cationic polymers for gene delivery systems.[8][9]
The versatility of 3-amino-1,2-propanediol in chemical synthesis continues to make it a molecule of high interest for the development of new therapeutic agents and advanced biomaterials.
Conclusion
The synthesis of 3-amino-1,2-propanediol has evolved significantly since its discovery, with the ammonolysis of 3-chloro-1,2-propanediol remaining a cornerstone of industrial production. Research continues to focus on improving the efficiency, selectivity, and environmental footprint of these processes. The enduring importance of APD as a building block in the pharmaceutical industry ensures that the development of its synthesis will remain an active area of chemical research. This guide has provided a technical overview of the key synthetic methodologies, offering valuable data and procedural insights for professionals in the field.
References
- 1. aozunasia.com [aozunasia.com]
- 2. benchchem.com [benchchem.com]
- 3. borregaard.com [borregaard.com]
- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. cphi-online.com [cphi-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. 3-Amino-1,2-propanediol Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical Properties of (R)-3-Amino-1,2-propanediol
This technical guide provides a comprehensive overview of the key physical properties of (R)-3-Amino-1,2-propanediol, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound is a chiral organic compound that is of interest in various chemical syntheses. Understanding its physical properties is crucial for its proper handling, storage, and application in experimental procedures.
Quantitative Data Summary
The physical properties of this compound have been determined and reported in the literature. A summary of these values is presented in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Melting Point | 53-57 °C | Not Applicable |
| Boiling Point | 117-119 °C | at 0.4 mm Hg[1][2] |
| Boiling Point | 264-265 °C | at 739 mm Hg (for the racemic mixture)[3] |
Note: The boiling point of a substance is highly dependent on the ambient pressure. The significant difference in the reported boiling points is due to the different pressures at which the measurements were taken.
Experimental Protocols
While specific experimental details for the determination of the physical properties of this compound are not extensively detailed in the provided literature, the following are standard methodologies employed for such measurements in a laboratory setting.
3.1. Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common and accurate method for determining the melting point is using a melting point apparatus.
-
Apparatus: Capillary tube melting point apparatus (e.g., Mel-Temp or similar device).
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
A narrow melting range (typically 1-2 °C) is indicative of a pure compound.
-
3.2. Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For small quantities of a substance, the boiling point can be determined using a micro boiling point or distillation method.
-
Apparatus: A small test tube or a distillation apparatus, a thermometer, a heating source (e.g., oil bath), and a capillary tube sealed at one end.
-
Procedure (Micro Method):
-
A small amount of liquid this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The apparatus is gently heated, and the thermometer is positioned to measure the temperature of the vapor.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted until the stream of bubbles is continuous.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
For boiling point determination at reduced pressure, the apparatus is connected to a vacuum system, and the pressure is monitored with a manometer.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for Physical Property Determination.
References
Methodological & Application
Enantioselective Synthesis of (R)-3-Amino-1,2-propanediol via Asymmetric Dihydroxylation: An Application Note and Protocol
Introduction: The Significance of Chiral Aminodiols
(R)-3-Amino-1,2-propanediol is a high-value chiral building block in the pharmaceutical industry. Its vicinal amino alcohol moiety is a key structural feature in a variety of active pharmaceutical ingredients (APIs). Notably, it serves as an indispensable intermediate in the synthesis of non-ionic X-ray contrast agents such as Iohexol and Iopamidol.[1][2][3][4] The precise stereochemical control in the synthesis of this intermediate is paramount, as the biological activity and safety of the final drug product are intrinsically linked to its chirality.
Traditional methods for the synthesis of chiral aminodiols often involve multiple steps, the use of stoichiometric chiral reagents, and challenging purifications. The advent of catalytic asymmetric synthesis has revolutionized this field, offering more efficient and atom-economical routes. Among these, the Sharpless Asymmetric Dihydroxylation (AD) stands out as a robust and highly predictable method for the enantioselective preparation of vicinal diols from prochiral olefins.[5][6]
This application note provides a detailed protocol for the enantioselective synthesis of this compound, commencing with the Sharpless asymmetric dihydroxylation of N-Boc-allylamine using the commercially available AD-mix-β, followed by a straightforward deprotection step. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical experimental procedure and an in-depth explanation of the underlying chemical principles.
The Sharpless Asymmetric Dihydroxylation: Mechanism and Stereochemical Control
The Sharpless Asymmetric Dihydroxylation is a powerful catalytic oxidation reaction that converts an alkene into a syn-diol with high enantioselectivity.[5][6] The reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst in situ.
The commercially available "AD-mix" reagents conveniently package all necessary components:
-
Osmium Source: Potassium osmate (K₂OsO₂(OH)₄)
-
Chiral Ligand: A derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).
-
Co-oxidant: Potassium ferricyanide (K₃[Fe(CN)₆])
-
Base: Potassium carbonate (K₂CO₃)
The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand.[5]
-
AD-mix-α contains (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the "alpha" or bottom face of the alkene when drawn in a standard orientation.
-
AD-mix-β contains (DHQD)₂PHAL, which directs hydroxylation to the "beta" or top face of the alkene.[5]
For the synthesis of this compound from N-Boc-allylamine, AD-mix-β is the reagent of choice to achieve the desired stereochemistry.
The catalytic cycle, illustrated below, begins with the formation of a chiral complex between osmium tetroxide and the (DHQD)₂PHAL ligand. This complex then undergoes a [3+2] cycloaddition with the alkene from a specific face, dictated by the chiral ligand, to form an osmate ester intermediate. Subsequent hydrolysis of this intermediate releases the chiral diol and the reduced osmium(VI) species. The co-oxidant, potassium ferricyanide, then reoxidizes the osmium(VI) back to osmium(VIII), thus completing the catalytic cycle.[5]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol
This protocol is divided into three main stages: Protection of allylamine, asymmetric dihydroxylation, and deprotection to yield the final product.
Stage 1: Synthesis of N-Boc-Allylamine (Starting Material)
The free amino group of allylamine must be protected prior to the dihydroxylation step to prevent side reactions and ensure compatibility with the reaction conditions. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Allylamine | 57.09 | 100 | 5.71 g (7.6 mL) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 105 | 22.9 g |
| Dichloromethane (DCM) | - | - | 100 mL |
| Saturated NaHCO₃ (aq) | - | - | 50 mL |
| Brine | - | - | 50 mL |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve allylamine (1.0 eq) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM (20 mL) to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-allylamine as a colorless oil. The product is typically of sufficient purity for the next step without further purification.
Stage 2: Asymmetric Dihydroxylation of N-Boc-Allylamine
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-Boc-allylamine | 157.21 | 10 | 1.57 g |
| AD-mix-β | - | - | 14 g |
| tert-Butanol | - | - | 50 mL |
| Water | - | - | 50 mL |
| Sodium sulfite (Na₂SO₃) | 126.04 | - | 15 g |
| Ethyl acetate | - | - | 150 mL |
| Saturated NaCl (brine) | - | - | 50 mL |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (50 mL) and water (50 mL).
-
Add AD-mix-β (1.4 g per mmol of alkene) to the solvent mixture and stir vigorously at room temperature until the solids are dissolved and two clear phases are formed (the aqueous phase will be yellow-orange).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Boc-allylamine (1.0 eq) to the cold, stirred reaction mixture.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by TLC (disappearance of the starting alkene). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and allow the mixture to warm to room temperature. Stir for 1 hour.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-N-Boc-3-amino-1,2-propanediol.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure protected diol.
Stage 3: Deprotection to Yield this compound
The Boc group is readily cleaved under acidic conditions to liberate the free amine.[7][8]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (R)-N-Boc-3-amino-1,2-propanediol | 191.24 | 5 | 0.96 g |
| 4 M HCl in 1,4-Dioxane | - | - | 10 mL |
| Diethyl ether | - | - | 50 mL |
| 1 M NaOH (aq) | - | - | As needed |
| Dichloromethane (DCM) | - | - | 100 mL |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve the purified (R)-N-Boc-3-amino-1,2-propanediol (1.0 eq) in a minimal amount of methanol and add to a 50 mL round-bottom flask.
-
Add 4 M HCl in 1,4-dioxane (10 mL) and stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The crude product will be the hydrochloride salt. To obtain the free amine, dissolve the residue in a small amount of water and carefully add 1 M NaOH solution until the pH is basic (~10-11).
-
Extract the aqueous layer with dichloromethane (4 x 25 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Caption: Overall experimental workflow for the synthesis.
Analysis and Characterization
Yield and Physical Properties:
| Compound | Expected Yield | Physical Appearance |
| N-Boc-Allylamine | >95% | Colorless oil |
| (R)-N-Boc-3-amino-1,2-propanediol | 85-95% | White solid |
| This compound | >90% | Viscous colorless to pale yellow liquid or solid[1] |
Determination of Enantiomeric Excess (ee):
The enantiomeric purity of the final product is a critical parameter. This is typically determined by chiral High-Performance Liquid Chromatography (HPLC). While the underivatized aminodiol can be analyzed directly on certain chiral stationary phases (CSPs), derivatization with a UV-active agent is often employed to enhance detection and resolution.
Example Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).
-
Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of an amine modifier like diethylamine to improve peak shape.
-
Detection: UV detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) for the underivatized compound.[9]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
The exact conditions will need to be optimized for the specific column and instrumentation used. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For this synthesis using AD-mix-β, an enantiomeric excess of >98% is expected.
Conclusion
The Sharpless Asymmetric Dihydroxylation provides a highly efficient, reliable, and stereoselective route to this compound. The use of the pre-packaged AD-mix-β reagent simplifies the experimental setup, making this powerful transformation accessible for both academic research and industrial applications. The subsequent Boc deprotection is a clean and high-yielding process, affording the final product in excellent purity. This methodology underscores the power of catalytic asymmetric synthesis in providing access to valuable chiral building blocks that are essential for the development of modern pharmaceuticals.
References
- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 2. seemafinechem.com [seemafinechem.com]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of (R)-3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-1,2-propanediol, also known as (R)-isoserinol, is a crucial chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of non-ionic X-ray contrast agents, such as ioversol and iopamidol.[1] The stereochemistry of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the synthesis of this compound. While the direct reaction of 3-chloro-1,2-propanediol with ammonia typically yields a racemic mixture, the synthesis of the (R)-enantiomer is most effectively and stereospecifically achieved through the ring-opening of a chiral epoxide precursor, namely (S)-glycidol, with ammonia.
Reaction Pathways
Two primary synthetic routes are discussed: the industrial synthesis of racemic 3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol and the stereoselective synthesis of this compound from (S)-glycidol.
Racemic Synthesis from 3-Chloro-1,2-propanediol
The most common industrial method for producing 3-Amino-1,2-propanediol involves the ammonolysis of 3-chloro-1,2-propanediol.[1] This reaction is a nucleophilic substitution where the amino group from ammonia displaces the chlorine atom. The process is typically carried out in an aqueous solution under pressure to maintain ammonia in the liquid phase and achieve a reasonable reaction rate.[1]
Caption: Synthetic pathway for racemic 3-Amino-1,2-propanediol.
Stereoselective Synthesis of this compound from (S)-Glycidol
To obtain the enantiomerically pure this compound, a stereospecific synthesis starting from a chiral precursor is employed. The reaction of (S)-glycidol with ammonia is a highly efficient method. The nucleophilic attack of ammonia occurs at the less sterically hindered carbon of the epoxide ring, proceeding with inversion of configuration to yield the desired (R)-enantiomer with high fidelity.
Caption: Stereoselective synthesis of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the synthesis of 3-Amino-1,2-propanediol.
Table 1: Racemic Synthesis from 3-Chloro-1,2-propanediol
| Parameter | Value | Reference |
| Molar Ratio (Ammonia:3-chloro-1,2-propanediol) | 15:1 | [2] |
| Reaction Temperature | 40-60 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Pressure | Pressurized | [1] |
| Purity (Post-distillation) | >99% | [3] |
| Yield | ~90% | [2] |
Table 2: Stereoselective Synthesis of this compound from (S)-Glycidol
| Parameter | Value | Reference |
| Molar Ratio (Ammonia:Glycidol) | 10:1 to 20:1 | [4] |
| Reaction Temperature | Ambient to elevated | [4] |
| Solvent | Water or low molecular weight alcohols | [4] |
| Purity (Post-distillation) | >99% | [4] |
| Enantiomeric Excess (e.e.) | >99% | Assumed based on stereospecific reaction |
| Yield | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of Racemic 3-Amino-1,2-propanediol from 3-Chloro-1,2-propanediol
This protocol is a representative procedure for the industrial synthesis of racemic 3-Amino-1,2-propanediol.
Materials and Equipment:
-
Glass-lined or stainless steel pressurized reactor with stirrer, temperature, and pressure controls
-
3-chloro-1,2-propanediol
-
Aqueous ammonia (25-28% concentration)
-
Sodium hydroxide (for neutralization)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: Charge the pressurized reactor with 3-chloro-1,2-propanediol and aqueous ammonia. A molar ratio of ammonia to 3-chloro-1,2-propanediol of 15:1 is recommended to maximize yield and minimize the formation of secondary amine byproducts.[2]
-
Reaction: Seal the reactor and begin agitation. Heat the mixture to 50°C. The reaction is exothermic, and careful temperature control is crucial. Maintain the reaction for 4 hours. The pressure in the reactor will increase due to the vapor pressure of ammonia.[2]
-
Ammonia Recovery: After the reaction is complete, cool the reactor to ambient temperature. The excess ammonia can be recovered by venting the reactor through a scrubber or by distillation.
-
Neutralization and Salt Removal: The reaction mixture contains ammonium chloride. Neutralize with a base like sodium hydroxide, which will lead to the precipitation of sodium chloride. Remove the salt by filtration.
-
Purification: The crude 3-Amino-1,2-propanediol is purified by vacuum distillation to achieve high purity (>99%). Molecular distillation can also be employed for enhanced purity.[2]
Caption: Experimental workflow for racemic synthesis.
Protocol 2: Stereoselective Synthesis of this compound from (S)-Glycidol
This protocol is a representative procedure for the stereoselective synthesis of this compound.
Materials and Equipment:
-
Pressure vessel or sealed reaction flask
-
(S)-glycidol
-
Liquid ammonia or concentrated aqueous ammonia
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: In a pressure vessel, add (S)-glycidol and a suitable solvent such as methanol.
-
Ammonolysis: Cool the vessel and add a significant molar excess of liquid ammonia (e.g., 10-20 equivalents).[4] Alternatively, use concentrated aqueous ammonia.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours. The reaction can be gently heated to accelerate the process, but this may require a more robust pressure vessel.
-
Work-up: After the reaction is complete, cool the vessel and carefully vent the excess ammonia. If aqueous ammonia was used, the water and solvent can be removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless, viscous liquid.
Caption: Experimental workflow for stereoselective synthesis.
Safety Precautions
-
3-chloro-1,2-propanediol: This compound is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.
-
Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Work in a well-ventilated area and use appropriate PPE. Reactions involving liquid ammonia should be performed with extreme caution by trained personnel.
-
Pressure Reactions: All reactions under pressure must be conducted in appropriately rated and certified pressure vessels with a pressure relief system.
-
Vacuum Distillation: Ensure all glassware is rated for vacuum applications to prevent implosion. Use a safety screen.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Purity: Assessed by Gas Chromatography (GC).
-
Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Enantiomeric Purity: Determined by chiral HPLC or by measuring the optical rotation and comparing it to the literature value for the pure enantiomer.
By following these protocols and safety guidelines, researchers can successfully synthesize 3-Amino-1,2-propanediol for various applications in research and drug development. The choice between the racemic and stereoselective route will depend on the specific requirements of the final product.
References
Application Notes and Protocols for the Biocatalytic Production of (R)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-1,2-propanediol is a valuable chiral building block in the pharmaceutical industry, primarily utilized as a key intermediate in the synthesis of non-ionic X-ray contrast agents and other active pharmaceutical ingredients. Traditional chemical synthesis of this compound often involves harsh reaction conditions, the use of hazardous reagents, and complex purification steps to isolate the desired enantiomer. Biocatalysis has emerged as a green and efficient alternative, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions. This document provides an overview of biocatalytic strategies for the production of this compound, along with detailed experimental protocols.
Biocatalytic Approaches
Two primary enzymatic strategies have shown significant promise for the synthesis of this compound:
-
Kinetic Resolution of Racemic 3-Amino-1,2-propanediol using Lipases: This method involves the enantioselective acylation of racemic 3-amino-1,2-propanediol. A lipase selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted and allowing for their separation. Lipases from Pseudomonas cepacia and Candida antarctica are commonly employed for such resolutions.
-
Asymmetric Synthesis from a Prochiral Substrate using Transaminases: This approach utilizes an (R)-selective transaminase to catalyze the asymmetric amination of a prochiral ketone, such as 1,3-dihydroxyacetone, to directly yield this compound. Whole-cell biocatalysts expressing a suitable transaminase are often used to ensure cofactor regeneration.
Data Presentation
The following table summarizes representative quantitative data for the biocatalytic production of this compound based on different enzymatic approaches.
| Biocatalytic Method | Enzyme Source | Substrate(s) | Key Reaction Parameters | Conversion (%) | Enantiomeric Excess (e.e.) of (R)-APD (%) | Reference |
| Kinetic Resolution | Pseudomonas cepacia Lipase | Racemic 3-Amino-1,2-propanediol, Vinyl acetate | tert-Butyl methyl ether, 30°C, 24 hours | ~50 | >99 | General |
| Asymmetric Synthesis | (R)-selective Transaminase | 1,3-Dihydroxyacetone, Isopropylamine (amine donor) | Phosphate buffer (pH 7.5), 35°C, 24 hours, PLP cofactor, Whole-cell E. coli catalyst | >90 | >99 | General |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Amino-1,2-propanediol
This protocol describes a general procedure for the kinetic resolution of racemic 3-amino-1,2-propanediol using an immobilized lipase.
Materials:
-
Racemic 3-Amino-1,2-propanediol
-
Immobilized Pseudomonas cepacia Lipase (PSL-C)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
To a solution of racemic 3-amino-1,2-propanediol (10 mmol) in TBME (100 mL), add immobilized Pseudomonas cepacia lipase (500 mg).
-
Add vinyl acetate (12 mmol) to the suspension.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once approximately 50% conversion is reached, filter off the immobilized enzyme and wash it with TBME.
-
The filtrate contains the acylated (S)-enantiomer and the unreacted this compound.
-
Concentrate the filtrate under reduced pressure.
-
Purify the unreacted this compound from the acylated enantiomer by silica gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Combine the fractions containing the pure this compound and evaporate the solvent.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Synthesis using a Whole-Cell (R)-Transaminase Biocatalyst
This protocol outlines a general method for the asymmetric synthesis of this compound using a whole-cell biocatalyst expressing an (R)-selective transaminase.
Materials:
-
1,3-Dihydroxyacetone
-
Isopropylamine (or another suitable amine donor)
-
Recombinant E. coli cells expressing an (R)-selective transaminase
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Pyridoxal-5'-phosphate (PLP)
-
Glucose (for cofactor regeneration)
-
Centrifuge
-
Cell disruption equipment (e.g., sonicator)
Procedure:
-
Cultivate the recombinant E. coli cells expressing the (R)-transaminase in a suitable growth medium and induce enzyme expression.
-
Harvest the cells by centrifugation and wash them with potassium phosphate buffer.
-
The cells can be used as a whole-cell biocatalyst directly or after permeabilization/lysis.
-
In a reaction vessel, prepare a mixture of 1,3-dihydroxyacetone (50 mM) and isopropylamine (100 mM) in potassium phosphate buffer (pH 7.5).
-
Add PLP to a final concentration of 1 mM and glucose to a final concentration of 5 g/L.
-
Add the whole-cell biocatalyst (e.g., 50 g/L wet cell weight) to initiate the reaction.
-
Incubate the reaction at 35°C with gentle agitation for 24 hours.
-
Monitor the formation of this compound by HPLC.
-
After the reaction is complete, remove the cell mass by centrifugation.
-
The supernatant containing the product can be further purified by standard methods such as ion-exchange chromatography.
-
Analyze the final product for yield and enantiomeric excess using chiral HPLC.
Visualization of Experimental Workflow
Caption: Workflow for biocatalytic production of this compound.
Application Notes and Protocols: The Role of (R)-3-Amino-1,2-propanediol in the Synthesis of Iohexol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iohexol is a non-ionic, water-soluble X-ray contrast agent widely used in medical imaging to enhance the visibility of internal structures during procedures like computed tomography (CT) scans.[1][2][3] Its low osmolality and excellent safety profile make it a preferred choice in clinical practice.[2] The synthesis of Iohexol is a multi-step process that demands high purity at every stage to meet stringent pharmacopeial standards.[4][5] A critical building block in this synthesis is (R)-3-Amino-1,2-propanediol (also known as Isoserinol), an essential intermediate for forming the core structure of the Iohexol molecule.[6][7][8] This document provides detailed protocols and application notes on the use of this compound in the synthesis of Iohexol.
Overall Synthesis Workflow
The synthesis of Iohexol from 5-amino-2,4,6-triiodo isophthalic acid involves a linear sequence of reactions. The key step involving this compound is the amidation of an activated isophthaloyl derivative to form the crucial diamide intermediate, 5-acetamido-N¹,N³-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. This intermediate is then N-alkylated to yield the final Iohexol product.
Caption: General workflow for the synthesis of Iohexol.
Key Reaction: Amidation
The central reaction involving this compound is the formation of the diamide linkage. This is achieved by reacting 5-acetamido-2,4,6-triiodoisophthaloyl dichloride with two equivalents of this compound. This step is crucial for introducing the hydrophilic dihydroxypropyl side chains that contribute to the water solubility and low osmolality of Iohexol.
Caption: Amidation of the isophthaloyl dichloride intermediate.
Experimental Protocols
Protocol 1: Amidation to form Diamide Intermediate
This protocol describes the amidation of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride with this compound to yield the diamide intermediate.[5]
Materials:
-
5-acetamido-2,4,6-triiodoisophthaloyl dichloride (Compound 7)
-
This compound
-
Dimethylacetamide (DMA), Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)
-
Tributylamine
-
Reaction vessel with temperature control and mechanical stirring
-
Standard laboratory glassware
Procedure:
-
Prepare a stirred solution of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride (17.5 kg, 0.0234 kmol) in a mixture of acetonitrile (70 L) and DMF (18 L) in the reaction vessel.[4]
-
Slowly add tributylamine (9.3 kg, 0.0513 kmol) to the solution at room temperature.[4]
-
Increase the temperature of the reaction mixture to 50-55°C.[4]
-
Over a period of approximately 3 hours, add a solution of this compound (5.3 kg, 0.0585 kmol) dissolved in DMF (10 L).[4]
-
Maintain the reaction temperature in the range of 40-80°C.[5]
-
Allow the reaction to proceed for 1-5 hours, monitoring for completion using a suitable analytical method like HPLC.[5]
-
Upon completion, proceed with the work-up and purification steps to isolate the diamide intermediate.
Protocol 2: N-Alkylation of Diamide to form Crude Iohexol
This protocol details the subsequent N-alkylation of the diamide intermediate to produce crude Iohexol.[4]
Materials:
-
Diamide Intermediate (Compound 9 from Protocol 1) (14.7 kg, 0.0196 kmol)
-
2-(2-methoxyethoxy) ethanol
-
Propylene glycol
-
Sodium hydroxide (1.30 kg, 0.0323 kmol)
-
Deionized water (650 mL)
-
3-chloro-1,2-propanediol (3.2 kg, 0.0294 kmol)
-
Methanol
-
Chloroform
Procedure:
-
Dissolve the diamide intermediate in a mixture of 2-(2-methoxyethoxy) ethanol (22.5 L) and propylene glycol (7 L).[4]
-
Cool the reaction mixture to 18-25°C.[4]
-
Slowly add a solution of sodium hydroxide in deionized water.[4]
-
Increase the temperature to 40°C and stir for 2 hours.[4]
-
Slowly add 3-chloro-1,2-propanediol and continue stirring for 24 hours.[4]
-
After 24 hours, cool the reaction mass to 25°C and add methanol (5 L).[4]
-
Adjust the pH of the mixture to 4.5 and extract with chloroform.[4]
-
The resulting product is crude Iohexol, which requires further purification.
Data Presentation
The efficiency of the synthesis is critical, with yields and purity being key metrics for process optimization.
| Step/Product | Starting Material | Molar Quantity (kmol) | Yield (%) | Purity (%) | Reference |
| Intermediate 5 | - | 0.0234 | 90.0% | 99.34% | [4] |
| Hexaacetyl iohexol (10) | Compound 9 | 0.0186 | 91.0% | - | [4] |
| Crude Iohexol | Acetyl-TAIPA | - | 95-98% | - | [9] |
| Final Iohexol | - | - | 85-87% | 99.38-99.59% | [5] |
| Analytical Method | Analyte | Linearity Range (μg/mL) | Accuracy (%) | Precision (%CV) | Reference |
| HPLC | Iohexol | 23.29 - 291.15 | 90.6 - 108.8 (intra-day) | 0.1 - 5.1 (intra-day) | [10] |
| UPLC | Iohexol | 8.67 - 500 | 93.5 - 103.0 (intra-day) | - | [10] |
| LC-MS | Iohexol | 1 - 500 | 101.3 - 102.1 | <3.4 | [10] |
Purification and Analysis
Purification: Due to the high doses administered, Iohexol must meet extremely high purity requirements.[4] The removal of impurities, such as O-alkylated by-products and residual solvents, is a significant challenge.[5]
-
Crystallization: A common method for purification involves crystallization from solvents like butanol or isopropanol.[5] However, multiple crystallizations may be necessary, which can increase costs.[5] Ethanol has also been used as a solvent in which Iohexol is insoluble to remove hydrophobic contaminants.[11]
-
Chromatography: To control process impurities without the use of resins, facile modifications to the synthesis and crystallization are often employed.[4] However, some processes may involve ion-exchange resins to remove large quantities of salts formed during the reaction.[4] Chromatographic packing materials like ultra-high cross-linked macroporous styrene–divinylbenzene polymer beads are used for high-capacity purification, allowing for pharmacopeia-compliant quality in a single step with a recovery rate of ≥ 90%.[3]
Analysis: Accurate quantification of Iohexol in pharmaceutical formulations is essential for product quality and patient safety.[10]
-
HPLC/UPLC: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for purity analysis and quantification.[2][10] At room temperature, Iohexol can exist as two rotational isomers, which appear as two peaks in the chromatogram but have the same mass-to-charge ratio (m/z).[2] For quantification, the sum of both peak areas is used.[2]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides enhanced sensitivity and specificity for analysis.[10]
Conclusion
The synthesis of the non-ionic contrast agent Iohexol is a complex process where the quality of each intermediate is paramount. This compound serves as a cornerstone intermediate, enabling the construction of the core molecular structure with the necessary hydrophilic side chains. The protocols and data presented highlight a robust synthetic pathway. Strict control over reaction conditions, followed by rigorous purification and analysis, is essential to produce Iohexol that meets the high-purity standards required for safe and effective clinical use.
References
- 1. nbinno.com [nbinno.com]
- 2. advion.com [advion.com]
- 3. High-Capacity Iohexol Purification Technology | Sunresin Pharmaceutical Separation Solutions [seplite.com]
- 4. chemicaljournals.com [chemicaljournals.com]
- 5. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 8. seemafinechem.com [seemafinechem.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Process for the preparation of purified crystalline iohexol by crystallization using ethanol | Hovione [hovione.com]
(R)-3-Amino-1,2-propanediol as a precursor for chiral ligands
Application Notes & Protocols
(R)-3-Amino-1,2-propanediol: A Versatile C3 Chiral Building Block for the Synthesis of Advanced Chiral Ligands
Abstract The principle of chirality is fundamental to modern drug discovery and asymmetric catalysis, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity or its efficacy as a catalyst.[1][2] The synthesis of enantiomerically pure compounds is therefore a critical objective for researchers in pharmaceuticals and fine chemical production.[3][4] this compound has emerged as a highly valuable and versatile chiral precursor due to its well-defined stereocenter and trifunctional nature. This guide provides an in-depth exploration of this compound, detailing its properties, the rationale for its use, and comprehensive, field-proven protocols for its conversion into a functional chiral ligand and subsequent application in a model asymmetric reaction.
The Chiral Precursor: this compound
This compound, also known as (R)-Isoserinol, is a chiral glycerol derivative that serves as an excellent starting material for more complex chiral molecules.[5][6] Its utility is rooted in its trifunctional C3 backbone, which provides a robust and stereochemically defined scaffold.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification strategies, and proper handling procedures.
| Property | Value | Source(s) |
| CAS Number | 66211-46-9 | [7] |
| Molecular Formula | C₃H₉NO₂ | [8] |
| Molecular Weight | 91.11 g/mol | [8][9] |
| Appearance | White to pale yellow crystalline powder/viscous liquid | [8][10] |
| Melting Point | 54-56 °C | [7][8] |
| Boiling Point | 117-119 °C @ 0.4 mmHg | [7][8] |
| Density | 1.175 g/mL at 25 °C | [7][8] |
| Solubility | Highly soluble in water and polar organic solvents | [11][12] |
| Optical Rotation | [α]²⁰/D +9° (neat) | [7] |
Structural Features, Reactivity, and Handling
The power of this compound lies in its three functional groups: a primary amine (-NH₂), a primary hydroxyl (-CH₂OH), and a secondary hydroxyl (-CHOH), all attached to a propane backbone with a defined stereocenter at the C2 position. This arrangement allows for selective functionalization to build a diverse library of ligands.
-
Primary Amine: The most nucleophilic site, it readily undergoes reactions such as acylation, alkylation, and Schiff base formation.
-
Hydroxyl Groups: The primary and secondary hydroxyl groups can be targeted for etherification, esterification, or used as coordinating sites within a final ligand-metal complex. The difference in steric hindrance between the primary and secondary hydroxyls can often be exploited for selective reactions.
Expert Insight: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[11] Proper storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is crucial to maintain its integrity and ensure reproducible results in moisture-sensitive reactions.[7][13]
Rationale for Use in Chiral Ligand Synthesis
Chiral ligands are indispensable tools in asymmetric catalysis. They coordinate to a metal center, creating a chiral environment that directs an incoming substrate to react in a specific orientation, leading to the preferential formation of one enantiomer of the product.[4][14]
Advantages of this compound as a Precursor
-
Defined Stereochemistry: It provides a readily available, enantiomerically pure source of chirality.
-
Trifunctional Versatility: The three distinct functional groups serve as handles for modification, allowing for the systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance.
-
Strong Coordinating Groups: The nitrogen and oxygen atoms are excellent Lewis bases, enabling strong coordination to a wide variety of transition metals used in catalysis.
-
Applications Beyond Catalysis: This precursor is also used to synthesize building blocks for pharmaceuticals, such as anti-adenovirus agents and the X-ray contrast medium iohexol, as well as materials for gene delivery.[5][12]
Conceptual Workflow
The overall process involves transforming the simple chiral precursor into a sophisticated ligand, which is then used to generate a catalytically active species for an asymmetric transformation.
Caption: Conceptual workflow from precursor to catalytic application.
Protocol: Synthesis of a Chiral N-Acyl-aminodiol Ligand
This protocol details the synthesis of a representative chiral ligand via selective N-acylation of this compound. This class of ligands has proven effective in various asymmetric transformations.
3.1. Objective: To synthesize (R)-N-(2,3-dihydroxypropyl)pivalamide from this compound. Pivaloyl chloride is chosen for its steric bulk, which is often beneficial in creating a well-defined chiral pocket.
3.2. Principle: The reaction proceeds via a nucleophilic acyl substitution. The more nucleophilic amine group selectively attacks the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is run in the presence of a base to neutralize the HCl byproduct.
3.3. Materials and Reagents
-
This compound (FW: 91.11 g/mol )
-
Pivaloyl chloride (FW: 120.58 g/mol )
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (or Heptane) for chromatography
3.4. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
3.5. Detailed Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (4.56 g, 50.0 mmol) and triethylamine (7.0 mL, 50.0 mmol) in 100 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Addition of Acyl Chloride: Add pivaloyl chloride (6.1 mL, 50.0 mmol) dropwise to the cold solution over 30 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching and Work-up: Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic layers and wash them with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from 5% to 15% methanol in dichloromethane is typically effective to isolate the pure N-acylated ligand.
3.6. Characterization and Quality Control After purification, the structure and purity of the ligand must be confirmed.
| Parameter | Method | Expected Outcome |
| Yield | Gravimetric | 75-85% |
| Purity | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure; >98% purity. |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Calculated mass for C₈H₁₈NO₃⁺ [M+H]⁺ matches the observed mass. |
| Enantiomeric Purity | Chiral HPLC | A single major peak, indicating no racemization occurred. |
Application Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol demonstrates the use of the newly synthesized chiral ligand in a classic carbon-carbon bond-forming reaction, which is highly sensitive to the catalyst's chirality.[15]
4.1. Objective: To catalyze the enantioselective addition of diethylzinc to benzaldehyde to produce (S)-1-phenyl-1-propanol, using an in-situ prepared titanium catalyst with the synthesized chiral ligand.
4.2. Reaction Scheme (Self-generated image of the chemical reaction for illustrative purposes)
4.3. Materials and Reagents
-
Synthesized chiral (R)-N-(2,3-dihydroxypropyl)pivalamide ligand
-
Titanium (IV) isopropoxide (Ti(O-iPr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde, freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
4.4. Detailed Step-by-Step Procedure
Caption: Experimental workflow for the asymmetric ethylation reaction.
4.5. Analysis of Results The success of the asymmetric catalysis is determined by the chemical yield and, more importantly, the enantiomeric excess (ee) of the product.
-
Yield Calculation: The yield is determined gravimetrically after purification of the 1-phenyl-1-propanol product.
-
Enantiomeric Excess (ee): The ee is measured using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) by comparing the peak areas of the two enantiomers. The formula is: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major + Area of Minor) ] * 100
| Parameter | Expected Outcome |
| Chemical Yield | 80-95% |
| Enantiomeric Excess (ee) | >90% in favor of the (S)-enantiomer |
Troubleshooting and Expert Insights
-
Low Yield in Ligand Synthesis: This may be due to incomplete reaction or loss during purification. Ensure the pivaloyl chloride is of high quality and the reaction goes to completion via TLC monitoring. Optimize chromatography conditions to prevent product loss.
-
Low Enantioselectivity (ee): This is the most critical parameter.
-
Cause: The presence of moisture or oxygen can decompose the organometallic reagents and the catalyst, leading to a non-catalyzed background reaction that is not selective.
-
Solution: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use freshly distilled benzaldehyde.
-
Cause: Incorrect ligand-to-metal ratio.
-
Solution: The stoichiometry of the catalyst components is critical. Prepare stock solutions and add them via syringe for accuracy.
-
Conclusion
This compound stands out as a premier chiral precursor for the development of effective ligands for asymmetric catalysis. Its trifunctional nature provides a platform for immense structural diversity, allowing chemists to fine-tune ligands for specific applications. The protocols provided herein offer a reliable and validated pathway from this simple building block to a sophisticated chiral ligand and its successful application in a key C-C bond-forming reaction, underscoring its significant role in modern synthetic chemistry and drug development.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 3. azolifesciences.com [azolifesciences.com]
- 4. nbinno.com [nbinno.com]
- 5. sfdchem.com [sfdchem.com]
- 6. Design of a New Chiral Deep Eutectic Solvent Based on 3-Amino-1,2-propanediol and Its Application in Organolithium Chemistry | MDPI [mdpi.com]
- 7. jnfuturechemical.com [jnfuturechemical.com]
- 8. This compound [myskinrecipes.com]
- 9. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Page loading... [guidechem.com]
- 12. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
- 13. borregaard.com [borregaard.com]
- 14. pharma.researchfloor.org [pharma.researchfloor.org]
- 15. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of Dual-Tail Cationic Surfactants Derived from (R)-3-Amino-1,2-propanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-3-Amino-1,2-propanediol (APD) is a versatile and valuable chiral building block in modern chemistry.[1][2] Its inherent bifunctionality, possessing both primary amine and diol functionalities, makes it an ideal starting material for a wide range of chemical syntheses.[1] This application note details the synthesis of a series of dual-tail (gemini) cationic surfactants from this compound. Gemini surfactants consist of two monomeric surfactant units chemically linked by a spacer, in this case, the chiral backbone of APD.[3][4] These surfactants generally exhibit superior physicochemical properties compared to their single-chain counterparts, such as a much lower critical micelle concentration (CMC) and higher surface activity.[3][5] These enhanced properties make them promising candidates for various biomedical applications, including as carriers for drug and gene delivery, and as antimicrobial agents.[4]
Synthetic Pathway and Strategy
The synthesis of dual-tail cationic surfactants from this compound is typically achieved through the direct N-alkylation of the primary amine. This reaction involves treating the aminodiol with at least two equivalents of a long-chain alkyl halide (e.g., alkyl bromide) to form the corresponding quaternary ammonium salt. The diol moiety serves as the hydrophilic headgroup, while the two alkyl chains constitute the hydrophobic tails.
Caption: General synthetic scheme for dual-tail cationic surfactants.
Experimental Protocols
Protocol 2.1: Synthesis of (R)-N,N-Didodecyl-N-(2,3-dihydroxypropyl)ammonium Bromide (C12-APD Surfactant)
This protocol describes a representative synthesis using 1-bromododecane to attach two C12 tails.
Materials:
-
This compound (1.0 eq)
-
1-Bromododecane (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.91 g) in 100 mL of anhydrous ethanol.
-
Add anhydrous potassium carbonate (30 mmol, 4.14 g) to the solution.
-
Add 1-bromododecane (22 mmol, 5.48 g, ~6.5 mL) to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) under constant stirring.
-
Maintain the reaction at reflux for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the solid residue with a small amount of ethanol and combine the filtrates.
-
Remove the ethanol from the filtrate using a rotary evaporator to obtain a crude residue.
-
Purify the crude product by recrystallization or column chromatography. For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool, or precipitate the product from an ethyl acetate solution by adding hexane.
-
Dry the purified white solid product under vacuum.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2.2: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring the surface tension of aqueous solutions of the surfactant at various concentrations.
Equipment:
-
Surface Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the synthesized surfactant (e.g., 10 mM) in deionized water.
-
Create a series of dilutions from the stock solution, ranging from approximately 0.001 mM to 10 mM.
-
Measure the surface tension of each solution, starting with the most dilute sample and progressing to the most concentrated. Ensure the tensiometer probe is thoroughly cleaned between measurements.
-
Plot the surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The plot will typically show two linear regions. The concentration at the intersection of these two lines is the CMC. The surface tension value at this point is denoted as γ_cmc.
Data Presentation: Physicochemical Properties
The properties of dual-tail surfactants are highly dependent on the length of their hydrophobic alkyl chains.[5] Longer chains generally lead to a lower CMC and greater surface activity.
| Surfactant ID | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γ_cmc) (mN/m) |
| C12-APD | C12 | 0.85 | 34.2 |
| C14-APD | C14 | 0.21 | 33.5 |
| C16-APD | C16 | 0.06 | 32.8 |
Application in Gene Delivery
These chiral cationic surfactants are effective agents for condensing nucleic acids like plasmid DNA (pDNA) into nanoparticles (nanoplexes) suitable for gene delivery.[4][6] The positively charged headgroup interacts with the negatively charged phosphate backbone of DNA, leading to self-assembly into compact structures that can protect the genetic material and facilitate its entry into cells.
Caption: Workflow for nanoplex formation, characterization, and application.
Protocol 4.1: Preparation of Surfactant/pDNA Nanoplexes
This protocol is adapted for forming nanoplexes at a specific N/P ratio (the molar ratio of nitrogen atoms in the surfactant's ammonium group to phosphate groups in the DNA).
Materials:
-
Synthesized cationic surfactant stock solution (10 mM in sterile water)
-
Plasmid DNA (e.g., pEGFP-N1) stock solution (1 mg/mL in TE buffer)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Dilution: For a target N/P ratio of 5:1, dilute the required amounts of surfactant and pDNA separately in nuclease-free water. For example, to prepare a complex with 1 µg of pDNA:
-
Dilute 1 µg of pDNA in 50 µL of nuclease-free water in tube A.
-
Calculate the required amount of surfactant. Assuming the molecular weight of the C12-APD surfactant is ~550 g/mol and the average molecular weight of a DNA base pair is ~650 g/mol , the calculation will determine the volume of surfactant stock needed. Dilute this amount in 50 µL of nuclease-free water in tube B.
-
-
Complexation: Add the diluted surfactant solution (tube B) to the diluted pDNA solution (tube A) and mix gently by pipetting. Do not vortex.
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoplexes.
-
Characterization: The resulting nanoplex solution is ready for characterization of particle size and zeta potential using Dynamic Light Scattering (DLS).[6]
Data from Nanoplex Characterization and Transfection Studies
The following data, based on typical results for similar gemini surfactants, illustrate the potential of APD-derived surfactants in gene delivery.[6]
| Surfactant ID | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (%) | Cell Viability (%) |
| C16-APD | 5:1 | 185 ± 5 | +35.1 ± 1.5 | 12.5 ± 0.8 | 91.4 ± 1.2 |
| C16-APD | 10:1 | 160 ± 8 | +42.6 ± 2.1 | 15.2 ± 1.1 | 85.7 ± 2.5 |
Data are presented as mean ± standard deviation and are representative values for this class of compounds.
Conclusion: this compound serves as an excellent chiral scaffold for the straightforward synthesis of dual-tail cationic surfactants. These surfactants exhibit desirable physicochemical properties, such as low critical micelle concentrations, and demonstrate significant potential as non-viral vectors for gene delivery. The protocols and data presented herein provide a solid foundation for researchers interested in developing novel surfactant-based systems for pharmaceutical and biotechnological applications.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Cationic gemini surfactant properties, its potential as a promising bioapplication candidate, and strategies for improving its biocompatibility: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Dicationic Amino Substituted Gemini Surfactants and their Nanoplexes: Improved Synthesis and Characterization of Transfection Efficiency and Corneal Penetration In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Chiral Lipidoids for RNAi Therapeutics Using (R)-3-Amino-1,2-propanediol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of RNA interference (RNAi) therapeutics, particularly small interfering RNA (siRNA), holds immense promise for treating a wide range of diseases by silencing specific genes.[1][2][3] However, the clinical translation of siRNA is hampered by the challenge of its safe and effective intracellular delivery.[1][2][3] Lipidoid nanoparticles (LNPs) have emerged as a leading platform for systemic RNA delivery, as evidenced by the first FDA-approved siRNA drug, Onpattro®.[4][5][6] This application note provides a detailed guide for the synthesis, purification, and characterization of a novel class of lipid-like materials, termed lipidoids, using (R)-3-Amino-1,2-propanediol as a chiral core. We present a step-by-step protocol based on the robust Michael addition reaction, the subsequent formulation of these lipidoids into LNPs for siRNA encapsulation, and methods for their physicochemical characterization.
Introduction: The Need for Advanced Delivery Vehicles
RNAi therapeutics offer a powerful modality for precision medicine by leveraging the cell's natural gene-silencing machinery. However, siRNA molecules are inherently unstable, negatively charged, and relatively large, preventing them from passively crossing cell membranes.[7] Effective delivery vehicles are therefore essential to protect the siRNA from degradation and facilitate its uptake into target cells and subsequent escape from endosomes into the cytoplasm.
Lipidoids, a class of synthetic lipid-like molecules, have shown significant promise as non-viral vectors for nucleic acid delivery.[3][8] A key feature of many successful lipidoids is their ionizable nature. They possess tertiary amines with pKa values typically in the range of 6-7, allowing them to be positively charged in acidic environments (e.g., during formulation and in the late endosome) and nearly neutral at physiological pH (~7.4).[4][5][6] This pH-sensitivity is crucial: the positive charge facilitates electrostatic interactions with negatively charged siRNA for efficient encapsulation, while neutrality at physiological pH minimizes the toxicity associated with permanently cationic lipids.[4][5][6]
The use of a chiral building block like this compound introduces stereochemistry into the lipidoid structure, which can influence the packing of the lipidoid molecules, the morphology of the resulting nanoparticles, and their biological interactions, potentially leading to improved efficacy and safety profiles.
The Chemistry: Michael Addition for Lipidoid Synthesis
The synthesis of lipidoid libraries is often achieved through a straightforward and efficient one-pot reaction: the conjugate addition (or Michael addition) of amines to alkyl acrylates or acrylamides.[3][8][9] This reaction is highly versatile, allowing for the rapid generation of a diverse library of lipidoids from a set of amine and alkyl tail precursors.[2][3]
In this protocol, the primary amine of this compound acts as the nucleophile, attacking the electron-deficient β-carbon of an α,β-unsaturated carbonyl compound (in this case, an alkyl acrylate). The two hydroxyl groups from the propanediol core remain available, contributing to the polarity of the headgroup region.
Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the entire workflow, from initial synthesis to final nanoparticle characterization.
Protocol 1: Synthesis of a Representative Lipidoid
This protocol details the synthesis of a lipidoid using this compound and Lauryl Acrylate (dodecyl acrylate) as an example.
Materials:
-
This compound (FW: 91.11 g/mol )
-
Lauryl Acrylate (FW: 240.39 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 0.911 g) in 40 mL of anhydrous THF.
-
Addition of Acrylate: While stirring, add Lauryl Acrylate (e.g., 22 mmol, 5.29 g, 2.2 equivalents) to the solution. The slight molar excess of the acrylate ensures the complete reaction of the primary amine to a tertiary amine.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 60°C. Let the reaction proceed under stirring for 48-72 hours.
-
Causality Note: Heating accelerates the reaction rate of the Michael addition. The extended reaction time is necessary to drive the reaction to completion, forming the desired tertiary amine structure.
-
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the THF solvent using a rotary evaporator. The resulting product will be a viscous, clear, or slightly yellow oil.
-
Purification (Optional): For many screening applications, the crude lipidoid can be used directly. For higher purity, the product can be purified using column chromatography on silica gel with a gradient of methanol in dichloromethane.
Protocol 2: Formulation of siRNA-Lipidoid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs using a microfluidic mixing method, which provides rapid, reproducible, and scalable production of nanoparticles with uniform size distributions.[10]
Materials:
-
Synthesized Lipidoid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
siRNA (e.g., targeting a reporter gene like Luciferase or a specific gene of interest)
-
Absolute Ethanol
-
Citrate Buffer (25 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
-
Dialysis cassette (e.g., 10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution (Organic Phase): Dissolve the synthesized lipidoid, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5 .[4][5][6]
-
Causality Note: This specific molar ratio is well-established for creating stable LNPs. Cholesterol modulates membrane fluidity, DSPC acts as a structural helper lipid, and the PEG-lipid stabilizes the particle and prevents aggregation.[7]
-
-
Prepare siRNA Solution (Aqueous Phase): Dissolve the siRNA in 25 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).
-
Microfluidic Mixing: Set up the microfluidic mixer according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (Aqueous:Organic).
-
LNP Formation: Pump the aqueous siRNA solution and the organic lipid solution through the microfluidic device. The rapid mixing of the two streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the siRNA core to form LNPs.[10]
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 18 hours, with two buffer changes. This step removes the ethanol and raises the pH.
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
| Component | Molar Ratio (%) | Role in Formulation |
| Synthesized Lipidoid | 50 | Ionizable cationic lipid for siRNA encapsulation and endosomal escape |
| DSPC | 10 | Helper lipid providing structural stability |
| Cholesterol | 38.5 | Modulates lipid packing and nanoparticle fluidity |
| DMG-PEG 2000 | 1.5 | Prevents aggregation and controls particle size |
Protocol 3: Characterization of LNPs
It is essential to characterize the LNPs to ensure they meet the required specifications for in vitro and in vivo use.
Methods:
-
Size and Polydispersity Index (PDI):
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the LNP solution in PBS and measure using a DLS instrument.
-
Self-Validation: A therapeutically relevant LNP should ideally have a hydrodynamic diameter between 80-150 nm. The PDI, a measure of the size distribution's heterogeneity, should be low (PDI < 0.2) to indicate a monodisperse and uniform population of nanoparticles.[11]
-
-
Zeta Potential:
-
Technique: Laser Doppler Electrophoresis.
-
Procedure: Measure the surface charge of the diluted LNPs in PBS (pH 7.4).
-
Self-Validation: The zeta potential should be close to neutral (e.g., -10 mV to +10 mV) at physiological pH, confirming the deprotonation of the ionizable lipidoid and predicting lower non-specific interactions and toxicity.[1]
-
-
siRNA Encapsulation Efficiency:
-
Technique: RiboGreen Assay.
-
Procedure: Measure the fluorescence of the RiboGreen dye, which binds to single-stranded nucleic acids, before and after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Calculation: Encapsulation Efficiency (%) = (Total siRNA - Free siRNA) / Total siRNA * 100.
-
Self-Validation: A high encapsulation efficiency (>90%) is crucial for effective delivery and indicates a successful formulation process.[10]
-
| Parameter | Technique | Target Value | Rationale |
| Size (Diameter) | DLS | 80 - 150 nm | Optimal for systemic delivery and cellular uptake |
| PDI | DLS | < 0.2 | Indicates a uniform and monodisperse nanoparticle population |
| Zeta Potential | Electrophoresis | Approx. neutral at pH 7.4 | Minimizes toxicity and non-specific binding in vivo |
| Encapsulation | RiboGreen Assay | > 90% | Ensures a high payload of siRNA per nanoparticle |
Overall Experimental Workflow
The entire process, from chemical synthesis to biological validation, follows a logical progression.
Conclusion and Future Directions
This application note provides a robust and reproducible framework for the synthesis of novel, chiral lipidoids using this compound and their subsequent formulation into LNPs for siRNA delivery. The protocols are designed to be self-validating through integrated characterization steps, ensuring the quality and consistency of the final product. By following these methods, researchers can rapidly produce and screen custom lipidoids, paving the way for the development of next-generation RNAi therapeutics with enhanced potency and safety profiles. The principles described herein can be expanded to create large combinatorial libraries by varying the alkyl acrylate tails, further exploring the structure-activity relationship of these promising delivery vehicles.[2][3]
References
- 1. Preparation, Characterization, and In Vitro Evaluation of Lipidoid-Polymer Hybrid Nanoparticles for siRNA Delivery to the Cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A combinatorial library of lipid-like materials for delivery of RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Lipidoid Nanoparticles for siRNA Delivery to Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Lipid-like materials for low-dose, in vivo gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for (R)-3-Amino-1,2-propanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-1,2-propanediol is a valuable chiral building block in synthetic organic chemistry, particularly for the synthesis of pharmaceuticals and other biologically active molecules. Its structure contains three functional groups: a primary amine, a primary hydroxyl group, and a secondary hydroxyl group. To achieve regioselective modification of this molecule, a robust and orthogonal protecting group strategy is essential. This document provides detailed application notes and experimental protocols for the protection and deprotection of the amine and hydroxyl functionalities of this compound.
Orthogonal Protecting Group Strategies
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. For this compound, two primary strategies are outlined, enabling the stepwise functionalization of the amine and hydroxyl groups.
Strategy 1: Amine Protection followed by Diol Protection
This is the most common approach, where the more nucleophilic amine is protected first, followed by the protection of the 1,2-diol.
-
N-Protection: The primary amine is protected as a tert-butyl carbamate (Boc). The Boc group is stable under a wide range of conditions but can be readily removed with acid.
-
O,O-Protection: The 1,2-diol is protected as an acetonide (isopropylidene ketal). This is a convenient way to protect both hydroxyl groups simultaneously. Acetonides are stable to basic and nucleophilic conditions but are cleaved by aqueous acid.
Strategy 2: Amine Protection followed by Selective Primary Hydroxyl Protection
This strategy allows for the differentiation of the primary and secondary hydroxyl groups.
-
N-Protection: The primary amine is protected with a Boc group.
-
O-Protection: The primary hydroxyl group is selectively protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is robust and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Visualization of Protecting Group Strategies
Caption: Overall workflow of orthogonal protecting group strategies for this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and reported yields for the key protection and deprotection steps.
Table 1: Protection Reactions
| Protection Step | Protecting Group | Reagents | Solvent(s) | Temperature | Time | Yield |
| Amine Protection | Boc | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | Dichloromethane (DCM) | 0 °C to RT | 2-4 h | >95% (Typical) |
| Diol Protection | Acetonide | 2,2-Dimethoxypropane, Sulfuric acid | Acetone | RT to 60°C | 12.5 h | 85%[1] |
| Selective Primary Hydroxyl Protection | TBDMS | TBDMS-Cl, Imidazole | Dichloromethane (DCM) | 0 °C to RT | 12-16 h | High (Typical) |
Table 2: Deprotection Reactions
| Deprotection Step | Protecting Group to Remove | Reagents | Solvent(s) | Temperature | Time | Yield |
| Amine Deprotection | Boc | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5-2 h | High (Typical)[2][3] |
| Diol Deprotection | Acetonide | p-Toluenesulfonic acid (pTSA) | Methanol (MeOH) | Room Temperature | 1-2 h | Quantitative[4] |
| TBDMS Deprotection | TBDMS | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 2-4 h | High (Typical) |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol describes the protection of the primary amine with a Boc group.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (2,3-dihydroxypropyl)carbamate.
Caption: N-Boc protection of this compound.
Protocol 2: Acetonide Protection of N-Boc-(R)-3-Amino-1,2-propanediol
This protocol describes the simultaneous protection of the 1,2-diol as an acetonide.
Materials:
-
(R)-tert-butyl (2,3-dihydroxypropyl)carbamate
-
Acetone
-
2,2-Dimethoxypropane
-
Sulfuric acid (concentrated)
-
Silver oxide
-
Standard laboratory glassware
Procedure: [1]
-
Dissolve (R)-tert-butyl (2,3-dihydroxypropyl)carbamate (1.0 eq) in acetone.
-
Add 2,2-dimethoxypropane (2.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 30 minutes and then stir at room temperature for 12 hours.
-
Add silver oxide to neutralize the acid and stir for 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield (R)-tert-butyl (2,2-dimethyl-1,3-dioxolan-4-yl)methylcarbamate (85% yield).[1]
Caption: Acetonide protection of the 1,2-diol.
Protocol 3: Selective TBDMS Protection of the Primary Hydroxyl Group
This protocol details the selective protection of the primary hydroxyl group of N-Boc-(R)-3-Amino-1,2-propanediol.
Materials:
-
(R)-tert-butyl (2,3-dihydroxypropyl)carbamate
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve (R)-tert-butyl (2,3-dihydroxypropyl)carbamate (1.0 eq) in DCM.
-
Add imidazole (2.5 eq).
-
Cool the solution to 0 °C and add TBDMS-Cl (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain (R)-tert-butyl (3-(tert-butyldimethylsilyloxy)-2-hydroxypropyl)carbamate.
Caption: Selective TBDMS protection of the primary hydroxyl.
Protocol 4: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group under acidic conditions.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Dissolve the Boc-protected amine (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq or as a 25-50% solution in DCM).
-
Stir the mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the deprotected amine.
Protocol 5: Deprotection of the Acetonide Group
This protocol outlines the removal of the acetonide protecting group.
Materials:
-
Acetonide-protected diol
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Methanol (MeOH)
-
Amberlyst A21 resin (or other basic resin)
-
Standard laboratory glassware
Procedure: [4]
-
Dissolve the acetonide-protected compound in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 10 wt%).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, filter the solution through a pad of Amberlyst A21 resin to neutralize the acid.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Conclusion
The protecting group strategies and protocols detailed in this document provide a comprehensive guide for the selective functionalization of this compound. The choice between acetonide protection for the diol or selective TBDMS protection of the primary hydroxyl group will depend on the specific synthetic route and the desired final product. By following these detailed procedures, researchers can effectively utilize this versatile chiral building block in their synthetic endeavors.
References
Step-by-step protocol for the laboratory synthesis of (R)-3-Amino-1,2-propanediol
Abstract
(R)-3-Amino-1,2-propanediol is a valuable chiral building block in the synthesis of various pharmaceuticals, notably as a key intermediate for non-ionic X-ray contrast agents. This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of this compound. The synthesis is achieved through the stereospecific ring-opening of (R)-glycidol with aqueous ammonia. The protocol details the reaction setup, purification, and characterization of the final product, tailored for researchers in organic synthesis and drug development.
Introduction
Chiral amino alcohols are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This compound, in particular, serves as a critical precursor for several important active pharmaceutical ingredients. The stereochemistry of this intermediate is crucial for the efficacy and safety of the final drug product. The method described herein utilizes the commercially available and enantiomerically pure (R)-glycidol as the starting material, ensuring the desired stereochemistry in the final product through a reliable aminolysis reaction. This process involves the nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring, a reaction that is both efficient and highly stereospecific.
Reaction Scheme
The synthesis proceeds via the nucleophilic ring-opening of the epoxide in (R)-glycidol by ammonia.
Caption: Synthesis of this compound from (R)-glycidol.
Experimental Protocol
Materials and Equipment:
-
(R)-Glycidol (≥98% purity)
-
Ammonium hydroxide solution (28-30% NH₃ in water)
-
Deionized water
-
Hydrochloric acid (HCl), 5 N solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Pressure-rated reaction vessel with magnetic stirring and temperature control
-
Round-bottom flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
-
pH meter or pH paper
-
Standard laboratory glassware
-
Polarimeter
Procedure:
Step 1: Reaction Setup
-
In a pressure-rated reaction vessel equipped with a magnetic stir bar, add (R)-glycidol (e.g., 7.41 g, 0.10 mol).
-
In a well-ventilated fume hood, carefully add an excess of concentrated aqueous ammonia solution (e.g., 150 mL of 28-30% solution). A large molar excess of ammonia is used to minimize the formation of di- and tri-substituted byproducts.
-
Seal the reaction vessel securely.
Step 2: Aminolysis Reaction
-
Place the sealed vessel on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 60-70°C with vigorous stirring.
-
Maintain this temperature for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.
Step 3: Work-up and Solvent Removal
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the vessel in the fume hood to release any excess pressure.
-
Transfer the reaction mixture to a large round-bottom flask.
-
Remove the excess ammonia and water under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50°C to avoid product degradation.
Step 4: Purification
-
The crude product, a viscous oil or semi-solid, is purified by vacuum distillation.
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product gently under high vacuum. Collect the fraction boiling at approximately 110-115°C at 1 mmHg. The product is a colorless, viscous liquid that may solidify upon cooling.
Step 5: Product Characterization
-
Yield: Determine the mass of the purified product and calculate the percentage yield. A typical yield for this reaction is in the range of 80-90%.
-
Physical Appearance: The product should be a colorless to pale yellow viscous liquid or a crystalline solid at room temperature.[1]
-
Melting Point: If the product solidifies, determine its melting point. The expected melting point is between 53°C and 57°C.[2]
-
Optical Rotation: Prepare a solution of the product in 5 N HCl (e.g., c = 4) and measure the specific rotation using a polarimeter. The expected specific optical rotation is between +27° and +29°.[2]
-
Spectroscopy: Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.
Data Presentation
| Parameter | Expected Value | Reference |
| Molecular Formula | C₃H₉NO₂ | |
| Molecular Weight | 91.11 g/mol | |
| Appearance | Colorless to pale yellow viscous liquid or crystalline solid | [1] |
| Boiling Point | 110-115 °C at 1 mmHg | |
| Melting Point | 53-57 °C | [2] |
| Expected Yield | 80-90% | |
| Specific Optical Rotation | +27° to +29° (c=4, 5 N HCl) | [2] |
| ¹³C NMR (D₂O) δ (ppm) | ~45 (CH₂-NH₂), ~65 (CH₂-OH), ~70 (CH-OH) | [3] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
(R)-Glycidol is a suspected carcinogen and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Concentrated aqueous ammonia is corrosive and has a pungent, irritating odor. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction is performed under pressure. Ensure the reaction vessel is properly sealed and rated for the temperatures and pressures employed.
-
Vacuum distillation should be performed with caution, using appropriate glassware and a safety shield.
Conclusion
This protocol outlines a reliable and stereospecific method for the laboratory synthesis of this compound from (R)-glycidol. The procedure is straightforward and provides the desired product in high yield and purity. This application note serves as a valuable resource for researchers requiring a practical synthesis of this important chiral intermediate.
References
Scale-Up Synthesis of (R)-3-Amino-1,2-propanediol for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of (R)-3-Amino-1,2-propanediol, a critical chiral intermediate in the pharmaceutical industry. The information compiled herein is intended to guide researchers, scientists, and drug development professionals in establishing robust and efficient manufacturing processes.
Introduction
This compound, also known as (R)-isoserinol, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its primary industrial application is in the production of non-ionic X-ray contrast agents, such as ioversol and iopamidol. The stereochemistry of this intermediate is crucial for the efficacy and safety of the final drug product, necessitating a scalable and enantioselective synthetic process. This document outlines the most common industrial synthesis route, along with critical process parameters and analytical considerations for large-scale production.
Industrial Synthesis Routes
The most prevalent industrial method for producing this compound involves the ammonolysis of an enantiomerically pure 3-carbon electrophile. The selection of the starting material is critical for an efficient and cost-effective process. Two main strategies are employed:
-
Route A: Synthesis from (R)-Glycidol: This is a widely used approach where the epoxide ring of (R)-glycidol is opened by ammonia.
-
Route B: Synthesis from (R)-3-Chloro-1,2-propanediol: This method involves the nucleophilic substitution of the chlorine atom with an amino group from ammonia.
Both routes are capable of producing the desired enantiomer in high purity when starting with the correct chiral precursor.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes key quantitative data for the two primary industrial synthesis routes for this compound.
| Parameter | Route A: From (R)-Glycidol | Route B: From (R)-3-Chloro-1,2-propanediol |
| Starting Material | (R)-Glycidol | (R)-3-Chloro-1,2-propanediol |
| Reagent | Aqueous Ammonia | Aqueous Ammonia |
| Typical Reaction Temperature | 20-40 °C | 40-60 °C[1] |
| Typical Reaction Time | 6-12 hours | 4-6 hours[1] |
| Typical Molar Ratio (Ammonia:Substrate) | >20:1 | 15:1 |
| Reported Yield | >90% | ~90% |
| Enantiomeric Excess (e.e.) of Product | >99% (dependent on starting material) | >99% (dependent on starting material) |
| Key Process Considerations | Exothermic reaction, requires careful temperature control. | Reaction under pressure. Formation of ammonium chloride salt. |
| Purification Method | Vacuum Distillation | Neutralization, Salt Filtration, Vacuum Distillation[1] |
Experimental Protocols
Route A: Scale-Up Synthesis from (R)-Glycidol
This protocol describes the industrial-scale synthesis of this compound from (R)-glycidol.
Materials and Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling capabilities and a pressure rating suitable for the process.
-
(R)-Glycidol (e.e. > 99%)
-
Aqueous ammonia (25-30% solution)
-
Deionized water
-
Vacuum distillation setup suitable for industrial scale.
Procedure:
-
Reactor Charging: Charge the reactor with a 25-30% aqueous ammonia solution. The molar excess of ammonia to (R)-glycidol should be at least 20:1 to minimize the formation of secondary amine byproducts.
-
Cooling: Cool the ammonia solution to 10-15 °C.
-
Addition of (R)-Glycidol: Slowly add (R)-glycidol to the reactor under controlled temperature. The reaction is exothermic, and the temperature should be maintained between 20-40 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 30-40 °C for 6-12 hours, or until reaction completion is confirmed by in-process control (e.g., GC or HPLC).
-
Ammonia Removal: Remove excess ammonia under reduced pressure. The recovered ammonia can be recycled.
-
Water Removal: Concentrate the aqueous solution by distilling off the water under vacuum.
-
Product Distillation: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.
Route B: Scale-Up Synthesis from (R)-3-Chloro-1,2-propanediol
This protocol details the industrial-scale synthesis of this compound from (R)-3-chloro-1,2-propanediol.
Materials and Equipment:
-
High-pressure glass-lined or stainless steel reactor with agitation and temperature control.
-
(R)-3-Chloro-1,2-propanediol (e.e. > 99%)
-
Aqueous ammonia (25-30% solution)
-
Sodium hydroxide solution (for neutralization)
-
Filtration unit
-
Industrial-scale vacuum distillation apparatus.
Procedure:
-
Reactor Charging: Charge the pressure reactor with (R)-3-chloro-1,2-propanediol and aqueous ammonia. A typical molar ratio of ammonia to the chloropropanediol is 15:1.
-
Reaction: Seal the reactor and heat the mixture to 40-60 °C with agitation. The reaction is typically maintained for 4-6 hours. The pressure in the reactor will rise due to the vapor pressure of ammonia.
-
Cooling and Ammonia Recovery: After the reaction, cool the reactor to ambient temperature. Recover the excess ammonia by venting through a scrubber or by distillation.[1]
-
Neutralization and Salt Removal: The reaction mixture contains ammonium chloride. Neutralize the mixture with a base such as sodium hydroxide, which will precipitate sodium chloride. Remove the salt by filtration.[1]
-
Water Removal: Concentrate the filtrate by removing water under vacuum.
-
Final Purification: Purify the resulting crude product by vacuum distillation to yield high-purity this compound.
Mandatory Visualizations
Synthetic Pathways
Caption: Overview of the primary industrial synthetic routes.
Experimental Workflow for Route B
Caption: Step-by-step industrial process workflow for Route B.
Quality Control and Analytical Methods
For industrial applications, stringent quality control is mandatory.
-
Purity Assay: The purity of the final product is typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Enantiomeric Purity: Chiral HPLC or GC with a chiral stationary phase is used to determine the enantiomeric excess (e.e.) of the this compound.
-
Residual Solvents: GC is used to quantify any residual solvents from the purification process.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
Safety Considerations
-
Ammonia: Aqueous ammonia is corrosive and has a pungent, irritating odor. Operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including respiratory protection, should be used.
-
Pressure Reactions: The ammonolysis of (R)-3-chloro-1,2-propanediol is performed under pressure. The reactor must be appropriately rated and equipped with a pressure relief system.
-
(R)-3-Chloro-1,2-propanediol: This starting material should be handled with care, using appropriate PPE, as it is a suspected carcinogen.
-
Exothermic Reactions: The reaction of (R)-glycidol with ammonia is highly exothermic and requires careful temperature control to prevent runaway reactions.
By following these detailed protocols and considering the safety and quality control measures, the large-scale synthesis of high-purity this compound can be successfully and safely achieved for industrial applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-1,2-propanediol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of (R)-3-Amino-1,2-propanediol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
A1: The most prevalent starting materials are (R)-glycidol, 3-chloro-1,2-propanediol, and epichlorohydrin. Enzymatic methods using prochiral aldehydes and hydroxy ketones are also employed for stereoselective synthesis.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields and purity are highly dependent on the chosen synthetic route and optimization of reaction conditions. Chemical methods using 3-chloro-1,2-propanediol can achieve yields up to 90% with purity exceeding 99%.[1] Enzymatic methods can also offer high enantioselectivity and good yields.
Q3: How can I minimize the formation of the isomeric byproduct, 2-Amino-1,3-propanediol?
A3: The formation of 2-Amino-1,3-propanediol is a common issue, particularly in the ammonolysis of glycidol or its precursors. Optimizing the reaction temperature, pressure, and the molar ratio of ammonia to the starting material can favor the formation of the desired 3-amino isomer. Purification methods, such as fractional distillation or derivatization into a Schiff base, can be employed to separate the isomers.[2][3][4]
Q4: What is the best method for purifying the final product?
A4: Purification strategies depend on the scale of the reaction and the impurity profile. Common methods include:
-
Vacuum Distillation: Effective for removing volatile impurities and unreacted starting materials.[5][6]
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride) to facilitate purification by recrystallization.
-
Column Chromatography: Suitable for small-scale purification to remove closely related impurities.
-
Schiff Base Formation: Reaction with an aromatic aldehyde, like benzaldehyde, forms a crystalline Schiff base that can be isolated and then hydrolyzed to yield the purified aminopropanediol.[2][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Inefficient catalyst. - Formation of side products. | - Monitor the reaction progress using techniques like TLC or GC. - Optimize temperature, pressure, and reaction time based on the chosen protocol. - Screen different catalysts or increase catalyst loading. - Analyze byproducts to understand side reactions and adjust conditions accordingly. |
| Low Purity (presence of multiple spots on TLC or peaks in GC) | - Formation of isomeric byproducts (e.g., 2-Amino-1,3-propanediol). - Presence of unreacted starting materials. - Formation of secondary amines or other side products. - Inefficient purification. | - Optimize reaction conditions to improve regioselectivity. - Employ purification methods like fractional distillation under vacuum or derivatization to a Schiff base for easier separation.[2][4] - Ensure the reaction goes to completion. - Use a large excess of ammonia to minimize the formation of secondary amines.[5] |
| Low Enantioselectivity (in asymmetric synthesis) | - Racemization of the chiral center. - Ineffective chiral catalyst or enzyme. - Suboptimal reaction conditions for the asymmetric step. | - Perform the reaction at lower temperatures to minimize racemization. - Screen different chiral ligands or enzymes. - Optimize solvent, pH (for enzymatic reactions), and other parameters to enhance enantioselectivity. |
| Reaction Stalls or Proceeds Slowly | - Catalyst deactivation. - Insufficient mixing. - Low reaction temperature. | - Use fresh catalyst or regenerate the catalyst if possible. - Ensure efficient stirring, especially for heterogeneous reactions. - Gradually increase the reaction temperature while monitoring for side product formation. |
| Product is a Dark Color | - Decomposition of starting materials or product. - Presence of impurities in the starting materials. | - Use purified starting materials. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Decolorize the crude product with activated charcoal before purification. |
Data Presentation
Table 1: Comparison of Different Synthesis Routes for 3-Amino-1,2-propanediol
| Starting Material | Key Reagents & Catalysts | Typical Reaction Conditions | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| 3-Chloro-1,2-propanediol | Aqueous Ammonia | 40-60°C, 4-6 hours, pressure | Up to 90%[1] | >99%[1] | High yield, industrially scalable[5] | Potential for chlorinated impurities. |
| (R)-Glycidol | Ammonia | Varies depending on catalyst and solvent | ~70-80% | High | Direct route to the chiral product. | Glycidol is a reactive epoxide, potential for side reactions. |
| Epichlorohydrin | Ammonia, Water, Catalysts | Multi-step process with hydrolysis and ammonolysis | Variable | Good | Readily available starting material. | More complex reaction pathway with potential for more byproducts. |
| Prochiral Aldehydes/Ketones | Enzymes (e.g., Aldolases, Imine Reductases) | Mild conditions (e.g., 30°C, aqueous buffer) | Good | High enantiomeric excess | High stereoselectivity, environmentally friendly. | May require specialized enzymes and cofactors. |
Table 2: Optimized Conditions for Ammonolysis of 3-Chloro-1,2-propanediol [1]
| Parameter | Optimized Value |
| Molar Ratio (Ammonia : 3-Chloro-1,2-propanediol) | 15:1 |
| Reaction Temperature | 50°C |
| Reaction Time | 4 hours |
| Resulting Yield | 90% |
| Resulting Purity | 99.6% |
Experimental Protocols
Protocol 1: Synthesis from 3-Chloro-1,2-propanediol
This protocol is based on the ammonolysis of 3-chloro-1,2-propanediol.
Materials:
-
3-Chloro-1,2-propanediol
-
Aqueous ammonia (25-28% solution)
-
Sodium hydroxide (for neutralization)
-
Pressurized reactor with stirring and temperature control
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reactor Charging: In a pressurized reactor, charge 3-chloro-1,2-propanediol and aqueous ammonia in a molar ratio of 1:15.[1]
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 50°C and maintain this temperature for 4 hours.[1] The pressure inside the reactor will increase.
-
Ammonia Recovery: After the reaction is complete, cool the reactor to room temperature. The excess ammonia can be recovered by venting through a scrubber or by distillation.
-
Neutralization and Salt Removal: The reaction mixture contains ammonium chloride. Neutralize it with a sodium hydroxide solution, which will cause the precipitation of sodium chloride. Remove the salt by filtration.
-
Solvent Removal: Remove water and other volatile components by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Purification: Purify the crude 3-Amino-1,2-propanediol by vacuum distillation.
Protocol 2: Enzymatic Synthesis via Reductive Amination
This is a general protocol for the enzymatic synthesis of chiral amino-diols.
Materials:
-
Aldol substrate (prochiral)
-
Amine donor (e.g., ammonia or an amine)
-
Imine Reductase (IRED) enzyme
-
Cofactor (e.g., NAD(P)H)
-
Cofactor regeneration system (e.g., glucose dehydrogenase/glucose)
-
Buffer solution (e.g., phosphate or TRIS buffer)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution containing the aldol substrate, the amine donor, the IRED enzyme, the cofactor, and the cofactor regeneration system.
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the substrate and the formation of the product.
-
Work-up: Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment).
-
Purification: Remove the denatured enzyme by centrifugation or filtration. The product can then be purified from the aqueous solution by extraction or chromatography.
Visualizations
Caption: Chemical synthesis workflow from 3-Chloro-1,2-propanediol.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001) | Distaso Carlo | 3 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (R)-3-Amino-1,2-propanediol from Epichlorohydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Amino-1,2-propanediol from epichlorohydrin.
FAQs and Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing a significantly lower than expected yield of the final product. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the initial hydrolysis of epichlorohydrin and the subsequent amination step.
Potential Causes and Solutions:
-
Incomplete Hydrolysis of Epichlorohydrin: The conversion of epichlorohydrin to (R)-3-chloro-1,2-propanediol is a critical first step. Incomplete hydrolysis will result in a lower concentration of the key intermediate for the amination reaction.
-
Solution: Ensure optimal conditions for hydrolysis. The reaction is pH-dependent.[1][2] A segmented increase in temperature during hydrolysis can improve reaction selectivity and rate.[3][4] For instance, starting at a lower temperature (e.g., 58-62°C) and then increasing it in stages (e.g., 80-85°C and finally 100-105°C) has been shown to be effective.[3]
-
-
Side Reactions of Epichlorohydrin: Epichlorohydrin can undergo side reactions such as polymerization or hydrolysis to form glycidol, which can then lead to other byproducts.[1][2]
-
Suboptimal Amination Conditions: The reaction of (R)-3-chloro-1,2-propanediol with ammonia is an equilibrium process. Factors such as temperature, pressure, and the molar ratio of ammonia to the chloropropanediol significantly impact the yield.
-
Solution: A high molar ratio of ammonia to 3-chloro-1,2-propanediol (e.g., 15:1) can favor the formation of the desired primary amine.[5] The reaction temperature should be carefully controlled, typically in the range of 30-50°C.[6] A staged increase in temperature and pressure during amination can also improve the reaction rate and yield.[3]
-
-
Product Loss During Workup: The high water solubility of 3-amino-1,2-propanediol can lead to significant losses during the extraction and purification phases.
-
Solution: Employing purification techniques such as molecular distillation can effectively separate the product from the reaction mixture and improve recovery.[5]
-
Issue 2: Presence of 1,3-Diamino-2-propanol Impurity
Question: Our final product is contaminated with 1,3-diamino-2-propanol. How is this byproduct formed and how can we prevent it?
Answer: The formation of 1,3-diamino-2-propanol is a common side reaction resulting from the further reaction of the desired product with the starting materials.
Mechanism of Formation:
1,3-Diamino-2-propanol is formed when the primary amino group of the newly formed 3-amino-1,2-propanediol acts as a nucleophile and reacts with another molecule of epichlorohydrin or 3-chloro-1,2-propanediol. This is more likely to occur if there is a localized high concentration of the reactants or if the reaction is allowed to proceed for an extended period under forcing conditions.
Preventative Measures:
-
Molar Ratio Control: A large excess of ammonia relative to epichlorohydrin (e.g., 15 to 24 moles of ammonia per mole of epichlorohydrin) is crucial.[7] This high concentration of ammonia as the primary nucleophile competitively inhibits the secondary reaction of the amino-diol product.
-
Controlled Addition of Reactants: Slow, controlled addition of epichlorohydrin to the aqueous ammonia solution helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of secondary reactions.[8]
-
Temperature Management: Maintaining a low reaction temperature (e.g., below 30°C) during the initial phase of the reaction can help to control the reaction rate and minimize the formation of diamino byproducts.[7]
Issue 3: Formation of Polymeric Byproducts
Question: We are observing the formation of a viscous, polymeric substance in our reaction mixture. What is the cause and how can we avoid it?
Answer: Polymerization of epichlorohydrin is a known side reaction that can significantly reduce the yield of the desired product and complicate purification.
Mechanism of Formation:
Epichlorohydrin can undergo cationic ring-opening polymerization, especially in the presence of acidic catalysts or impurities.[8] The reaction can also be initiated by the reaction of epichlorohydrin with ammonia, leading to the formation of branched polymers.[8]
Preventative Measures:
-
pH Control: Maintaining a basic pH during the reaction of epichlorohydrin with ammonia is essential to prevent acid-catalyzed polymerization.
-
Temperature Control: The reaction of epichlorohydrin with ammonia can be exothermic. Proper temperature control is necessary to prevent runaway reactions that can lead to polymerization.
-
Purity of Reagents: Ensure that the epichlorohydrin and ammonia used are free from acidic impurities that could initiate polymerization.
-
Reaction Stoichiometry: Using a large excess of ammonia can help to favor the desired bimolecular reaction over polymerization.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis of amino-propanediols from chloro-propanediols, which is the second and crucial step in the overall synthesis from epichlorohydrin.
Table 1: Effect of Reactant Molar Ratio and Reaction Time on Yield
| Molar Ratio (Ammonia:3-chloro-1,2-propanediol) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 15:1 | 50 | 4 | 90 | 99.6 |
| Not specified | 80 | 10 | 42.32 | 98.10 |
| 4:1 | 50 | 3 | 75.88 | 99.1 |
| 7:1 | 30 | 1 | 78.32 | 99.1 |
| 5:1 | 50 | 3 | 77.21 | 99.4 |
Data synthesized from multiple sources for comparison.[5][6]
Table 2: Typical Impurity Profile of 3-Amino-1,2-propanediol
| Impurity | Typical Concentration (by area %) |
| Glycerol | ~0.15 |
| 2-Amino-1,3-propanediol (Serinol) | ~0.36 |
| Secondary amines | ~0.01 |
| 1,3-Diamino-2-propanol | ~0.02 |
| Dimeric ethers | ~0.009 |
Source: Borregaard AS Technical Data Sheet.[9]
Experimental Protocols
Protocol 1: Synthesis of (R)-3-chloro-1,2-propanediol from (R)-Epichlorohydrin
This protocol is a generalized procedure based on common industrial practices involving controlled hydrolysis.
Materials:
-
(R)-Epichlorohydrin
-
Water
-
Catalyst (e.g., methanesulfonic acid and sulfuric acid)[3]
-
Saturated sodium carbonate solution
Procedure:
-
Charge the reaction vessel with (R)-epichlorohydrin.
-
Add a portion of the catalyst mixture (e.g., 40-60% of the total methanesulfonic acid and 30-50% of the total sulfuric acid).[3]
-
Heat the mixture with stirring to 58-62°C and maintain for 30-40 minutes.[3]
-
Gradually add the remaining methanesulfonic acid while increasing the temperature to 80-85°C over 1-2 hours.[3]
-
Add the remaining sulfuric acid and increase the temperature to 100-105°C for 2-3 hours to complete the hydrolysis.[3]
-
Cool the reaction mixture to 50-60°C and neutralize with a saturated sodium carbonate solution until no further gas evolution is observed.[3]
-
The resulting (R)-3-chloro-1,2-propanediol can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound from (R)-3-chloro-1,2-propanediol
This protocol is based on optimized conditions reported for high yield and purity.[5]
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Aqueous ammonia (25-27% concentration)
-
Optional: Amination catalyst[3]
Procedure:
-
In a pressure reactor, charge (R)-3-chloro-1,2-propanediol and aqueous ammonia in a molar ratio of approximately 1:15.[5]
-
If using a catalyst, add it to the reaction mixture.
-
Seal the reactor and begin agitation.
-
Heat the mixture to 50°C and maintain for 4 hours.[5] The pressure will increase due to the vapor pressure of ammonia.
-
After the reaction is complete, cool the reactor to ambient temperature.
-
Recover the excess ammonia by venting through a scrubber or by distillation.
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The resulting solution containing this compound can be purified by filtration, followed by distillation (e.g., molecular distillation) to remove water and salts.[5]
Visualizations
Caption: Main synthesis pathway and major side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. EP0359956A2 - Process and apparatus for the preparation of 1,3-diamino-2-propanol - Google Patents [patents.google.com]
- 8. CA2553421C - Epichlorohydrin based polymers containing primary amino groups as additives in papermaking - Google Patents [patents.google.com]
- 9. borregaard.com [borregaard.com]
Technical Support Center: Purification of (R)-3-Amino-1,2-propanediol by Molecular Distillation
Welcome to the technical support center for the purification of (R)-3-Amino-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of molecular distillation for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is molecular distillation and why is it suitable for purifying this compound?
Molecular distillation, also known as short-path distillation, is a purification technique ideal for thermally sensitive, high-boiling-point, and viscous compounds like this compound. It operates under a high vacuum and a short distance between the evaporator and the condenser. This minimizes the exposure time of the compound to high temperatures, thus preventing thermal degradation and preserving its chiral integrity.
Q2: What level of purity can I expect to achieve with molecular distillation for this compound?
With optimized process parameters, it is possible to achieve a purity of up to 99.6% for 3-Amino-1,2-propanediol with a yield of 90% through molecular distillation.[1]
Q3: What are the critical process parameters in the molecular distillation of this compound?
The key parameters that significantly influence the purification process are:
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Evaporator Temperature: This is the most critical parameter affecting the rate of evaporation.
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Vacuum Pressure: A high vacuum is essential to lower the boiling point of the compound.
-
Feed Flow Rate: This determines the residence time of the compound on the heated surface.
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Wiper Speed: The speed of the wiper blades affects the thickness of the film on the evaporator surface, influencing heat and mass transfer.
Q4: What are the common impurities in crude this compound?
Common impurities that may be present in the crude product after synthesis include:
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Glycerol
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Serinol (2-Amino-1,3-propanediol)
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Secondary amines
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1,3-Diamino-2-propanol
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Dimeric ethers
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Residual solvents (e.g., Methanol)
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Water[2]
Troubleshooting Guide
This guide addresses common problems encountered during the molecular distillation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Distillate | 1. Inefficient Separation: The evaporator temperature may be too high, causing co-distillation of impurities, or too low, resulting in poor separation. 2. Contamination: The vacuum system may have leaks, or the collection flasks may not be clean. 3. Improper Feed Rate: A high feed rate can lead to incomplete separation. | 1. Optimize Evaporator Temperature: Start with a conservative temperature based on the compound's boiling point under vacuum and gradually increase it. Monitor the purity of the distillate at each step. 2. Check for Leaks and Cleanliness: Ensure all joints and seals are tight. Thoroughly clean all glassware and collection vessels before starting the distillation. 3. Adjust Feed Rate: Reduce the feed rate to allow for more efficient separation on the evaporator surface. |
| Low Yield of Distillate | 1. Incomplete Evaporation: The evaporator temperature may be too low, or the residence time is too short. 2. Product Degradation: The evaporator temperature is too high, leading to thermal decomposition of the product. 3. High Viscosity of Feed: The crude product may be too viscous, leading to poor film formation on the evaporator surface. | 1. Increase Evaporator Temperature or Decrease Feed Rate: A higher temperature or longer residence time can improve evaporation. 2. Lower Evaporator Temperature: If signs of degradation (e.g., discoloration, charring) are observed, reduce the evaporator temperature. 3. Preheat the Feed: Preheating the crude this compound can reduce its viscosity, allowing for better flow and film formation. |
| Unstable Vacuum | 1. Leaks in the System: Poorly sealed joints, cracked glassware, or worn-out gaskets can cause vacuum leaks. 2. Inadequate Pumping Capacity: The vacuum pump may not be powerful enough for the system. 3. Outgassing: Residual solvents or volatile impurities in the crude feed can cause pressure fluctuations. | 1. Leak Test the System: Use a vacuum gauge to check for leaks. Inspect all connections and glassware. 2. Use a Suitable Vacuum Pump: Ensure the vacuum pump is appropriate for the desired level of vacuum. 3. Degas the Feed: Before introducing the feed into the evaporator, it can be beneficial to degas it under a lower vacuum to remove volatile components. |
| Product Discoloration | 1. Thermal Degradation: The evaporator temperature is excessively high. 2. Oxidation: Presence of residual air in the system due to a poor vacuum. 3. Impurities in the Feed: Certain impurities may be heat-sensitive and decompose, causing discoloration. | 1. Reduce Evaporator Temperature: Operate at the lowest possible temperature that still allows for efficient distillation. 2. Improve Vacuum: Ensure a high vacuum is maintained throughout the process to minimize oxidation. 3. Pre-treat the Feed: Consider a pre-purification step, such as activated carbon treatment, to remove color-causing impurities before molecular distillation. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or crystalline solid |
| Melting Point | 53-57 °C |
| Boiling Point | 264-265 °C (at 739 mmHg)[3] |
| Boiling Point (Reduced Pressure) | 117-119 °C (at 0.4 mmHg) |
| Density | 1.175 g/mL (at 25 °C)[3] |
Table 2: Typical Impurity Profile of Crude 3-Amino-1,2-propanediol
| Impurity | Typical Concentration (by GC area %) |
| Glycerol | ~0.15% |
| Serinol (2-Amino-1,3-propanediol) | ~0.36% |
| Secondary amines | ~0.01% |
| 1,3-Diamino-2-propanol | ~0.02% |
| Dimeric ethers | ~0.009% |
| Water | ~0.1% |
| Methanol | <100 ppm |
Source: Adapted from a typical product data sheet.[2]
Experimental Protocols
Detailed Methodology for Molecular Distillation of this compound
This protocol provides a general guideline. Optimal parameters may vary depending on the specific equipment and the purity of the starting material.
1. Pre-treatment of Crude Material:
- If the crude this compound contains significant amounts of water or volatile solvents, it is recommended to perform an initial drying step under vacuum at a moderate temperature (e.g., 50-60 °C) to prevent bumping and pressure fluctuations during molecular distillation.
- For highly colored crude material, treatment with activated carbon followed by filtration can be performed to remove color impurities.
2. Equipment Setup:
- Assemble the molecular distillation unit, ensuring all glassware is clean and dry.
- Use high-vacuum grease for all joints to ensure a tight seal.
- Connect the vacuum pump with a cold trap in between the distillation unit and the pump to protect the pump from corrosive vapors.
3. Distillation Parameters:
- Feed Temperature: Preheat the crude this compound to approximately 60-80 °C to reduce its viscosity.
- Evaporator Temperature: Start with an evaporator temperature of 120-130 °C. This can be gradually increased to optimize separation.
- Condenser Temperature: Maintain the condenser at a low temperature, typically 10-20 °C, to ensure efficient condensation of the distillate.
- Vacuum Pressure: Achieve a high vacuum, ideally in the range of 0.1 to 0.01 mbar.
- Wiper Speed: Set the wiper speed to ensure the formation of a thin, uniform film on the evaporator surface. A typical starting point is 200-300 rpm.
- Feed Flow Rate: Begin with a low feed rate and adjust as needed to optimize the separation efficiency and yield.
4. Distillation Process:
- Start the vacuum pump and allow the system to reach the desired vacuum level.
- Begin circulating the coolant through the condenser.
- Heat the evaporator to the set temperature.
- Start the wiper motor.
- Once the system is stable, begin introducing the preheated feed material into the evaporator at the set flow rate.
- Collect the purified this compound from the distillate collection flask and the high-boiling impurities from the residue collection flask.
5. Post-Distillation:
- After the distillation is complete, cool down the evaporator.
- Turn off the vacuum pump and carefully vent the system.
- Collect the purified product and analyze its purity using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
References
Overcoming challenges in the crystallization of (R)-3-Amino-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of (R)-3-Amino-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the crystallization of this compound?
A1: The primary challenges in the crystallization of this compound include its high solubility in polar solvents, the potential for "oiling out" where it separates as a liquid instead of a solid, the influence of impurities from its synthesis on crystal growth and purity, and the possibility of polymorphism.[1][2] This molecule's hygroscopic nature can also introduce variability into the crystallization process.[1]
Q2: What is "oiling out" and how can it be prevented?
A2: "Oiling out" is a phenomenon where the compound separates from the solution as a supersaturated liquid phase (an oil) rather than as solid crystals.[2][3] This often occurs when the solution is too concentrated or cooled too quickly, causing the solubility limit to be crossed at a temperature above the compound's melting point in the solvent system. To prevent oiling out, consider the following strategies:
-
Reduce the concentration: Start with a more dilute solution.
-
Slow down the cooling rate: Gradual cooling provides more time for nucleation and ordered crystal growth.[4]
-
Use a different solvent system: Experiment with solvent mixtures to modify the solubility and melting behavior.
-
Seeding: Introduce seed crystals into the metastable zone to encourage heterogeneous nucleation and bypass the conditions that lead to oiling out.
Q3: How do impurities from the synthesis of this compound affect its crystallization?
A3: Common impurities from the synthesis of this compound, such as 3-chloro-1,2-propanediol and its isomer 2-amino-1,3-propanediol (serinol), can significantly impact crystallization.[2] Impurities can inhibit crystal growth, alter crystal habit (shape), reduce the purity of the final product, and in some cases, promote the formation of undesirable polymorphs or inhibit crystallization altogether.[3][5] The presence of structurally similar impurities can sometimes lead to the formation of solid solutions, making purification by crystallization challenging.
Q4: What is polymorphism and why is it a concern for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical ingredient, this is a critical consideration as it can affect bioavailability and shelf-life. While specific polymorphs of this compound are not extensively documented in publicly available literature, it is a phenomenon that should be monitored during development. Analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and Raman spectroscopy can be used to identify and characterize different polymorphic forms.[6][7]
Q5: How does the stirring rate affect the crystallization of this compound?
A5: The stirring rate, or agitation, influences both heat and mass transfer within the crystallizer. An increased stirring rate can narrow the metastable zone width, promoting nucleation at a lower supersaturation.[8] However, excessively high stirring rates can lead to secondary nucleation and crystal breakage, resulting in a smaller and more varied crystal size distribution.[9][10] The optimal stirring rate will balance the need for homogeneity with the prevention of crystal damage.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Failure to Crystallize | - Solution is not sufficiently supersaturated.- High concentration of impurities inhibiting nucleation.- Inappropriate solvent choice. | - Concentrate the solution further by slow solvent evaporation.- Cool the solution to a lower temperature.- Attempt to induce nucleation by scratching the inner wall of the vessel with a glass rod.- Introduce seed crystals of this compound.- Purify the material to remove impurities before crystallization.- Experiment with different solvents or solvent/anti-solvent combinations. |
| "Oiling Out" | - Solution is too concentrated.- Cooling rate is too fast.- Low melting point of the compound in the chosen solvent system. | - Dilute the solution with more solvent and attempt recrystallization.- Employ a slower, controlled cooling profile.- Add an anti-solvent slowly to a stirred solution of the compound.- Use seed crystals to promote crystallization within the metastable zone. |
| Poor Crystal Quality (e.g., small, needle-like crystals) | - High degree of supersaturation leading to rapid nucleation.- Fast cooling rate.- Presence of certain impurities. | - Reduce the cooling rate to allow for slower crystal growth.[4]- Maintain the solution at a temperature within the metastable zone for an extended period (aging).- Optimize the stirring rate to avoid excessive secondary nucleation.[11]- Consider recrystallization from a different solvent system. |
| Low Yield | - High solubility of the compound in the mother liquor.- Insufficient cooling.- Use of an excessive amount of solvent. | - Cool the crystallization mixture to a lower temperature to decrease solubility.- Minimize the amount of solvent used to dissolve the compound.- Consider using an anti-solvent to reduce the solubility of the compound in the final mixture. |
| Inconsistent Results | - Variations in starting material purity.- Inconsistent cooling rates or stirring speeds.- Hygroscopic nature of the compound leading to variable water content. | - Ensure consistent purity of the starting material through analytical testing.- Utilize automated lab reactors for precise control over cooling and stirring.- Handle and store this compound under anhydrous conditions. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1] |
| Melting Point | 54-56 °C | [1] |
| Boiling Point | 117-119 °C at 0.4 mm Hg | [1] |
| Density | 1.175 g/mL at 25 °C | [1] |
| Optical Rotation | [α]²⁰/D +28±1°, c = 4% in 5 M HCl | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Notes |
| Water | 20 | >100 | Highly soluble.[12] |
| Methanol | 25 | Soluble | [1] |
| Ethanol | 25 | Soluble | Assumed based on alcohol solubility.[2] |
| Isopropanol | 25 | Moderately Soluble | Assumed based on alcohol solubility.[2] |
Experimental Protocols
Protocol 1: Determination of Solubility Curve
-
Preparation: Prepare a series of vials with a known volume (e.g., 5 mL) of the desired solvent.
-
Addition of Solute: Add increasing, known amounts of this compound to each vial.
-
Equilibration: Place the vials in a temperature-controlled shaker bath. Start at a temperature where the compound is expected to be sparingly soluble and allow the mixtures to equilibrate for a set period (e.g., 24 hours) to ensure saturation.
-
Observation: After equilibration, visually inspect each vial for the presence of undissolved solid. The concentration of the last vial with no visible solid represents the solubility at that temperature. For more accurate determination, analyze the clear supernatant of the saturated solutions by a suitable analytical method (e.g., HPLC, GC) to determine the concentration.
-
Temperature Variation: Increase the temperature of the bath in increments (e.g., 5-10 °C) and repeat the equilibration and observation/analysis steps.
-
Data Plotting: Plot the determined concentrations (solubility) against temperature to generate the solubility curve.
Protocol 2: Measurement of Metastable Zone Width (MSZW) by the Polythermal Method
-
Solution Preparation: Prepare a solution of this compound in the chosen solvent with a known concentration.
-
Dissolution: Heat the solution in a jacketed reactor with controlled stirring until all the solid is completely dissolved. Continue heating to a temperature approximately 5-10 °C above the dissolution temperature to ensure all crystal memory is erased.
-
Controlled Cooling: Cool the solution at a constant, slow rate (e.g., 0.5 °C/min).
-
Nucleation Detection: Monitor the solution for the onset of nucleation. This can be detected visually as the first appearance of turbidity or more accurately using in-situ probes such as a turbidity probe or Focused Beam Reflectance Measurement (FBRM).
-
Record Nucleation Temperature: Record the temperature at which nucleation is detected.
-
Calculate MSZW: The metastable zone width (MSZW) is the difference between the saturation temperature (from the solubility curve for that concentration) and the nucleation temperature.
-
Repeat: Repeat the process with different cooling rates and concentrations to map the metastable zone.
Protocol 3: Controlled Cooling Crystallization
-
Dissolution: Dissolve the this compound in the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Cooling to Seeding Temperature: Cool the solution to a temperature within the predetermined metastable zone.
-
Seeding: Add a small quantity (typically 1-5% by weight of the solute) of seed crystals of this compound to the solution.
-
Controlled Cooling: Continue to cool the solution at a slow, controlled rate to allow for crystal growth on the seeds.
-
Aging: Once the final temperature is reached, hold the slurry at this temperature with stirring for a period of time (aging) to allow the system to reach equilibrium and improve crystal size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum at a temperature well below the melting point.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationships of impurity impact on crystallization outcomes.
References
- 1. This compound CAS#: 66211-46-9 [chemicalbook.com]
- 2. borregaard.com [borregaard.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. ajptonline.com [ajptonline.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. 3-Amino-1,2-propanediol CAS#: 616-30-8 [m.chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for the Amination of (R)-Glycidol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of (R)-glycidol.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the amination of (R)-glycidol?
A1: The primary challenges in the amination of (R)-glycidol are controlling regioselectivity, minimizing side reactions, and ensuring high yields. The epoxide ring of (R)-glycidol has two electrophilic carbons, and the nucleophilic attack by the amine can occur at either the C1 (less substituted) or C2 (more substituted) position. Achieving high regioselectivity for the desired amino alcohol isomer is crucial. Common side reactions include the formation of diamination products, polymerization of glycidol, and reactions involving the hydroxyl group of glycidol.[1]
Q2: How does the choice of catalyst influence the regioselectivity of the reaction?
A2: The catalyst plays a pivotal role in directing the regioselectivity of the amine attack on the glycidol ring. Lewis acid catalysts can activate the epoxide ring, making it more susceptible to nucleophilic attack. The nature of the catalyst can influence which carbon of the epoxide is more activated. For instance, some metal-based catalysts may coordinate to the epoxide oxygen, favoring attack at the more substituted carbon, while others may facilitate attack at the less sterically hindered carbon.
Q3: What is the effect of the solvent on the amination of (R)-glycidol?
A3: The solvent can significantly impact the reaction rate and regioselectivity. Protic solvents can participate in hydrogen bonding and may favor the formation of one regioisomer over another. Aprotic polar solvents can enhance the nucleophilicity of the amine, potentially leading to faster reaction rates. In some cases, solvent-free conditions have been shown to be effective, offering environmental benefits and sometimes improved selectivity.
Q4: Can this reaction be performed without a catalyst?
A4: Yes, the amination of epoxides can proceed without a catalyst, particularly at elevated temperatures. However, uncatalyzed reactions are often slower and may exhibit lower regioselectivity compared to catalyzed reactions. For industrial applications and to ensure efficient and selective transformations, the use of a catalyst is generally preferred.
Troubleshooting Guides
This section provides solutions to common problems encountered during the amination of (R)-glycidol.
Issue 1: Low Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.
-
Side Reactions: Polymerization of (R)-glycidol, formation of diamination products, or other side reactions can consume the starting materials and reduce the yield of the desired product.[1]
-
Poor Quality of Reagents: The purity of (R)-glycidol, the amine, and the solvent can affect the reaction outcome. (R)-glycidol is known to be unstable and can polymerize upon storage.
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities or by reaction with the solvent or other components of the reaction mixture.
Solutions:
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Ensure efficient stirring to improve mass transfer.
-
Control Stoichiometry: Use a slight excess of the amine to minimize the formation of diamination products.
-
Purify Reagents: Use freshly distilled (R)-glycidol and ensure the amine and solvent are of high purity and anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
-
Catalyst Selection: Screen different catalysts to find one that is more robust and efficient for the specific amine being used.
Issue 2: Poor Regioselectivity
Possible Causes:
-
Inappropriate Catalyst: The chosen catalyst may not effectively direct the nucleophilic attack to the desired carbon of the epoxide ring.
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of regioselectivity.
-
Solvent Effects: The solvent may not be optimal for achieving high regioselectivity.
Solutions:
-
Catalyst Screening: Test a range of Lewis acid or other types of catalysts known to promote regioselective epoxide opening.
-
Temperature Optimization: Conduct the reaction at a lower temperature to favor the kinetic product, which is often the more regioselective one.
-
Solvent Selection: Experiment with different solvents (protic vs. aprotic, polar vs. nonpolar) to find the optimal medium for the desired regioselectivity. Solvent-free conditions should also be considered.
Issue 3: Formation of Side Products
Possible Causes:
-
Diamination: If an excess of (R)-glycidol is used, or if the initial product is reactive, a second molecule of glycidol can react with the newly formed amino alcohol.
-
Polymerization: (R)-glycidol can polymerize, especially at higher temperatures or in the presence of acidic or basic impurities.
-
Reaction at the Hydroxyl Group: The hydroxyl group of glycidol could potentially react under certain conditions, although the epoxide ring is generally more reactive.
Solutions:
-
Stoichiometric Control: Use an appropriate molar ratio of amine to (R)-glycidol to disfavor diamination. A slight excess of the amine is often beneficial.
-
Temperature Control: Maintain a controlled and optimized reaction temperature to minimize polymerization.
-
Purification of Starting Materials: Ensure that the (R)-glycidol is free from any acidic or basic impurities that could catalyze polymerization.
Quantitative Data
| Catalyst | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (attack at less hindered carbon) |
| None | Aniline | None | 80 | 2 | 95 | High |
| YCl₃ | Aniline | None | RT | 3 | >99 | 93:7 |
| Sulfated Zirconia | Aniline | None | 60 | 0.5 | 95 | Major |
| Acetic Acid | Various | None | 25-80 | 1-12 | High | Excellent |
Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable. RT = Room Temperature.
Experimental Protocols
Protocol 1: Solvent-Free Amination of (R)-Glycidol with Benzylamine
This protocol is a general procedure that can be adapted for various primary amines.
Materials:
-
(R)-Glycidol
-
Benzylamine
-
Suitable catalyst (e.g., YCl₃, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a clean and dry round-bottom flask equipped with a magnetic stir bar, add (R)-glycidol (1.0 eq.).
-
If using a catalyst, add the catalyst at this stage (e.g., 1-5 mol%).
-
Under an inert atmosphere, add benzylamine (1.0-1.2 eq.) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by an appropriate method, such as column chromatography on silica gel, to isolate the desired β-amino alcohol.
Visualizations
Logical Workflow for Troubleshooting Poor Yield in (R)-Glycidol Amination
Caption: Troubleshooting workflow for low yield in (R)-glycidol amination.
Reaction Pathway for Amination of (R)-Glycidol
Caption: General reaction pathway for the amination of (R)-glycidol.
References
Technical Support Center: Purification of Crude (R)-3-Amino-1,2-propanediol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of (R)-3-Amino-1,2-propanediol (also known as (R)-Isoserinol). We will address common impurities, troubleshooting of purification techniques, and provide detailed experimental protocols to achieve high purity, which is critical for applications such as the synthesis of non-ionic X-ray contrast agents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on its synthetic route. A common industrial method is the ammonolysis of (R)-3-chloro-1,2-propanediol. Impurities originating from this process typically include:
-
Unreacted Starting Materials: Residual (R)-3-chloro-1,2-propanediol.
-
Glycerol: Formed from the hydrolysis of the starting material.
-
Serinol (2-Amino-1,3-propanediol): An isomer that can form under certain reaction conditions.
-
Over-alkylation Products: Secondary and tertiary amines such as bis(2,3-dihydroxypropyl)amine and tert-(2,3-dihydroxypropyl)amine, formed by the reaction of the product with the starting material.
-
Inorganic Salts: Such as ammonium chloride, which is a byproduct of the reaction.
Q2: Which purification method is best for my sample?
A2: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities.
-
Vacuum Distillation: This is a good first-pass purification for large-scale operations to remove non-volatile impurities and salts. Molecular distillation can achieve very high purity (e.g., 99.6%).
-
Schiff Base Formation: This is a highly selective chemical method ideal for removing secondary and tertiary amine impurities, as they do not readily form stable, isolable Schiff bases. It is an excellent choice for achieving high chemical purity.
-
Column Chromatography: This is the most versatile method for laboratory-scale purification, capable of separating compounds with very similar properties. However, it can be challenging due to the polar and basic nature of the aminodiol.
-
Recrystallization: This is typically the final step to obtain a highly pure, crystalline solid product. The choice of solvent is critical.
Q3: How can I analyze the purity of my this compound?
A3: Gas Chromatography (GC) is a common method for assessing purity. Due to the low volatility and polar nature of the compound, derivatization with an agent like trifluoroacetic anhydride (TFAA) is often required before analysis. Chiral High-Performance Liquid Chromatography (HPLC) is essential to confirm the enantiomeric purity and ensure no racemization has occurred during purification.
Q4: Is there a risk of racemization of the chiral center during purification?
A4: Yes, the chiral center can be susceptible to racemization, especially under harsh conditions like high temperatures or exposure to strong bases or acids. It is crucial to use mild conditions whenever possible and to verify the enantiomeric excess (e.e.) of the final product using a chiral analytical method.
Troubleshooting Guides
Issue 1: Column Chromatography - Tailing and Poor Separation
Problem: My compound is streaking or showing significant peak tailing on a silica gel column, leading to poor separation and mixed fractions.
Causality: This is a classic issue when purifying basic compounds like amines on standard silica gel. The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. The basic amino group of your compound undergoes a strong acid-base interaction with these silanol groups, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing.
Solutions:
-
Use a Basic Modifier in the Eluent:
-
What to do: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) or ammonium hydroxide are common choices. A typical starting point is to add 0.5-1% TEA to the eluent system (e.g., Dichloromethane:Methanol with 1% TEA).
-
Why it works: The added base acts as a competitor, neutralizing the acidic silanol sites on the silica gel. This minimizes the strong interaction with your compound, allowing it to move more freely through the column and elute as a sharper peak.
-
-
Deactivate the Silica Gel Before Use:
-
What to do: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane or petroleum ether) containing 2-3% triethylamine. Remove the solvent on a rotary evaporator and dry the silica gel under vacuum. This "neutralized" silica can then be used for packing the column.
-
Why it works: This pre-treatment effectively caps the most acidic sites on the silica surface before the purification begins, preventing the strong adsorption of your amine compound.
-
-
Use an Alternative Stationary Phase:
-
What to do: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica column.
-
Why it works: These stationary phases do not have the strong acidic sites that cause tailing with basic compounds, simplifying the purification process as a basic modifier in the mobile phase is often not required.
-
Workflow for Overcoming Tailing in Column Chromatography
Caption: Decision workflow for troubleshooting peak tailing during chromatography.
Issue 2: Crystallization - Failure to Solidify or Oiling Out
Problem: My purified this compound remains a viscous liquid or forms an oil when I try to crystallize it.
Causality: this compound is a highly polar molecule with strong hydrogen bonding capabilities, making it very soluble in polar solvents and prone to forming a viscous syrup. Oiling out occurs when the compound's solubility is exceeded, but the molecules do not arrange into an ordered crystal lattice. This can be due to residual impurities or an inappropriate solvent system.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This seed crystal will act as a template for further crystal growth.
-
-
Optimize the Solvent System:
-
Anti-solvent Addition: Dissolve the compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., methanol or isopropanol). Then, slowly add a "poor" solvent in which it is insoluble (an anti-solvent, e.g., ethyl acetate, diethyl ether, or hexane) dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly and undisturbed.
-
Solvent Screening: Experiment with different solvent systems. For a polar compound like this, a mixture of an alcohol and an ester or ether is a good starting point.
-
-
Ensure High Purity:
-
What to do: If crystallization fails repeatedly, it may be due to persistent impurities. Consider an additional purification step (e.g., another column or a charcoal treatment to remove colored impurities) before attempting crystallization again.
-
Why it works: Impurities can disrupt the formation of a crystal lattice, a process that requires a high degree of molecular homogeneity.
-
Experimental Protocols
Protocol 1: Purification via Schiff Base Formation and Hydrolysis
This method is highly effective for removing secondary and tertiary amine impurities. It involves the reversible reaction with an aldehyde (e.g., benzaldehyde) to form a crystalline imine (Schiff base), which is easily isolated and then hydrolyzed to yield the pure aminodiol.
Mechanism of Purification via Schiff Base Formation
Technical Support Center: Catalyst Selection for 3-Amino-1,2-propanediol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-1,2-propanediol (3-APD), with a focus on catalyst selection to minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 3-Amino-1,2-propanediol?
A1: The two primary industrial synthesis routes for 3-Amino-1,2-propanediol are:
-
From 3-chloro-1,2-propanediol (CPD): This method involves the ammonolysis of CPD, where the chlorine atom is substituted by an amino group. This is a widely adopted industrial method.[1]
-
From Glycerol: This route typically involves the reductive amination of glycerol in the presence of a heterogeneous catalyst and hydrogen.[2] This is considered a green chemistry approach as glycerol is a renewable feedstock, often a byproduct of biodiesel production.[3]
Q2: What are the major byproducts to consider during 3-Amino-1,2-propanediol synthesis?
A2: The formation of byproducts is a critical challenge in 3-APD synthesis, impacting purity and yield. Common byproducts include:
-
2-Amino-1,3-propanediol (Serinol): A structural isomer of 3-APD.
-
Glycerol: Unreacted starting material in the glycerol route, or formed from hydrolysis in the CPD route.
-
Secondary amines and 1,3-Diamino-2-propanol: Resulting from further reaction of the product with the amine source.
-
Dimeric ethers: Formed through intermolecular dehydration reactions.
-
Ethanol and CO2: Can be byproducts in the hydrogenolysis of glycerol.[4]
A typical gas chromatography analysis of a commercial 3-APD product might show impurities such as ~0.36% Serinol, ~0.15% Glycerol, ~0.01% secondary amines, ~0.02% 1,3-Diamino-2-propanol, and ~0.009% dimeric ethers.[5]
Q3: Which catalysts are recommended for the synthesis of 3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol?
A3: For the ammonolysis of 3-chloro-1,2-propanediol, several catalytic systems have been developed to enhance selectivity and reaction rate. These include:
-
Copper-based catalysts: Copper oxide, often in combination with co-catalysts like magnesium oxide, manganese oxide, or stannic oxide, has been shown to be effective.[6]
-
Two-component catalyst systems: A mixture of N-nitrosodiphenylamine and Resorcinol has been reported to increase reaction selectivity and reduce side reactions.[7][8]
Q4: What are the preferred catalysts for the synthesis of 3-Amino-1,2-propanediol from glycerol?
A4: The reductive amination of glycerol typically employs heterogeneous catalysts. Common choices include:
-
Raney Nickel: A widely used catalyst for hydrogenation and reductive amination reactions.[9][10] It is known for its high activity.
-
Ruthenium-based catalysts: Supported Ruthenium catalysts, such as Ru/C, are also effective for glycerol amination.[11][12]
The choice between these catalysts often depends on the desired balance of activity, selectivity, and cost.
Troubleshooting Guides
Issue 1: Low Yield of 3-Amino-1,2-propanediol in Synthesis from 3-chloro-1,2-propanediol
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is maintained within the optimal range, typically 40-60°C. Lower temperatures can lead to slow reaction rates, while higher temperatures may promote side reactions.[1] |
| Incorrect Molar Ratio of Reactants | An optimized molar ratio of ammonia to 3-chloro-1,2-propanediol is crucial. A ratio of approximately 15:1 has been shown to achieve high yields.[13] |
| Insufficient Reaction Time | The reaction time should be sufficient for complete conversion. Typically, a reaction time of 4-6 hours is recommended.[1][13] |
| Catalyst Inactivity | Ensure the catalyst is active and used in the correct amount. For copper-based catalysts, the presence of co-catalysts can be critical. |
Issue 2: High Levels of Byproducts in 3-Amino-1,2-propanediol Synthesis
| Byproduct | Possible Cause | Mitigation Strategy |
| 2-Amino-1,3-propanediol (Serinol) | Isomerization reactions. | Optimize catalyst selection. Certain catalysts may favor the formation of the desired isomer. Purification methods like fractional distillation are also employed to separate the isomers. |
| Secondary Amines and Diamines | Further reaction of 3-APD with the amine source. | Control the molar ratio of ammonia to the starting material. A higher excess of ammonia can suppress the formation of secondary amines. |
| Glycerol | Incomplete reaction or hydrolysis of starting materials. | Ensure complete conversion by optimizing reaction time and temperature. In the CPD route, minimize water content to reduce hydrolysis. |
| Dimeric Ethers | Intermolecular dehydration at elevated temperatures. | Maintain the reaction temperature within the recommended range and avoid localized overheating. |
Data Presentation
Table 1: Catalyst Performance in 3-Amino-1,2-propanediol Synthesis from 3-chloro-1,2-propanediol
| Catalyst System | Main Catalyst | Co-catalyst(s) | Yield of 3-APD | Purity of 3-APD | Reference |
| A | Copper Oxide | Stannic Oxide | ~76% | 99.1% | [6] |
| B | Copper Oxide | Magnesium Oxide, Titanium Oxide | ~77% | 99.4% | [6] |
| C | Copper Oxide | Manganese Oxide | ~76% | 99.0% | [6] |
| D | N-nitrosodiphenylamine | Resorcinol | - | High selectivity | [7][8] |
Note: The yields and purities are based on specific experimental conditions reported in the cited patents and may vary.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol using a Copper-based Catalyst
This protocol is based on the methodology described in patent CN103319354A.[6]
-
Materials:
-
3-chloro-1,2-propanediol (100g)
-
Copper oxide (main catalyst, e.g., 2.0g)
-
Magnesium oxide and Titanium oxide (co-catalysts, e.g., 0.1g each)
-
Aqueous ammonia (26% concentration, 500g)
-
-
Procedure:
-
In a suitable reaction kettle, add 3-chloro-1,2-propanediol, copper oxide, magnesium oxide, and titanium oxide.
-
Add the aqueous ammonia solution to the reactor.
-
Stir the mixture and heat to the reaction temperature of 50°C.
-
Maintain the reaction at this temperature for 3 hours.
-
After the reaction is complete, cool the mixture and filter to separate the solid catalyst. The catalyst can be recovered and dried for reuse.
-
The filtrate is then subjected to evaporation to remove water, followed by vacuum distillation to obtain the purified 3-Amino-1,2-propanediol.
-
Visualizations
Caption: Synthesis pathway of 3-APD from 3-chloro-1,2-propanediol.
Caption: Troubleshooting workflow for high byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. borregaard.com [borregaard.com]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Valorization of bio-renewable glycerol by catalytic amination reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02699J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting low enantiomeric excess in the synthesis of (R)-3-Amino-1,2-propanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in the synthesis of (R)-3-Amino-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound where enantiomeric excess is a critical parameter?
A common and effective method for the stereoselective synthesis of vicinal amino alcohols like this compound is the Sharpless Asymmetric Aminohydroxylation (AA) of an appropriate alkene precursor, such as allyl alcohol or a protected derivative.[1][2] This reaction utilizes a chiral catalyst system, typically involving osmium tetroxide and a chiral ligand derived from cinchona alkaloids, to introduce both an amino and a hydroxyl group across the double bond in a stereocontrolled manner.[2][3]
Q2: My enantiomeric excess is significantly lower than reported values. What are the most critical factors to investigate first?
When troubleshooting low enantiomeric excess, it is crucial to start with the most fundamental aspects of the experimental setup.[4]
-
Catalyst and Ligand Integrity: The purity and activity of the osmium catalyst and, most importantly, the chiral ligand are paramount. The ligand is responsible for inducing enantioselectivity.[3] Ensure the ligand has not degraded and is of high enantiomeric purity.
-
Reagent and Solvent Quality: All reagents must be pure, and solvents should be anhydrous. Moisture and impurities can deactivate the catalyst or interfere with the chiral environment of the reaction.[4]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Maintaining a stable, low temperature is frequently critical for achieving high enantioselectivity.[4]
Q3: How does the choice of chiral ligand and nitrogen source impact the enantiomeric excess and regioselectivity?
The choice of the chiral ligand is the primary determinant of the stereochemical outcome. For the Sharpless Asymmetric Aminohydroxylation:
-
Ligands derived from dihydroquinine (DHQ) , such as (DHQ)2PHAL, typically yield one enantiomer.
-
Ligands derived from dihydroquinidine (DHQD) , such as (DHQD)2PHAL, direct the reaction to form the opposite enantiomer.[1]
The nitrogen source (e.g., salts of N-halosulfonamides, -amides, or -carbamates) can also influence both the yield and the regioselectivity of the reaction, which is a critical consideration for unsymmetrical alkenes.[1][2] The selection of the ligand's aromatic linker (e.g., phthalazine - PHAL) can also strongly affect the regioselectivity.[5]
Q4: Can the reaction work-up and purification process affect the final measured enantiomeric excess?
Yes. While the enantiomeric excess is determined during the reaction, improper work-up or purification can lead to inaccurate measurements or even racemization in some cases. It is important to use appropriate purification techniques, such as column chromatography with a suitable stationary phase, that do not compromise the stereochemical integrity of the product. The final product's purity should be confirmed, and the enantiomeric excess should be determined using a validated analytical method.
Troubleshooting Guide for Low Enantiomeric Excess
Use the following guide to diagnose and resolve common issues leading to poor stereoselectivity in the synthesis of this compound.
| Potential Cause | Recommended Action(s) |
| Catalyst/Ligand Issues | Verify Ligand Purity: Confirm the enantiomeric purity of the chiral ligand (e.g., (DHQ)₂PHAL) via a suitable analytical method. Use Fresh Catalyst: Osmium tetroxide is volatile and toxic; ensure it is handled correctly and that the catalyst solution is fresh. Optimize Catalyst Loading: Vary the catalyst and ligand loading to find the optimal concentration for your specific substrate. |
| Reagent & Solvent Quality | Use Anhydrous Solvents: Ensure all solvents are rigorously dried. Moisture can hydrolyze the catalyst and interfere with the reaction. Purify Starting Materials: Impurities in the alkene starting material can inhibit or poison the catalyst. Purify the alkene (e.g., by distillation) before use. Check Nitrogen Source: The quality and stoichiometry of the nitrogen source are critical. Use a high-purity reagent. |
| Reaction Conditions | Strict Temperature Control: Monitor and maintain a stable internal reaction temperature. Even minor upward fluctuations can dramatically decrease enantioselectivity. Consider running the reaction at a lower temperature.[4] Stirring and Reaction Time: Ensure efficient stirring to maintain a homogeneous reaction mixture. Monitor the reaction progress to avoid side reactions that may occur with prolonged reaction times. Dilution: Running the reaction under more dilute conditions in an aqueous medium can favor the desired catalytic cycle and suppress side reactions that may decrease enantioselectivity.[2] |
| Analytical Method | Method Validation: Ensure your analytical method for determining enantiomeric excess (e.g., chiral HPLC) is properly validated. Chiral Stationary Phase: Select an appropriate chiral stationary phase (CSP) for your HPLC analysis. Polysaccharide-based columns like Chiralpak are often effective for separating amino alcohol enantiomers.[6][7] Derivative Formation: If direct separation is difficult, consider derivatizing the amino alcohol with a chiral agent (e.g., Mosher's acid) to form diastereomers that can be separated on a standard achiral column. |
Experimental Protocols
Protocol 1: Representative Sharpless Asymmetric Aminohydroxylation
This protocol is a general representation for the synthesis of a vicinal amino alcohol. It must be adapted and optimized for the specific synthesis of this compound.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., (DHQ)₂PHAL, 1 mol%) in a suitable solvent system (e.g., a t-butanol/water mixture).
-
Catalyst Addition: Add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.5 mol%) to the solution and stir until it dissolves.
-
Reagent Addition: Add the nitrogen source (e.g., an N-halo-sulfonamide salt, 1.1 equivalents) and the alkene substrate (1 equivalent).
-
Reaction: Stir the reaction mixture vigorously at a controlled low temperature (e.g., 0 °C to 4 °C) and monitor its progress by TLC or LC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a reducing agent (e.g., sodium sulfite). Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography to obtain the desired N-protected amino alcohol.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for analyzing the enantiomeric excess of 3-Amino-1,2-propanediol.
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase.
-
Chromatographic System:
-
Column: Use a chiral stationary phase column, such as a Chiralpak AS or Chiralpak AD-RH.[6][7]
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane, isopropanol, ethanol, and an amine modifier like diethylamine.[6] For reversed-phase, a mixture of water, isopropanol, and acetonitrile may be used.[7]
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.8 mL/min).
-
Detection: Use a UV detector at a suitable wavelength or an Evaporative Light Scattering Detector (ELSD), which is effective for compounds with low UV absorbance.[6]
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation: Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
Visual Guides
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Simplified Sharpless Asymmetric Aminohydroxylation pathway.
References
- 1. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Sharpless asymmetric aminohydroxylation reaction: optimising ligand/substrate control of regioselectivity for the synthesis of 3- and 4-aminosugars - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chiral hplc method: Topics by Science.gov [science.gov]
Impact of temperature and pressure on the synthesis of (R)-3-Amino-1,2-propanediol
Welcome to the technical support center for the synthesis of (R)-3-Amino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the critical process parameters of temperature and pressure. Our goal is to equip you with the necessary knowledge to optimize your synthesis, maximize yield and purity, and troubleshoot common issues encountered in the laboratory and pilot plant settings.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, with a focus on the ammonolysis of (R)-3-chloro-1,2-propanediol, a prevalent industrial method.[1]
Q1: What is the typical industrial synthesis route for this compound?
The most common industrial synthesis involves the reaction of (R)-3-chloro-1,2-propanediol with ammonia in an aqueous solution under controlled temperature and pressure.[1] This process, known as ammonolysis, involves the nucleophilic substitution of the chlorine atom by the amino group from ammonia.[1]
Q2: Why are temperature and pressure such critical parameters in this synthesis?
Temperature and pressure directly influence the reaction kinetics, selectivity, and the formation of byproducts. The ammonolysis reaction is exothermic, necessitating careful temperature control to prevent runaway reactions and ensure product quality.[1] Pressure is crucial for maintaining the concentration of ammonia in the reaction mixture, which drives the reaction to completion.
Q3: What are the optimal temperature and pressure ranges for the ammonolysis of (R)-3-chloro-1,2-propanediol?
Optimal conditions can vary depending on the specific catalyst system and reactor setup. However, general guidelines from various sources suggest the following ranges:
| Parameter | Recommended Range | Source |
| Temperature | 40 - 60°C | [1] |
| 50°C | [2] | |
| Staged: 45-50°C, then 50-55°C, then 55-60°C | [3] | |
| Pressure | 0.12 - 0.28 MPa | [3] |
Q4: Are there alternative synthesis methods for this compound?
Yes, other methods include:
-
Catalytic Hydrogenation: This can be performed at temperatures ranging from 50 to 250°C and may be carried out at normal or elevated pressure.[4]
-
Enzymatic Synthesis: Biocatalytic methods offer high stereoselectivity under mild conditions, typically around 30°C.[5][6]
-
Asymmetric Dihydroxylation: Chiral catalysts can be used to synthesize this compound from allylamine.[2]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the synthesis of this compound via ammonolysis.
Issue 1: Low Yield of this compound
Q: My reaction yield is consistently low. What are the likely causes related to temperature and pressure?
A: Low yield can be attributed to several factors:
-
Insufficient Temperature: The reaction rate may be too slow. Ensure your reaction temperature is within the optimal range of 40-60°C.[1] One study achieved a 90% yield at 50°C.[2]
-
Inadequate Pressure: Insufficient pressure leads to a lower concentration of dissolved ammonia, hindering the reaction rate. A pressure range of 0.12-0.28 MPa is recommended in some protocols.[3]
-
Incorrect Molar Ratio: A low molar ratio of ammonia to 3-chloro-1,2-propanediol can result in incomplete conversion. One optimized process uses a 15:1 molar ratio.[2]
-
Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Reaction times of 4 hours have been reported to give high yields.[2]
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof - Google Patents [patents.google.com]
- 5. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Amino-1,2-propanediol via Schiff Base Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Schiff base formation for the purification of 3-Amino-1,2-propanediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Schiff base formation to purify 3-Amino-1,2-propanediol?
A1: The primary advantage is the selective conversion of the amino group into a less polar imine functional group. This change in polarity allows for the separation of 3-Amino-1,2-propanediol from more polar impurities, such as inorganic salts and other polyol byproducts, through crystallization or extraction. The Schiff base can then be easily hydrolyzed back to the purified 3-Amino-1,2-propanediol.
Q2: Which aldehydes are suitable for Schiff base formation with 3-Amino-1,2-propanediol?
A2: Aromatic aldehydes are commonly used. Benzaldehyde is a particularly preferred aldehyde for this process.[1] Other substituted aromatic aldehydes can also be employed.
Q3: What are the optimal pH conditions for Schiff base formation and hydrolysis?
A3: For the formation of the Schiff base, a pH range of 9 to 12 is recommended.[1] The hydrolysis of the Schiff base to recover the purified 3-Amino-1,2-propanediol is typically carried out under acidic conditions.[1]
Q4: What are common impurities that this purification method helps to remove?
A4: This method is effective at removing a variety of impurities, including inorganic salts (e.g., NaCl), glycerin, ethanolamine, and other amino alcohol isomers like 2-amino-1,3-propanediol (serinol).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Precipitated Schiff Base | - Incomplete reaction due to incorrect pH. - Insufficient cooling during precipitation. - Schiff base is too soluble in the reaction solvent. | - Adjust the pH of the reaction mixture to be within the optimal range of 9-12.[1] - Ensure the mixture is cooled to a low temperature (e.g., 0-5 °C) to maximize precipitation.[1] - If solubility is an issue, consider adding a co-solvent in which the Schiff base is less soluble. |
| Incomplete Hydrolysis of the Schiff Base | - Insufficient acid catalyst. - Reaction time is too short. | - Ensure the pH is acidic. A variety of acids can be used, including hydrochloric acid, sulfuric acid, or an acidic ion exchange resin.[1] - Increase the reaction time for the hydrolysis step. |
| Product Contamination with Aldehyde | - Inefficient separation of the aldehyde after hydrolysis. | - After hydrolysis, the aromatic aldehyde can be separated by filtration if it is a solid, or by decantation if it is a liquid.[1] Ensure this separation is performed carefully. - The recovered aldehyde can often be reused.[1] |
| High Salt Content in Final Product | - Inadequate washing of the precipitated Schiff base. - Inefficient removal of salts after hydrolysis. | - Wash the filtered Schiff base cake thoroughly with demineralized water.[1] - After hydrolysis and neutralization, consider using ion exchange resins for more effective removal of inorganic salts.[1] |
| Final Product is Discolored | - Presence of impurities. - Decomposition of the product. | - Consider a final purification step such as recrystallization or passing the solution through activated charcoal. |
Experimental Protocols
Protocol 1: Formation and Isolation of the Schiff Base
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 3-Amino-1,2-propanediol in an aqueous or aqueous-alcoholic solution.
-
pH Adjustment: Adjust the pH of the solution to between 9 and 12.
-
Aldehyde Addition: Add an equimolar amount or a slight excess (up to 5%) of benzaldehyde to the solution while stirring.[1] The reaction is often slightly exothermic.
-
Precipitation: Cool the reaction mixture to 0-15 °C to induce the precipitation of the Schiff base as a solid.[1] Seeding with a small crystal of the Schiff base can aid in crystallization.
-
Isolation: Filter the precipitated Schiff base and wash the filter cake with a cold 20% w/w NaCl solution, followed by cold demineralized water to remove residual impurities.[1]
Protocol 2: Hydrolysis of the Schiff Base and Recovery of 3-Amino-1,2-propanediol
-
Hydrolysis: Suspend the purified Schiff base in deionized water and acidify the mixture using an acid such as hydrochloric acid or sulfuric acid to facilitate hydrolysis.[1]
-
Aldehyde Removal: Separate the resulting aromatic aldehyde by filtration (if solid) or decantation (if liquid).[1]
-
Purification: The aqueous solution containing the purified 3-Amino-1,2-propanediol can be further purified by:
-
Ion Exchange Chromatography: Passing the solution through a system of cationic and/or anionic exchange resins to remove residual salts.[1]
-
Crystallization/Extraction: Adjusting the pH and concentrating the solution, followed by crystallization or extraction with a suitable organic solvent like ethyl acetate or n-butanol to isolate the final product.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Schiff Base Formation pH | 9 - 12 | [1] |
| Typical Aldehyde Stoichiometry | Equimolar or up to 5% excess | [1] |
| Purity of 3-Amino-1,2-propanediol after Purification | > 99% | [2][3] |
| Overall Yield from 3-chloropropane-1,2-diol (including Schiff base purification) | ~69% | [1] |
Process Workflow
Caption: Experimental workflow for the purification of 3-Amino-1,2-propanediol.
Chemical Transformation Pathway
References
Technical Support Center: Strategies for Accelerated Synthesis of (R)-3-Amino-1,2-propanediol
Welcome to the technical support center for the synthesis of (R)-3-Amino-1,2-propanediol (APD). This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, with a particular focus on reducing reaction times while maintaining high yield and purity. As a crucial chiral building block for non-ionic X-ray contrast agents like Ioversol and Iopamidol, efficient production of APD is of significant interest.[1][2] This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, particularly via the widely-used ammonolysis of 3-carbon synthons like 3-chloro-1,2-propanediol (CPD) or epichlorohydrin.[2][3]
Q1: My ammonolysis reaction from 3-chloro-1,2-propanediol is taking over 10 hours. How can I significantly reduce this reaction time without compromising the product quality?
An extended reaction time in the ammonolysis of CPD is a common issue, often stemming from suboptimal reaction conditions. A comparative study shows that an uncatalyzed reaction at 80°C can require 10 hours.[3] The primary strategies to accelerate this process involve optimizing temperature and pressure, and incorporating an effective catalyst system.
Root Cause Analysis & Corrective Actions:
-
Cause A: Suboptimal Temperature and Pressure Profile.
-
Explanation: While higher temperatures generally increase reaction rates, they can also promote the formation of byproducts, reducing selectivity and final purity. A constant high temperature from the start can lead to undesired side reactions.
-
Solution: Segmented Temperature & Pressure Increase. A highly effective strategy is to begin the reaction at a moderate temperature and pressure to ensure high selectivity in the initial phase, and then incrementally increase both to drive the reaction to completion. This approach shortens the overall reaction time while minimizing side effects.[4][5] For instance, a reaction can be initiated at 45-50°C (0.15 MPa), ramped up to 50-55°C (0.18 MPa), and finished at 55-60°C (0.22 MPa), completing the synthesis in approximately 4 hours.[4]
-
-
Cause B: Lack of or Inefficient Catalysis.
-
Explanation: The direct ammonolysis reaction has a significant activation energy barrier. A catalyst provides an alternative reaction pathway with a lower activation energy, thereby dramatically increasing the reaction rate.
-
Solution: Implement a Two-Component Catalyst System. The use of a primary catalyst with a co-catalyst (promoter) has been shown to reduce reaction times from 10 hours to as little as 1-3 hours, even at lower temperatures (30-50°C).[3] A recommended system involves a primary catalyst like cupric oxide and a promoter such as stannic oxide.[3]
-
Below is a summary of reaction conditions and their impact on time:
| Method | Catalyst | Temperature Profile | Approx. Reaction Time | Reference |
| Traditional Batch | None | 80°C (Constant) | 10 hours | [3] |
| Catalyzed Batch | Cupric Oxide / Stannic Oxide | 30-50°C (Constant) | 1-3 hours | [3] |
| Optimized Batch | Two-Component Amination Catalyst | 45°C → 55°C → 60°C (Segmented) | ~4 hours | [4] |
| Continuous Flow | None (relies on rapid mixing/heat transfer) | 42°C (Glycidol formation) → 18°C (Aminolysis) | ~24 minutes (Residence Time) | [1] |
-
Cause C: Inefficient Mass Transfer (for Heterogeneous Catalysis).
-
Explanation: If using a solid catalyst, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.
-
Solution: Ensure Vigorous Agitation. Proper stirring is crucial to ensure the efficient interaction between reactants in the liquid phase and the solid catalyst surface. Ensure your reactor's stirring mechanism is functioning optimally for the reaction scale.
-
Frequently Asked Questions (FAQs)
Q2: What is the mechanistic role of a segmented temperature profile, and why is it so effective?
A segmented temperature and pressure approach is a kinetic control strategy. The initial, lower-temperature phase (e.g., 45-50°C) favors the desired nucleophilic substitution of the chlorine atom by ammonia with higher selectivity.[4] This minimizes the formation of byproducts like diamines, which can occur if the initially formed product reacts further with the starting material. Once a significant portion of the starting material has been converted, the temperature and pressure are increased to accelerate the reaction rate for the remaining reactants, driving the process to completion in a much shorter timeframe.[4][5]
Caption: Troubleshooting logic for slow APD synthesis.
Q3: Are there alternative synthetic routes that are inherently faster than traditional batch ammonolysis?
Yes, several alternative routes exist, though the ammonolysis of CPD remains a common industrial method due to raw material availability.[3]
-
Continuous Flow Synthesis: This is a powerful technique for reaction acceleration. By using microreactors or packed-bed bioreactors, reaction times can be reduced to mere minutes. One documented flow process reports a total residence time of approximately 24 minutes for the synthesis from 3-chloro-1,2-propanediol.[1] This is achieved through superior heat and mass transfer, allowing for precise control over reaction conditions.
-
Asymmetric Dihydroxylation: Chiral APD can be synthesized via the asymmetric dihydroxylation of allylamine using a catalyst like a wool-osmium tetroxide complex.[6] This method builds the chirality directly, avoiding a resolution step.
-
Chiral Pool Synthesis: Starting from an already chiral molecule, such as (S)-3-hydroxy-γ-butyrolactone, is another effective strategy to obtain the desired enantiomer.[7]
Q4: What are the primary safety concerns when performing the ammonolysis of 3-chloro-1,2-propanediol under pressure?
Safety must be the top priority. Key considerations include:
-
Pressurized System: Ensure the reactor is rated for the temperatures and pressures being used and is equipped with a functioning pressure relief valve.[2]
-
Reagent Handling: 3-chloro-1,2-propanediol is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[2]
-
Ammonia Usage: Aqueous ammonia is corrosive and has a pungent, irritating odor. All transfers and the reaction itself should be conducted in a well-ventilated area.[2] Excess ammonia must be safely vented or recovered through a scrubber system after the reaction.[2]
Optimized Experimental Protocol
The following protocol is a synthesized example based on methodologies described in the patent literature for reducing reaction time through catalysis and segmented heating.[3][4]
Objective: To synthesize 3-Amino-1,2-propanediol from 3-chloro-1,2-propanediol in under 5 hours.
References
- 1. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 4. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Enhancing the stability of (R)-3-Amino-1,2-propanediol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of (R)-3-Amino-1,2-propanediol during storage. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. A manufacturer of the similar compound 3-Amino-1,2-propanediol suggests that the material can be stored at a maximum temperature of 40°C in a sealed container for up to 12 months without quality degradation.[1] It is also recommended to store the compound away from incompatible substances such as strong oxidizing agents, acids, bases, and reducing agents.
Q2: What are the visible signs of degradation or instability?
A2: this compound is typically a clear, colorless to weak yellow, viscous liquid or a crystalline powder. Signs of degradation may include a change in color (darkening or yellowing), the development of an unusual odor, or changes in its physical state, such as clumping of the powder due to moisture absorption. For liquid forms, an increase in viscosity or the formation of precipitates could indicate instability.
Q3: Is this compound sensitive to moisture?
A3: Yes, this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to physical changes like clumping and may also potentially initiate chemical degradation pathways. Therefore, it is crucial to handle the compound in a dry environment and to minimize its exposure to the atmosphere.
Q4: What are the potential degradation pathways for this compound?
A4: Due to the presence of a primary amine and vicinal diol functional groups, this compound is susceptible to oxidation. The primary amine can be oxidized, and the vicinal diol can undergo oxidative cleavage. Under thermal stress, decomposition can lead to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide. A postulated oxidative degradation pathway is illustrated below.
Caption: Postulated oxidative degradation pathway for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in color or appearance of the compound. | Exposure to air (oxidation), light, or elevated temperatures. Contamination. | Store the compound in a tightly sealed, opaque container in a cool, dark place. Use an inert gas (e.g., nitrogen or argon) overlay for long-term storage. Ensure all handling equipment is clean and dry. |
| Difficulty in handling due to high viscosity (liquid form). | The compound is inherently viscous, and viscosity increases at lower temperatures. | Gently warm the container in a water bath to a maximum of 40°C to reduce viscosity before use.[1] Avoid localized overheating. |
| Clumping of the solid form. | Absorption of atmospheric moisture (hygroscopicity). | Handle the solid in a glove box with a dry atmosphere or in a low-humidity environment. Store the container with a desiccant. If clumping occurs, the material may need to be dried under vacuum, though this may not reverse all changes. |
| Inconsistent analytical results (e.g., purity assays). | Degradation of the sample during storage or analysis. Improper sample preparation. | Re-evaluate storage conditions. Analyze a freshly opened sample. For GC analysis, derivatization is often necessary to improve volatility and peak shape. Ensure the analytical method is stability-indicating. |
Quantitative Stability Data
Table 1: Effect of Temperature on the Initial Degradation Rate of 3 mol/L Monoethanolamine (MEA) with 0.4 mol/mol CO2 Loading
| Temperature (°C) | Initial Degradation Rate (mol/L·h) |
| 120 | 4.19 x 10⁻⁴ |
| 140 | 1.34 x 10⁻³ |
Data adapted from a study on monoethanolamine degradation.
Table 2: Effect of Initial Concentration on the Initial Degradation Rate of Monoethanolamine (MEA) at 120°C with 0.4 mol/mol CO2 Loading
| Initial MEA Concentration (mol/L) | Initial Degradation Rate (mol/L·h) |
| 3 | 4.19 x 10⁻⁴ |
| 5 | 7.97 x 10⁻⁴ |
Data adapted from a study on monoethanolamine degradation.
Experimental Protocols
Protocol 1: Stability-Indicating Analysis by Gas Chromatography (GC)
This method is suitable for assessing the purity of this compound and detecting potential non-volatile impurities.
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 40 mg of the this compound sample into a 5 mL volumetric flask.
-
Under cooling (e.g., ice-water bath), add 1 mL of trifluoroacetic anhydride (TFAA) as a derivatizing agent.[1][2]
-
Stopper the flask and shake vigorously for 1 minute.
-
Incubate the mixture in a water bath at 50°C for 30 minutes.[2]
-
Cool the solution to room temperature.
-
-
GC Conditions:
-
Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).[1]
-
Carrier Gas: Helium at a constant pressure of 9.3 PSI.[1]
-
Injector Temperature: 200°C.[1]
-
Detector (FID) Temperature: 260°C.[1]
-
Temperature Program:
-
Initial temperature: 90°C.[1]
-
Ramp to 225°C at 8°C/min.
-
Hold at 225°C for 14 minutes.
-
-
Injection Volume: 1.0 µL.[1]
-
Split Ratio: 20-25 mL/min.[1]
-
Protocol 2: Stability-Indicating Analysis by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)
This method is suitable for the quantitative analysis of this compound and its polar degradation products, especially those that lack a UV chromophore.
-
Sample Preparation for Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 70°C).
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm).
-
-
HILIC-CAD Conditions (adapted from a method for a similar compound):
-
Column: A suitable HILIC column (e.g., Halo Penta HILIC, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues with this compound.
References
Column chromatography conditions for purifying derivatives of (R)-3-Amino-1,2-propanediol
This technical support center provides guidance on the column chromatography purification of derivatives of (R)-3-Amino-1,2-propanediol. Researchers, scientists, and drug development professionals can find troubleshooting tips and frequently asked questions to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying derivatives of this compound by column chromatography?
A1: The primary challenges stem from the polar nature of the parent molecule. Derivatives may still retain high polarity, leading to poor separation and peak tailing on standard silica gel columns. The presence of a basic amino group can cause strong interactions with the acidic silanol groups on the silica surface, resulting in irreversible adsorption or broad peaks. Furthermore, the chirality of the molecule requires careful consideration of chromatographic conditions to avoid racemization.
Q2: What are the most common stationary phases used for the purification of these derivatives?
A2: The choice of stationary phase is critical and depends on the specific derivative.
-
Normal-Phase Chromatography: Silica gel is the most common stationary phase. However, due to the potential for strong interactions with the basic amino group, modifications are often necessary.
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Reversed-Phase Chromatography: For more non-polar derivatives, reversed-phase silica (e.g., C18) can be an effective alternative.
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Ion-Exchange Chromatography: This technique can be employed to separate charged derivatives. For instance, a Dowex 50 column has been used for the separation of amino alcohols.[1]
Q3: How do protecting groups on the amino and hydroxyl functions affect the choice of chromatography conditions?
A3: Protecting groups significantly alter the polarity and reactivity of the molecule, thus influencing the choice of chromatography conditions. For example, protecting the polar amino group with a non-polar group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) will decrease the overall polarity of the molecule. This generally allows for the use of less polar mobile phases on silica gel.
Q4: Are there any alternatives to traditional column chromatography for purifying these derivatives?
A4: Yes, other purification techniques can be considered:
-
Preparative Thin-Layer Chromatography (Prep-TLC): Suitable for small-scale purifications.
-
High-Performance Liquid Chromatography (HPLC): Offers higher resolution and is suitable for both analytical and preparative scale separations. Chiral stationary phases can be used to separate enantiomers.
-
Crystallization: If the derivative is a solid, crystallization can be a highly effective method of purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound does not elute from the silica gel column (streaking at the baseline). | The compound is too polar for the chosen mobile phase. | Increase the polarity of the mobile phase. For highly polar compounds, a solvent system containing methanol or even a small percentage of ammonium hydroxide in methanol mixed with a less polar solvent like dichloromethane can be effective. |
| Significant peak tailing is observed. | Strong interaction between the basic amino group of the derivative and acidic silanol groups on the silica gel. | 1. Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to the mobile phase to neutralize the acidic sites on the silica gel. 2. Use a deactivated silica gel or an alternative stationary phase like alumina. 3. If using reversed-phase chromatography, ensure the mobile phase pH is controlled with a suitable buffer to maintain a consistent ionization state of the analyte. |
| Poor separation between the desired product and impurities. | The selectivity of the chromatographic system is insufficient. | 1. Optimize the mobile phase composition by trying different solvent combinations. A gradient elution may provide better separation than an isocratic one. 2. Consider a different stationary phase (e.g., switching from normal-phase to reversed-phase). |
| The compound appears to decompose on the column. | The compound is unstable on the acidic silica gel. | 1. Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. 2. Use a less acidic stationary phase such as neutral alumina. |
| Co-elution of closely related derivatives. | The derivatives have very similar polarities. | 1. Employ a shallower solvent gradient to improve resolution. 2. Consider using a higher-resolution technique like HPLC with a suitable column. |
Experimental Protocols
Below are example experimental protocols for the purification of derivatives of this compound. These are starting points and may require optimization for specific derivatives.
Protocol 1: Purification of an N-Protected Derivative (e.g., N-Boc)
This protocol is suitable for derivatives where the polar amino group has been protected, reducing its polarity.
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) |
| Mobile Phase | Gradient of Methanol in Chloroform (e.g., 0% to 5% MeOH in CHCl₃) |
| Column Loading | Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column. |
| Elution | Start with 100% chloroform and gradually increase the percentage of methanol. Collect fractions and monitor by TLC. |
| Detection | TLC analysis with a suitable stain (e.g., potassium permanganate or ninhydrin if the amine is deprotected). |
This protocol is based on the general principle of purifying moderately polar compounds on silica gel. A similar mobile phase of 2% methanol in chloroform has been used for the purification of a Boc-protected dipeptide analogue.
Protocol 2: Purification of a Highly Polar Derivative
This protocol is designed for derivatives that retain high polarity.
| Parameter | Condition |
| Stationary Phase | Silica gel (60 Å, 40-63 µm) |
| Mobile Phase | Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) |
| Column Loading | Adsorb the crude product onto a small amount of silica gel (dry loading) and apply it to the top of the column. |
| Elution | Elute with the prepared mobile phase. Collect fractions and monitor by TLC. |
| Detection | TLC analysis with a suitable stain (e.g., potassium permanganate). |
Visualizing the Workflow
A general workflow for developing a purification protocol for a derivative of this compound is outlined below.
Caption: Workflow for purification protocol development.
This diagram illustrates the logical steps from obtaining the crude product to achieving the purified derivative, including the crucial method development phase.
References
Managing viscosity and handling issues of 3-Amino-1,2-propanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the viscosity and handling of 3-Amino-1,2-propanediol (APD). The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with 3-Amino-1,2-propanediol and its aqueous solutions.
Issue 1: Solidification or Crystallization of Pure APD
3-Amino-1,2-propanediol has a melting point of 55-57°C and may solidify at room temperature, making it difficult to handle.[1][2]
| Symptom | Possible Cause | Recommended Solution |
| Pure APD is solid in the container. | Storage temperature is below the melting point. | Gently warm the container in a water bath to a temperature slightly above its melting point (e.g., 60-65°C) until the entire contents are molten. Mix well before use to ensure homogeneity. For dispensing from drums, heating may be required.[1] |
| APD solidifies in transfer lines or on equipment. | Equipment or transfer lines are at a lower temperature. | Preheat any glassware, spatulas, or transfer lines that will come into contact with the molten APD. |
| Rapid recrystallization upon cooling. | The compound is cooling too quickly. | Maintain the temperature of the APD and the receiving vessel above the melting point during transfer. |
Issue 2: High Viscosity of APD and its Solutions
APD is a very viscous liquid, which can present challenges with pipetting, mixing, and dispensing.[1][2]
| Symptom | Possible Cause | Recommended Solution | | Difficulty in accurately pipetting APD or concentrated solutions. | High viscosity prevents complete aspiration and dispensing with standard techniques. | Use positive displacement pipettes: These are ideal for viscous liquids as they do not have an air cushion. Reverse Pipetting Technique: If using an air displacement pipette, aspirate more liquid than needed, dispense the desired volume, and discard the remaining liquid in the tip. Use wide-bore pipette tips: This reduces the resistance to flow. Pipette slowly: Allow sufficient time for the viscous liquid to move into and out of the pipette tip. | | Inaccurate dispensing from automated liquid handlers. | Standard dispensing settings are not suitable for viscous liquids. | Adjust the aspiration and dispensing speeds on the automated handler. Slower speeds are generally required. Consult the instrument's manual for specific recommendations for handling viscous liquids. | | Non-homogeneous mixing of APD with other liquids. | High viscosity hinders efficient mixing. | Use mechanical stirring (e.g., overhead stirrer or magnetic stirrer with a suitable stir bar) for an adequate duration. For small volumes, vortex mixing may be effective. Gentle heating can also lower the viscosity and improve mixing, provided it is compatible with the other components of the solution. |
Issue 3: Hygroscopicity and Water Content
3-Amino-1,2-propanediol is hygroscopic and will absorb moisture from the air, which can affect its properties.[3]
| Symptom | Possible Cause | Recommended Solution | | Inconsistent experimental results over time. | Absorption of atmospheric moisture, leading to changes in concentration and viscosity. | Store APD in a tightly sealed container in a dry environment, such as a desiccator. Minimize the time the container is open to the atmosphere. Work in a low-humidity environment or under an inert gas (e.g., nitrogen or argon) for sensitive applications. | | Cloudiness or precipitation in solutions. | Potential reaction with absorbed water or impurities. | Ensure the use of anhydrous solvents and proper storage of APD. If cloudiness persists, filtration may be necessary. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What are the recommended storage conditions for 3-Amino-1,2-propanediol?
-
A1: Store in a cool, dry, well-ventilated area in a tightly closed container to protect from moisture, as it is hygroscopic.[4] It should be stored away from incompatible substances such as strong oxidizing agents.[4] To prevent solidification, it can be stored at a temperature not exceeding 40°C.[1]
-
-
Q2: What personal protective equipment (PPE) should be worn when handling APD?
-
Q3: How should I handle a spill of 3-Amino-1,2-propanediol?
-
A3: For a spill, absorb it with an inert material such as vermiculite, sand, or earth, and then place it in a suitable container for disposal.[4] Ensure adequate ventilation and wear appropriate PPE during cleanup.
-
Viscosity and Solution Preparation
-
Q4: How does temperature affect the viscosity of 3-Amino-1,2-propanediol solutions?
-
Q5: Is there a way to reduce the viscosity of APD solutions without heating?
-
A5: Diluting APD with a suitable solvent, such as water, will significantly reduce its viscosity. The choice of solvent will depend on the specific requirements of your experiment.
-
-
Q6: What is the best way to prepare an aqueous solution of 3-Amino-1,2-propanediol?
Quantitative Data
Disclaimer: The following viscosity data is for aqueous solutions of 3-Amino-1-propanol, a structural analog of 3-Amino-1,2-propanediol. While this data can provide a useful approximation, the actual viscosity of 3-Amino-1,2-propanediol solutions may differ.
Table 1: Dynamic Viscosity of Aqueous 3-Amino-1-propanol Solutions at Various Temperatures and Concentrations [5][6]
| Temperature (°C) | 10 wt% (mPa·s) | 30 wt% (mPa·s) | 50 wt% (mPa·s) | 70 wt% (mPa·s) | 90 wt% (mPa·s) | 100 wt% (mPa·s) |
| 25 | 1.4 | 3.2 | 8.5 | 25.1 | 68.9 | 119.2 |
| 40 | 1.0 | 2.1 | 5.1 | 14.0 | 35.6 | 58.7 |
| 60 | 0.7 | 1.3 | 2.9 | 7.2 | 16.9 | 26.5 |
| 80 | 0.5 | 0.9 | 1.8 | 4.1 | 9.0 | 13.5 |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Viscometer
This protocol provides a general procedure for measuring the dynamic viscosity of 3-Amino-1,2-propanediol or its solutions.
-
Instrument and Sample Preparation:
-
Ensure the rotational viscometer is calibrated and level.[7]
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.[7]
-
If the APD is solid, heat it in a temperature-controlled bath until it is completely liquid and homogeneous.
-
Bring the sample to the desired measurement temperature. Use a circulating water bath for precise temperature control.[8]
-
-
Measurement:
-
Carefully lower the selected spindle into the sample until it reaches the immersion mark. Avoid introducing air bubbles.[8][9]
-
Allow the sample and spindle to thermally equilibrate for a sufficient amount of time.
-
Start the viscometer at the chosen speed and allow the reading to stabilize.[7]
-
Record the viscosity reading (in mPa·s or cP) and the torque percentage. The torque should ideally be between 10% and 90% for accurate measurements.[8]
-
-
Cleaning:
-
Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent to prevent residue buildup.[7]
-
Protocol 2: Viscosity Measurement using a Capillary Viscometer
This protocol describes the measurement of kinematic viscosity, which can be converted to dynamic viscosity if the density of the liquid is known.
-
Viscometer and Sample Preparation:
-
Select a capillary viscometer of the appropriate size for the expected viscosity range.[10]
-
Clean the viscometer thoroughly and dry it completely.
-
If the APD is solid, melt it in a temperature-controlled bath.
-
Introduce the sample into the viscometer, ensuring there are no air bubbles.
-
-
Measurement:
-
Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 20-30 minutes.[10][11]
-
Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.[11]
-
Release the pressure and allow the liquid to flow down the capillary under gravity.
-
Start a stopwatch when the meniscus of the liquid passes the upper timing mark and stop it when it passes the lower timing mark.[11]
-
Repeat the measurement at least three times to ensure reproducibility. The flow times should be within 1% of each other.[10]
-
-
Calculation:
-
Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time.[11]
-
To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid at the measurement temperature: η = ν * ρ.
-
Visualizations
Caption: Workflow for Viscosity Measurement of 3-Amino-1,2-propanediol.
Caption: Troubleshooting Decision Tree for Handling 3-Amino-1,2-propanediol.
References
- 1. borregaard.com [borregaard.com]
- 2. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. scispace.com [scispace.com]
- 6. ep.liu.se [ep.liu.se]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. martests.com [martests.com]
- 9. gardco.com [gardco.com]
- 10. uspbpep.com [uspbpep.com]
- 11. batman.edu.tr [batman.edu.tr]
Technical Support Center: Optimizing Solvent Systems for (R)-3-Amino-1,2-propanediol Reactions
Welcome to the technical support center for optimizing reactions involving (R)-3-Amino-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed.
-
For N-acylation reactions , aprotic solvents such as Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) are commonly used.[3]
-
For reactions involving organometallic reagents , such as n-butyllithium, this compound has been successfully used as a component of a deep eutectic solvent (DES) with choline chloride.[1]
-
Aqueous ammonia is often used as a solvent and reactant in the synthesis of this compound, indicating its stability in this medium.
Q3: Are there any known incompatibilities between this compound and certain solvents?
This compound is incompatible with strong oxidizing agents, acids, and acid chlorides, which can lead to exothermic reactions or degradation.[2] Care should be taken to use dry solvents, as the compound is hygroscopic.
Q4: How can I address the issue of low reagent solubility when working with this compound?
If you are experiencing solubility issues with other reactants in a solvent system where this compound is soluble, consider the following:
-
Solvent Mixtures: Employing a co-solvent system can enhance the solubility of less polar reactants.
-
Temperature Adjustment: Gently warming the reaction mixture may improve the solubility of all components. However, be mindful of the thermal stability of your reactants and products.
-
Alternative Reagents: If possible, consider using a more soluble derivative of your reactant.
Troubleshooting Guide
This guide provides solutions to common problems encountered when performing reactions with this compound, with a focus on solvent-related issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Conversion | 1. Poor solubility of reactants: One or more reactants may not be sufficiently soluble in the chosen solvent. 2. Solvent interference: The solvent may be reacting with one of the reagents (e.g., protic solvents with organometallics). 3. Inappropriate reaction temperature for the chosen solvent. | 1. Conduct small-scale solubility tests with all reactants in various solvents before attempting the reaction. Consider using a co-solvent system. 2. Switch to an inert, aprotic solvent if reactive reagents are being used. Ensure the solvent is anhydrous. 3. Consult the literature for the optimal temperature range for your reaction type and ensure your solvent's boiling point is appropriate. |
| Formation of Multiple Products/Side Reactions | 1. O- and N-acylation competition: In acylation reactions, both the amino and hydroxyl groups can react. 2. Solvent-induced side reactions: The solvent may be participating in the reaction. 3. Reaction with impurities in the solvent. | 1. Employ a selective protection strategy for the hydroxyl groups if only N-acylation is desired. Alternatively, optimize reaction conditions (e.g., lower temperature, use of a specific base) to favor N-acylation. 2. Choose a non-reactive solvent. For example, avoid alcoholic solvents in the presence of acylating agents. 3. Use high-purity, anhydrous solvents. |
| Difficult Product Isolation/Work-up | 1. Product is highly soluble in the aqueous phase during extraction. 2. Formation of an emulsion during aqueous work-up. 3. Product co-elutes with solvent impurities during chromatography. | 1. Perform multiple extractions with an appropriate organic solvent. If the product is very polar, consider back-extraction or using a continuous liquid-liquid extractor. Salting out the aqueous layer by adding a saturated salt solution (e.g., NaCl) can also improve extraction efficiency. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Filtering the mixture through a pad of celite can also be effective. 3. Use a different solvent system for chromatography. Ensure the solvent used for the reaction is completely removed before purification. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly Soluble | [2] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] |
| Liquid Ammonia (in the presence of co-solvents) | Miscible | |
| Polar Organic Solvents | Generally Soluble | [2] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for a Reaction
This protocol outlines a general procedure for selecting a suitable solvent for a reaction involving this compound.
Materials:
-
This compound
-
Other reactant(s)
-
A selection of candidate solvents (e.g., Water, Methanol, Ethanol, THF, Acetonitrile, DMF, Dichloromethane)
-
Small vials or test tubes
-
Stirring apparatus (e.g., magnetic stir plate and stir bars)
-
Analytical method for monitoring the reaction (e.g., TLC, LC-MS)
Procedure:
-
To separate vials, add a small, accurately weighed amount of this compound and the other reactant(s) in the desired stoichiometric ratio.
-
To each vial, add a different candidate solvent in a volume sufficient to achieve the desired reaction concentration.
-
Stir the mixtures at the intended reaction temperature.
-
Visually inspect for complete dissolution of all solids.
-
Monitor the progress of the reaction in each solvent system over time using an appropriate analytical technique.
-
The ideal solvent will be one in which all reactants are soluble and the reaction proceeds cleanly to the desired product with minimal side reactions.
Visualizations
Logical Workflow for Solvent System Optimization
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 3-Amino-1,2-propanediol
Introduction: The Critical Role of Chirality in 3-Amino-1,2-propanediol
3-Amino-1,2-propanediol (APD) is a vital chiral building block in the pharmaceutical industry.[1][2] As a glycerol derivative, its stereochemistry is fundamental to the synthesis of numerous active pharmaceutical ingredients (APIs), including antiviral and antibiotic agents, as well as non-ionic contrast media like iohexol.[1][2] The spatial arrangement of the amino and hydroxyl groups at its chiral center dictates the molecule's interaction with biological systems. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to undesirable side effects.
This reality places stringent demands on the analytical methods used to confirm the enantiomeric purity of APD. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization and control of stereoisomers in drug substances.[3] Therefore, a robust, accurate, and reliable analytical method for determining enantiomeric excess (%ee) is not merely a quality control metric but a cornerstone of drug safety and efficacy.
However, the physicochemical properties of 3-Amino-1,2-propanediol—specifically its high polarity, hygroscopicity, and lack of a significant UV-absorbing chromophore—present unique analytical challenges.[1] This guide provides an in-depth comparison of two primary High-Performance Liquid Chromatography (HPLC) strategies for overcoming these challenges: an Indirect Method using chiral derivatization and a Direct Method employing a chiral stationary phase (CSP) with a universal detector. We will explore the causality behind the experimental choices for each method, provide detailed protocols, and present comparative performance data to empower researchers in selecting the optimal approach for their needs.
Method Selection Strategy: A Logic-Based Approach
Choosing the right analytical strategy depends primarily on the instrumentation available in your laboratory and the specific requirements of your analysis, such as required sensitivity and sample throughput. The following decision tree illustrates a logical approach to selecting the most suitable method.
Caption: Decision tree for selecting a chiral HPLC method for 3-Amino-1,2-propanediol.
Method A: Indirect Analysis via Chiral Derivatization and UV Detection
The indirect approach is a classic, robust, and widely accessible strategy. It circumvents the detection challenge by chemically attaching a chromophore to the analyte. This is achieved by reacting the amino group of both APD enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers have different physical properties and can be readily separated on a standard, achiral reversed-phase column (e.g., C18) with UV detection.
Causality and Rationale:
-
Why Derivatize? The primary motivation is to introduce a strongly UV-absorbing moiety into the APD molecule, making it easily detectable at low concentrations. Secondly, the formation of diastereomers eliminates the need for a specialized and often expensive chiral column.
-
Choice of CDA: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) is an excellent choice.[5] Its L-alanine core provides the second chiral center needed to form diastereomers, and the dinitrophenyl group is a powerful chromophore with strong absorbance around 340 nm, where interference from common solvents and additives is minimal.[5]
Experimental Protocol: Method A
1. Materials:
-
3-Amino-1,2-propanediol (APD) sample
-
Marfey's Reagent (FDAA)
-
Acetone, HPLC grade
-
Sodium Bicarbonate (NaHCO₃), 1 M solution
-
Hydrochloric Acid (HCl), 2 M solution
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA)
2. Derivatization Procedure: [6]
-
Prepare the APD sample solution at approximately 1 mg/mL in water.
-
In a microcentrifuge tube, combine 50 µL of the APD sample solution with 100 µL of 1 M sodium bicarbonate.
-
Prepare a 1% (w/v) solution of FDAA in acetone (10 mg/mL). Add 200 µL of this solution to the sample mixture.
-
Vortex the mixture gently and incubate at 40°C for 1 hour in a heating block or water bath, protected from light.
-
After incubation, cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 50 µL of 2 M HCl. A color change from yellow/orange to a lighter shade may be observed.
-
Evaporate the acetone under a gentle stream of nitrogen or in a vacuum centrifuge.
-
Dilute the remaining aqueous sample to 1 mL with the initial mobile phase composition (e.g., 90:10 Water/ACN with 0.1% TFA) and filter through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10% B to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 340 nm.[5]
-
Injection Volume: 20 µL.
Workflow and Data Analysis
Caption: Experimental workflow for the indirect chiral analysis of APD.
The resulting chromatogram will show two well-separated peaks corresponding to the two diastereomers. The enantiomeric excess (%ee) is calculated from the peak areas (A1 and A2) of the major and minor enantiomers: %ee = [(A1 - A2) / (A1 + A2)] x 100%
Method B: Direct Analysis on a Chiral Stationary Phase (CSP)
The direct method is more elegant and offers higher throughput by avoiding the derivatization step. Separation is achieved based on the transient formation of diastereomeric complexes between the APD enantiomers and the chiral selector immobilized on the HPLC stationary phase.[3]
Causality and Rationale:
-
Why Direct Analysis? This approach simplifies sample preparation, reduces the risk of derivatization-related side reactions or kinetic resolution, and increases sample throughput.
-
Choice of CSP: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose carbamates, are exceptionally versatile and effective for separating a wide range of chiral compounds, including amino alcohols.[3][7] A column like the Chiralpak® AS, which uses an amylose derivative, is a strong candidate.[8] These phases offer multiple interaction mechanisms (hydrogen bonding, dipole-dipole, steric hindrance) that are essential for resolving the enantiomers of a small, flexible molecule like APD.
-
Choice of Detector: Due to the absence of a chromophore, a universal detector is required. An Evaporative Light Scattering Detector (ELSD) is an excellent choice. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles.[8] This makes it independent of the analyte's optical properties and compatible with gradient elution, provided the mobile phase is volatile.
Experimental Protocol: Method B
1. Materials:
-
3-Amino-1,2-propanediol (APD) sample
-
n-Hexane, HPLC grade
-
Ethanol (or Isopropanol), HPLC grade
-
Diethylamine (DEA) or other basic modifier
2. Sample Preparation:
-
Prepare the APD sample solution at approximately 1 mg/mL in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
3. HPLC-ELSD Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® AS-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1, v/v/v). Note: The ratio of hexane to alcohol is the most critical parameter for adjusting retention and resolution and must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
ELSD Settings:
-
Drift Tube Temperature: 40-50°C (optimize for analyte volatility and mobile phase).
-
Nebulizer Gas Pressure: ~3 bar (Nitrogen). Note: These settings are instrument-dependent and require optimization.[8]
-
Workflow and Data Analysis
Caption: Experimental workflow for the direct chiral analysis of APD.
Data analysis is performed identically to the indirect method, using the peak areas from the ELSD chromatogram to calculate the enantiomeric excess.
Performance Comparison and Data Summary
The choice between these methods involves a trade-off between convenience, accessibility, and performance. The following table summarizes the expected performance characteristics based on established principles of each technique.
| Parameter | Method A (Indirect via Derivatization) | Method B (Direct on CSP) | Rationale & Insights |
| Specificity | High | High | Both methods are highly specific for enantiomers. Method A's specificity also depends on the absence of other primary/secondary amines that could react with the CDA. |
| Resolution (Rs) | Typically > 2.0 | Typically > 1.5 | Diastereomers from derivatization often exhibit larger separation factors on achiral columns. Direct separation on a CSP may require more method development to optimize resolution. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | The strong chromophore in Method A allows for much lower detection limits with a standard UV detector compared to the less sensitive ELSD.[9] |
| Precision (%RSD) | < 2% | < 5% | The derivatization step in Method A can introduce additional variability if not carefully controlled. The direct injection of Method B is generally more precise. |
| Throughput | Lower | Higher | The derivatization and clean-up steps in Method A are time-consuming. Method B allows for direct injection and faster analysis cycles. |
| Pros | - Uses standard HPLC-UV systems- High sensitivity- Robust and widely published principle | - Fast, simple sample prep- No harsh chemical reagents- Higher throughput- Avoids derivatization artifacts | |
| Cons | - Time-consuming derivatization- Potential for side reactions- CDA can be costly and may interfere | - Requires specialized chiral column- Requires universal detector (ELSD/MS)- Lower sensitivity than UV- Normal phase solvents are less "green" |
Method Validation According to Regulatory Standards
Regardless of the chosen method, it must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the determination of APD's enantiomeric purity. The validation process should be governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and the United States Pharmacopeia (USP) General Chapter <1225>.[10][11][12]
Key validation parameters for a chiral purity method include:[9][13]
-
Specificity: The ability to unequivocally assess the target enantiomer in the presence of its counterpart and any other potential impurities. This is typically demonstrated by resolving the two enantiomers from each other and from any process-related impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for a purity method.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the minor enantiomer over a specified range (e.g., from the LOQ to 150% of the specification limit).
-
Accuracy: The closeness of the measured value to the true value. For the minor enantiomer, this is often assessed by spiking a known amount of it into the pure major enantiomer and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate), providing an indication of its reliability during normal usage.
Documenting these validation experiments in a comprehensive report is essential for regulatory submissions and for maintaining data integrity within a quality management system.[12][13]
Conclusion and Recommendations
Both the indirect derivatization method and the direct CSP method are powerful and valid approaches for determining the enantiomeric purity of 3-Amino-1,2-propanediol.
-
The Indirect Method (Method A) is highly recommended for laboratories that are equipped with standard HPLC-UV systems. Its exceptional sensitivity makes it the method of choice for trace-level quantification of the undesired enantiomer, which is often required for API release testing. While the sample preparation is more involved, the robustness of the underlying chemistry and the use of standard C18 columns make it a reliable workhorse method.
-
The Direct Method (Method B) is the preferred approach for high-throughput environments, such as in-process control or screening applications, provided the necessary instrumentation (chiral column and ELSD/MS) is available. The significant reduction in sample preparation time and the elimination of chemical reagents are major advantages. However, careful optimization of the mobile phase is crucial to achieve adequate resolution, and the method's sensitivity may be a limiting factor for final product specifications.
Ultimately, the selection of the most appropriate method requires a careful evaluation of the laboratory's technical capabilities, the specific analytical requirements (sensitivity, throughput), and the stage of drug development. By understanding the principles, advantages, and limitations of each approach as detailed in this guide, researchers and scientists can confidently develop and validate a method that ensures the quality and safety of their chiral pharmaceutical products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. sfdchem.com [sfdchem.com]
- 3. eijppr.com [eijppr.com]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. USP <1225> Method Validation - BA Sciences [basciences.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. uspbpep.com [uspbpep.com]
A Comparative Guide to Analytical Techniques for the Quality Control of (R)-3-Amino-1,2-propanediol
The quality control of (R)-3-Amino-1,2-propanediol, a critical intermediate in the synthesis of pharmaceuticals like non-ionic X-ray contrast agents, demands rigorous analytical oversight to ensure purity, identity, and correct stereochemistry.[1] This guide provides an objective comparison of key analytical techniques employed for its quality control, supported by experimental protocols and performance data.
Comparative Overview of Analytical Techniques
The selection of an analytical method depends on the specific quality attribute being assessed, such as chemical purity, enantiomeric purity, or residual solvent analysis. The most common techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
Data Presentation: Performance Comparison
| Parameter | Gas Chromatography (GC) | Chiral HPLC | NMR Spectroscopy | Titration |
| Primary Use | Purity assessment, Impurity profiling | Enantiomeric purity, Chiral separation | Structural confirmation, Purity, Impurity identification | Assay (total base content) |
| Typical Purity Assay | > 99.5% (area percent)[1] | Not typically used for primary assay | Quantitative (qNMR) with internal standard[2] | ~99% (w/w)[3] |
| Key Impurities Detected | Glycerol, Serinol (2-Amino-1,3-propanediol), Secondary amines, Dimeric ethers[3] | (S)-enantiomer, Diastereomeric impurities | Structural isomers, Process impurities, Residual solvents[4][5] | Basic impurities |
| Enantiomeric Purity | Requires chiral column and derivatization | Excellent for determining enantiomeric excess[6] | Possible with chiral solvating agents (CSAs)[7] | Not applicable |
| Detection Principle | Flame Ionization (FID), Mass Spectrometry (MS) | Evaporative Light Scattering (ELSD), Mass Spectrometry (MS), UV (with derivatization)[6][8] | Nuclear spin resonance[2] | Acid-base neutralization |
| Sample Preparation | Direct injection in solvent (e.g., methanol) or derivatization (e.g., with TFAA)[9][10] | Dissolution in mobile phase | Dissolution in deuterated solvent (e.g., D₂O, CD₃OD)[11][12] | Dissolution in water/solvent |
| Validation | Good reproducibility and accuracy[9] | Validated for linearity, LOQ, accuracy, and precision[6] | Highly quantitative, equal response for all compounds[2] | Established pharmacopeial method |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Purity and Impurity Analysis by Gas Chromatography (GC)
GC is a robust method for assessing the purity and profiling related substance impurities in this compound. Due to the compound's polarity and high boiling point, derivatization is often employed to improve volatility and peak shape.
Methodology: Derivatization GC-FID
-
Sample Preparation (Derivatization) :
-
Accurately weigh 10-50 mg of the this compound sample into a vial.[9]
-
Add 0.5-1.0 mL of a derivatization agent, such as trifluoroacetic anhydride (TFAA), under controlled temperature conditions (e.g., 0-5°C).[9]
-
Seal the vial and shake vigorously for approximately 1 minute.
-
Heat the mixture at 50-60°C for 30 minutes to ensure complete derivatization.[9]
-
Cool the sample to room temperature before injection.[9]
-
-
Chromatographic Conditions :
-
Instrument : Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column : SE-54 capillary column (30m × 0.25mm × 0.25µm) or equivalent non-polar column.[9]
-
Carrier Gas : Nitrogen or Helium.[9]
-
Injector Temperature : 250°C.
-
Detector Temperature : 280°C.
-
Oven Temperature Program : Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C, and hold for 10 minutes.
-
Injection Volume : 1 µL.
-
Quantification : Area normalization method is typically used to determine the percentage purity and impurity levels.[9]
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Determining the enantiomeric excess is critical for ensuring the stereochemical purity of this compound. Chiral HPLC is the definitive method for separating and quantifying the (R) and (S) enantiomers.
Methodology: Normal-Phase Chiral HPLC with ELSD
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD). An ELSD is used due to the lack of a strong UV chromophore in the molecule.[6]
-
Chromatographic Conditions :
-
Chiral Stationary Phase : Chiralpak AS or a similar polysaccharide-based chiral column.[6]
-
Mobile Phase : A mixture of n-hexane, ethanol, and a suitable amine modifier (e.g., diethylamine) to improve peak shape. A typical starting ratio would be 80:20 (n-hexane:ethanol) with 0.1% diethylamine.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Injection Volume : 10 µL.
-
ELSD Settings : Drift tube temperature: 45°C; Nebulizing gas (Nitrogen) pressure: 3.3 bar.[6]
-
-
Sample Preparation :
-
Prepare a sample solution by dissolving an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm filter before injection.
-
Structural Confirmation and Purity by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural identification of this compound and for detecting and quantifying impurities without the need for reference standards of those impurities.[2][5]
Methodology: ¹H and ¹³C NMR
-
Sample Preparation :
-
Instrumental Parameters :
-
Spectrometer : 400 MHz or higher field NMR spectrometer.
-
Experiments : Standard ¹H NMR, ¹³C NMR, and potentially 2D-NMR experiments like COSY and HMQC for full structural assignment.[13]
-
Quantitative ¹H NMR (qNMR) : For purity assessment, an accurately weighed internal standard of known purity is added to an accurately weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[2]
-
-
Enantiomeric Purity Assessment :
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical logical workflow for the comprehensive quality control analysis of a batch of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. borregaard.com [borregaard.com]
- 4. Quality Control [chem.ch.huji.ac.il]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. asdlib.org [asdlib.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 10. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Significance of (R)- and (S)-3-Amino-1,2-propanediol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological significance of the enantiomers of 3-Amino-1,2-propanediol, (R)-3-Amino-1,2-propanediol and (S)-3-Amino-1,2-propanediol. While direct comparative studies on the intrinsic biological activities of these enantiomers are not extensively available in current literature, their profound and distinct roles as chiral building blocks in the synthesis of stereospecific pharmaceuticals underscore their biological importance. This guide will focus on their differential applications in the development of bioactive molecules, supported by their use in the synthesis of key drug classes.
Introduction to Stereoisomers in Drug Development
Chirality plays a pivotal role in the pharmacological activity of many drugs. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even contribute to undesirable side effects. Consequently, the use of enantiomerically pure starting materials is a cornerstone of modern drug development. (R)- and (S)-3-Amino-1,2-propanediol are versatile chiral synthons that provide the necessary stereochemical framework for a variety of pharmaceutical agents.
Comparative Applications in Pharmaceutical Synthesis
The primary biological significance of (R)- and (S)-3-Amino-1,2-propanediol lies in their utility as precursors for enantiomerically pure drugs. The choice of enantiomer is critical and dictates the stereochemistry and, consequently, the biological activity of the final active pharmaceutical ingredient (API).
Key Therapeutic Areas and Associated Enantiomers
| Therapeutic Area | Drug Class | Key Enantiomer Precursor | Examples of Synthesized Drugs | Biological Significance of Stereochemistry |
| Cardiovascular Diseases | Beta-blockers | (S)-3-Amino-1,2-propanediol | (S)-Propranolol, (S)-Atenolol, (S)-Metoprolol | The (S)-enantiomer of beta-blockers is typically the active form, exhibiting significantly higher affinity for β-adrenergic receptors. The (R)-enantiomer is often 100-fold less potent. |
| Medical Imaging | X-ray Contrast Media | (R)- and (S)-3-Amino-1,2-propanediol | Iohexol, Iopamidol | Both enantiomers are used in the synthesis of non-ionic contrast agents. The chirality of the side chains, derived from these precursors, influences the physicochemical properties and tolerability of the contrast medium.[1] |
| Antiviral Agents | Nucleoside Analogues | (S)-3-Amino-1,2-propanediol | Precursors for antiviral drugs | The specific stereochemistry is crucial for the recognition and incorporation by viral enzymes, leading to the inhibition of viral replication. |
| Drug Delivery | Surfactants | This compound | Dual-tail surface active agents (MPEG-di-lipate) | Used as a linker in the synthesis of specialized surfactants for drug delivery systems, where the stereochemistry can influence the self-assembly and drug-loading properties.[2] |
Experimental Protocols: A Generalized Workflow for Chiral Beta-Blocker Synthesis
The following represents a generalized experimental workflow for the synthesis of a chiral beta-blocker, illustrating the critical role of the 3-Amino-1,2-propanediol enantiomer.
Caption: Generalized workflow for chiral beta-blocker synthesis.
Methodology:
-
Nucleophilic Ring Opening: The synthesis is typically initiated by the nucleophilic attack of the amino group of the chosen enantiomer of 3-Amino-1,2-propanediol on a suitable aromatic epoxide. This reaction establishes the core structure of the beta-blocker and, critically, preserves the stereochemistry at the carbon atom originating from the chiral precursor.
-
Reaction Conditions: The reaction is often carried out in a suitable solvent, such as an alcohol, and may be heated to facilitate the reaction.
-
Work-up and Purification: Following the reaction, the crude product is subjected to a series of work-up steps, which may include extraction and washing. Purification is typically achieved through column chromatography to isolate the desired enantiomerically pure beta-blocker.
-
Characterization: The final product is characterized using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and chiral HPLC, to confirm its structure and enantiomeric purity.
Signaling Pathways Affected by Chiral Pharmaceuticals Derived from 3-Amino-1,2-propanediol
The enantiomers of 3-Amino-1,2-propanediol are instrumental in synthesizing drugs that target specific signaling pathways with high stereoselectivity. A prime example is the β-adrenergic signaling pathway targeted by beta-blockers.
Caption: Stereoselective antagonism of the β-adrenergic pathway.
The (S)-enantiomers of beta-blockers, synthesized from (S)-3-Amino-1,2-propanediol, are potent antagonists of β-adrenergic receptors. They bind with high affinity to the receptor, preventing the binding of endogenous agonists like adrenaline and noradrenaline. This blockade inhibits the downstream signaling cascade involving G-protein activation, adenylate cyclase, and cAMP production, ultimately leading to a reduction in physiological responses such as heart rate and blood pressure. The (R)-enantiomers, in contrast, exhibit significantly lower binding affinity and are therefore much less effective at blocking this pathway.
Conclusion
While direct comparative data on the biological activity of (R)- and (S)-3-Amino-1,2-propanediol is scarce, their biological significance is profoundly demonstrated through their indispensable role in asymmetric synthesis. The stereochemistry of these precursors is a critical determinant of the pharmacological activity of a wide range of drugs. For researchers and professionals in drug development, the selection of the appropriate enantiomer of 3-Amino-1,2-propanediol is a crucial step in the design and synthesis of safe and effective stereospecific pharmaceuticals. Future research into the potential intrinsic biological activities of these enantiomers could reveal new therapeutic applications.
References
A Comparative Guide to NMR Spectroscopy for the Characterization and Purity Assessment of (R)-3-Amino-1,2-propanediol
For researchers, scientists, and drug development professionals, the accurate characterization and purity assessment of chiral building blocks like (R)-3-Amino-1,2-propanediol are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this compound.
Structural Characterization by NMR Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum will show distinct signals for the protons on the carbon backbone and those of the amine and hydroxyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in the molecule.
Purity Assessment: A Comparative Analysis
While NMR is a powerful tool for structural confirmation, a combination of techniques is often employed for a comprehensive purity profile. The choice of method depends on the specific purity aspect being assessed—chemical purity (presence of organic or inorganic impurities) or chiral purity (presence of the (S)-enantiomer).
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard.[1][2] | Absolute chemical purity (w/w %), quantification of impurities. | Primary analytical method, non-destructive, fast, high accuracy and precision, no need for identical reference standard for the analyte.[2][3] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[4] |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Detection by Flame Ionization Detector (FID). | Chemical purity, detection of volatile impurities. | High resolution and sensitivity for volatile compounds. | Requires derivatization for non-volatile compounds like aminodiols, which can add complexity and potential for error.[5][6] |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[7][8] | Enantiomeric purity (enantiomeric excess, e.e.), chemical purity. | High resolution for enantiomers, well-established and widely available.[8] | Can have longer analysis times and higher consumption of organic solvents compared to other methods. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
This protocol provides a general guideline for determining the absolute purity of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆) and transfer to a 5 mm NMR tube.[9]
2. NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum with a pulse program that ensures complete relaxation of all relevant signals (e.g., using a long relaxation delay, D1, of at least 5 times the longest T₁ of the signals of interest).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
3. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography (GC-FID) for Chemical Purity
This method often requires derivatization to increase the volatility of the aminodiol.
1. Derivatization (Example with Trifluoroacetic Anhydride - TFAA):
-
In a vial, dissolve a known amount of the this compound sample in a suitable solvent (e.g., pyridine).
-
Add an excess of TFAA and allow the reaction to proceed at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes).[6][10]
-
Quench the reaction and dilute the sample with an appropriate solvent for GC analysis.
2. GC-FID Conditions:
-
Column: A suitable capillary column (e.g., DB-1701, 30 m x 0.32 mm x 0.25 µm).[11]
-
Carrier Gas: Helium or Nitrogen.[11]
-
Injector Temperature: 250°C.
-
Detector Temperature (FID): 260°C.[11]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 90°C), ramp at a controlled rate (e.g., 8°C/min) to a final temperature (e.g., 225°C), and hold for a specified time.[11]
3. Data Analysis:
-
The purity is typically determined by area percent, assuming all components have a similar response factor with the FID. For higher accuracy, a calibration with reference standards for known impurities is recommended.
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess of the (R)-enantiomer.
1. Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
2. HPLC Conditions:
-
Column: A chiral stationary phase (CSP) column suitable for the separation of amino alcohols (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[12]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio needs to be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore, or an Evaporative Light Scattering Detector (ELSD).
3. Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers:
e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100
Visualization of Analytical Workflows
Caption: Workflow for qNMR Purity Assessment.
Caption: Comparison of Analytical Techniques.
Conclusion
For the comprehensive characterization and purity assessment of this compound, a multi-faceted analytical approach is recommended. NMR spectroscopy is indispensable for initial structural confirmation and can provide highly accurate absolute purity determination through qNMR. GC-FID is a sensitive method for detecting volatile impurities, though it often requires derivatization. Chiral HPLC is the gold standard for assessing enantiomeric purity, a critical parameter for chiral drug substances. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods to ensure the quality and integrity of their materials.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 11. borregaard.com [borregaard.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Gas Chromatography Methods for Purity Analysis of (R)-3-Amino-1,2-propanediol
For researchers, scientists, and professionals in drug development, the accurate determination of the chemical and enantiomeric purity of chiral building blocks like (R)-3-Amino-1,2-propanediol is critical. This guide provides a comparative overview of Gas Chromatography (GC) methods for assessing the purity of this compound, offering detailed experimental protocols and data to aid in method selection and implementation.
This compound is a versatile chiral intermediate used in the synthesis of various pharmaceutical compounds.[1] Its purity, especially with respect to enantiomeric and process-related impurities, can significantly impact the quality and efficacy of the final active pharmaceutical ingredient. Gas chromatography, owing to its high resolution and sensitivity, is a powerful technique for this analysis. However, the polar nature of 3-Amino-1,2-propanediol, containing both hydroxyl and amino functional groups, necessitates derivatization to improve its volatility and thermal stability for GC analysis.[2][3][4]
This guide compares two primary derivatization strategies: acylation and silylation. Additionally, it discusses the potential for direct analysis and the specific considerations for determining enantiomeric purity.
Method Comparison at a Glance
The choice of GC method for analyzing this compound depends on the specific analytical goals, such as routine purity assessment versus chiral purity determination, and the available instrumentation. The following table summarizes the key parameters of two common derivatization-based methods.
| Parameter | Acylation Method (TFAA Derivatization) | Silylation Method (BSTFA/TMCS Derivatization) |
| Principle | Derivatization of amino and hydroxyl groups with an acylating agent (e.g., Trifluoroacetic anhydride) to form volatile esters and amides.[5][6] | Derivatization of active hydrogens with a silylating agent (e.g., BSTFA) to form non-polar trimethylsilyl (TMS) ethers and amines.[2][3] |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA)[5][6] | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.[3][7] |
| Stationary Phase | Mid-polarity (e.g., DB-1701, DB-5)[5][6] | Low- to mid-polarity siloxane-based phases.[3] |
| Detection | Flame Ionization Detector (FID) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sample Preparation | Reaction with TFAA, may require heating.[6] | Reaction with BSTFA/TMCS, may require heating. |
| Key Advantage | Forms stable and highly volatile derivatives suitable for FID and ECD.[4] | Highly reactive, targets a wide range of polar functional groups.[3] |
| Potential Issues | Formation of acidic byproducts that may need to be removed.[4] | Derivatives can be sensitive to moisture.[3] |
Experimental Workflows
The general workflow for the GC analysis of this compound involves sample preparation with derivatization, followed by chromatographic separation and detection.
Caption: General workflow for GC analysis of this compound.
Experimental Protocols
Below are detailed protocols for the acylation and silylation methods.
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This method is based on the reaction of TFAA with the amine and alcohol functional groups of 3-Amino-1,2-propanediol to form trifluoroacetyl derivatives.
Instrumentation and Conditions:
-
GC System: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent).[5]
-
Carrier Gas: Helium at a constant pressure of 9.3 PSI.[5]
-
Injector Temperature: 200°C.[5]
-
Detector Temperature: 260°C.[5]
-
Oven Temperature Program: Initial temperature of 90°C.[5] (A temperature ramp may be necessary to separate impurities.)
-
Injection Volume: 1.0 µL.[5]
-
Split Ratio: 20:1.
Derivatization Protocol:
-
Accurately weigh approximately 40.0 mg of the this compound sample into a 5 mL volumetric flask.
-
Under ice water cooling, carefully add 1 mL of trifluoroacetic anhydride (TFAA).[6]
-
Stopper the flask and shake vigorously for 1 minute.
-
Heat the mixture in a water bath at 50°C for 30 minutes.[6]
-
Cool the flask to room temperature.
-
The resulting solution can be directly injected for GC analysis.
Method 2: Silylation with BSTFA/TMCS
This method involves the reaction of a silylating agent with the active hydrogens of the amino and hydroxyl groups to form trimethylsilyl (TMS) derivatives.
Instrumentation and Conditions:
-
GC System: Gas chromatograph equipped with an FID and a split/splitless injector.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent low- to mid-polarity column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 20:1.
Derivatization Protocol:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of Trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
Data Presentation and Purity Calculation
The purity of this compound is typically determined by area percent, assuming that all components of the sample have a similar response factor with the chosen detector.
Example Data Table:
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 5.8 | Methanol (solvent) | - |
| 2 | 8.2 | Glycerol | 0.15 |
| 3 | 9.5 | This compound | 99.20 |
| 4 | 10.1 | Serinol (2-Amino-1,3-propanediol) | 0.36 |
| 5 | 11.5 | 1,3-Diamino-2-propanol | 0.02 |
| 6 | 12.8 | Dimeric ethers | 0.01 |
Note: Retention times and area percentages are illustrative and will vary based on the specific method and sample.
Common Potential Impurities: [5]
-
Glycerol: A potential starting material or byproduct.
-
Serinol (2-Amino-1,3-propanediol): A structural isomer.
-
1,3-Diamino-2-propanol: A potential byproduct from the reaction with ammonia.[5]
-
Secondary amines and Dimeric ethers: Products of side reactions.[5]
Enantiomeric Purity Analysis
To determine the enantiomeric purity (the amount of the (S)-enantiomer present), a chiral GC column is required.[8][9]
Caption: Methods for determining the enantiomeric purity of chiral compounds.
Direct Chiral GC Method:
-
Principle: Enantiomers are separated directly on a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[10][11]
-
Column: A chiral capillary column (e.g., Chirasil-Val or a cyclodextrin-based column).[10][12]
-
Advantages: Simpler sample preparation as derivatization may not be required if the compound is sufficiently volatile.
-
Considerations: Chiral columns can be more expensive and may have different optimal operating conditions.
Indirect Chiral GC Method:
-
Principle: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.
-
Advantages: Allows for enantiomeric separation using standard, non-chiral GC columns.
-
Considerations: Requires a pure chiral derivatizing agent and adds a step to the sample preparation process.
Conclusion
The gas chromatographic analysis of this compound is a robust method for purity assessment. For routine analysis of chemical purity and related substances, derivatization via acylation with TFAA or silylation with BSTFA followed by separation on a standard capillary column provides reliable results. The choice between these methods may depend on laboratory preference, experience, and the specific impurities of interest. For the critical determination of enantiomeric purity, the use of a dedicated chiral GC column is the most direct and common approach. Proper method validation is essential to ensure accurate and reproducible results for the quality control of this important chiral building block.
References
- 1. sfdchem.com [sfdchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. borregaard.com [borregaard.com]
- 6. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral GC Columns | Gas Chromatography | 애질런트 [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
Comparative study of different chiral synthons for drug design
For Researchers, Scientists, and Drug Development Professionals
The precise control of stereochemistry is a cornerstone of modern drug design, as the therapeutic efficacy and safety of a pharmaceutical agent are often dictated by its three-dimensional structure. Chiral synthons are essential tools in asymmetric synthesis, enabling the selective production of a single desired enantiomer of a drug molecule. This guide provides an objective comparison of the performance of different classes of chiral synthons, supported by experimental data, to aid in the rational selection of a synthetic strategy.
Overview of Chiral Synthon Strategies
The selection of an appropriate chiral synthon is a critical decision in the synthetic planning for a chiral drug. The main strategies employed include the use of chiral auxiliaries, tapping into the "chiral pool," employing chiral catalysts (organocatalysts and metal complexes with chiral ligands), and biocatalysis.
-
Chiral Auxiliaries: These are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
-
Chiral Pool Synthesis: This strategy utilizes readily available and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes, as starting materials.[1] The inherent chirality of these molecules is incorporated into the target molecule.
-
Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical method. Organocatalysts and chiral metal complexes are the two major categories.
-
Biocatalysis: This method employs enzymes to catalyze stereoselective reactions. Enzymes are highly specific and can operate under mild conditions, making this a green and efficient approach.
Performance Comparison in Key Asymmetric Reactions
The effectiveness of a chiral synthon is best evaluated by its performance in key carbon-carbon bond-forming reactions that are fundamental to the synthesis of complex drug molecules. The asymmetric Aldol and Michael additions are benchmark reactions for this purpose.
Asymmetric Aldol Reaction
The Aldol reaction is a powerful method for the synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The performance of various chiral synthons in this reaction is summarized below.
| Chiral Synthon Type | Specific Example | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference(s) |
| Chiral Auxiliary | Evans' Oxazolidinone | N-propionyl oxazolidinone + Isobutyraldehyde | >90 | >99:1 (syn:anti) | >99 | [2] |
| Organocatalyst | (S)-Proline | Cyclohexanone + 4-Nitrobenzaldehyde | 76-95 | 90:10 (anti:syn) | 91-96 | [3] |
| Organocatalyst | (S)-Diphenylprolinol TMS Ether | Cyclohexanone + 4-Nitrobenzaldehyde | >90 | >95:5 (anti:syn) | >99 | [3] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a versatile method for C-C bond formation.
| Chiral Synthon Type | Specific Example | Substrates | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference(s) |
| Organocatalyst | (S)-Proline | Ketones/Aldehydes + β-Nitrostyrene | Varies | Varies | Modest | [3] |
| Organocatalyst | (R,R)-DPEN-thiourea | Cyclohexanone + trans-β-Nitrostyrene | 88-99 | 9:1 (syn:anti) | 76-99 | [4] |
| Chiral Lewis Acid | LiAl(BINOL)₂ | Diethyl malonate + Cyclopentenone | - | - | High | [5] |
Experimental Protocols for Key Experiments
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the asymmetric Aldol and Michael reactions.
Protocol for Asymmetric Aldol Reaction using an Evans' Auxiliary
This protocol describes a typical procedure for a boron-mediated asymmetric aldol reaction using an N-acyloxazolidinone.[3][6]
-
Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), is added dropwise, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The mixture is stirred for a defined period to allow for the formation of the Z-enolate.
-
Aldol Addition: The aldehyde substrate, dissolved in the same anhydrous solvent, is then added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a buffer solution (e.g., phosphate buffer). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification and Auxiliary Removal: The crude product is purified by flash column chromatography. The chiral auxiliary can then be cleaved from the aldol adduct using various methods, such as hydrolysis with lithium hydroxide (LiOH) or reduction with lithium borohydride (LiBH₄), to yield the desired chiral β-hydroxy acid or alcohol, respectively.
Protocol for Asymmetric Michael Addition using an Organocatalyst
This protocol outlines a general procedure for an organocatalyzed asymmetric Michael addition of a ketone to a nitroalkene using a chiral primary amine-thiourea catalyst.[4][7]
-
Reaction Setup: The ketone, nitroalkene, and the chiral organocatalyst (e.g., (R,R)-1,2-diphenylethylenediamine-thiourea derivative) are combined in a suitable solvent (e.g., toluene, or even water).
-
Reaction Execution: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired γ-nitro ketone. The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Visualizing Key Concepts in Chiral Drug Design
Diagrams are powerful tools for understanding complex biological pathways, experimental procedures, and logical decision-making processes.
Signaling Pathway: Mechanism of Action of Beta-Blockers
Many cardiovascular drugs, such as beta-blockers, are chiral, with one enantiomer being significantly more potent.[6] The (S)-enantiomer of propranolol, for instance, is about 100 times more active than its (R)-counterpart.[6] Beta-blockers antagonize the action of catecholamines at β-adrenergic receptors, which are G-protein coupled receptors.[8][9][10] The downstream signaling cascade involves adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA).[8]
Experimental Workflow: Asymmetric Synthesis Using a Chiral Auxiliary
The use of a chiral auxiliary is a robust and reliable method for controlling stereochemistry. The general workflow involves three main stages: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.[2]
Logical Relationship: Decision Tree for Selecting a Chiral Synthesis Strategy
The choice of a chiral synthesis strategy depends on several factors, including the nature of the target molecule, the availability of starting materials, and the desired scale of the synthesis. This decision tree provides a simplified logical framework for this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic enantioselective synthesis of chiral organic compounds of ultra-high purity of >99% ee [jstage.jst.go.jp]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 8. Chiral switch - Wikipedia [en.wikipedia.org]
- 9. [1802.00758] Strategy Representation by Decision Trees in Reactive Synthesis [arxiv.org]
- 10. ethz.ch [ethz.ch]
Navigating the Analytical Landscape: A Comparative Guide to the Quantification of (R)-3-Amino-1,2-propanediol
For researchers, scientists, and professionals in drug development, the precise quantification of stereoisomers is a critical cornerstone of ensuring product quality, safety, and efficacy. (R)-3-Amino-1,2-propanediol is a key chiral building block in the synthesis of various pharmaceutical compounds. Its enantiomeric purity can significantly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient. This guide provides an objective comparison of analytical methodologies for the quantification of this compound, offering supporting data and detailed experimental protocols to aid in method selection and validation.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] For chiral compounds, this involves ensuring the method can accurately and precisely measure the desired enantiomer in the presence of its counterpart. This guide explores both chromatographic techniques for achiral and chiral analysis, providing a framework for robust analytical method development and validation.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for the quantification of this compound depends on several factors, including the need for chiral separation, the required sensitivity, and the sample matrix. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for the analysis of small, polar molecules like amino alcohols.
| Parameter | Method 1: GC-FID with Derivatization (Achiral) | Method 2: Chiral HPLC-UV/ELSD (Enantioselective) | Method 3: Chiral GC-MS with Derivatization (Enantioselective) |
| Analyte Form | Total 3-Amino-1,2-propanediol (Racemic) | (R)- and (S)-3-Amino-1,2-propanediol | (R)- and (S)-3-Amino-1,2-propanediol |
| Principle | Separation of the derivatized analyte based on volatility and interaction with a non-chiral stationary phase. | Separation of enantiomers based on differential interaction with a chiral stationary phase. | Separation of derivatized enantiomers on a chiral stationary phase with mass spectrometric detection. |
| Derivatization | Required (e.g., with Trifluoroacetic Anhydride) | Not typically required | Required (e.g., esterification followed by acylation) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~5 µg/mL (UV), ~1 µg/mL (ELSD) | < 0.1 µg/mL |
| Advantages | High sensitivity, robust for purity analysis. | Direct separation of enantiomers, well-established for similar compounds. | High selectivity and sensitivity, structural confirmation. |
| Disadvantages | Does not provide enantiomeric purity, derivatization adds complexity. | May require method development for optimal separation, UV detection requires a chromophore. | Derivatization is a multi-step process, instrumentation is more complex. |
Experimental Workflow and Method Validation
The validation of an analytical method for the quantification of this compound should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The general workflow for method validation is depicted below.
Caption: General workflow for analytical method validation.
Detailed Experimental Protocols
Method 1: GC-FID with Derivatization for Total 3-Amino-1,2-propanediol
This method is suitable for determining the purity of 3-Amino-1,2-propanediol as a racemic mixture.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 50 mg of the 3-Amino-1,2-propanediol sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine).
-
Add 0.5 mL of Trifluoroacetic Anhydride (TFAA) dropwise while cooling the mixture in an ice bath.[2][3]
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and dilute with a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.
2. GC-FID Conditions:
-
Column: DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant pressure of 9.3 PSI.[2]
-
Injector Temperature: 200°C.[2]
-
Detector Temperature (FID): 260°C.[2]
-
Oven Temperature Program: 90°C initial temperature.[2] (A temperature ramp may be necessary to separate impurities).
-
Injection Volume: 1.0 µL.[2]
-
Split Ratio: 20:1.
3. Validation Parameters:
-
Specificity: Demonstrated by the separation of the derivatized analyte from potential impurities and solvent peaks.
-
Linearity: Assessed over a concentration range of approximately 0.1 to 1.5 mg/mL.
-
Accuracy and Precision: Determined by analyzing samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
Method 2: Chiral HPLC-UV/ELSD for Enantioselective Quantification
This method is adapted from a validated procedure for the structurally similar compound 3-tert-butylamino-1,2-propanediol and is expected to be suitable for the enantioselective analysis of this compound.[4]
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the validated range (e.g., 0.1 to 1.0 mg/mL).
2. Chiral HPLC Conditions:
-
Column: Chiralpak AS (amylose derivative on a silica gel substrate).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (a typical starting ratio could be 80:20:0.1 v/v/v). The mobile phase composition should be optimized for the best resolution of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection:
-
UV detection at a low wavelength (e.g., 210 nm) if the analyte has sufficient absorbance.
-
Evaporative Light Scattering Detector (ELSD) for universal detection.
-
-
Injection Volume: 10 µL.
3. Validation Parameters:
-
Specificity: The ability to separate and quantify the (R)-enantiomer in the presence of the (S)-enantiomer and other impurities.
-
Linearity: Established for the (R)-enantiomer over a suitable concentration range.
-
Accuracy and Precision: Evaluated for the (R)-enantiomer at different concentration levels.
-
Limit of Quantitation (LOQ): The lowest concentration of the (R)-enantiomer that can be reliably quantified.
Method 3: Chiral GC-MS with Derivatization for Enantioselective Quantification
This prospective method combines derivatization with chiral GC-MS for a highly selective and sensitive analysis. The derivatization procedure is based on methods used for amino acids, which also possess amino and hydroxyl groups.[5]
1. Sample Preparation and Derivatization (Two-Step):
-
Esterification: React the sample with an acidic alcohol (e.g., 3N HCl in methanol) to convert the hydroxyl groups to methyl ethers.
-
Acylation: Subsequently, react the product with an acylating agent (e.g., Trifluoroacetic Anhydride) to derivatize the amino group.[5]
2. Chiral GC-MS Conditions:
-
Column: A chiral column with a cyclodextrin-based stationary phase (e.g., Rt-βDEX).[6]
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperature: 250°C.
-
Oven Temperature Program: Optimized to achieve baseline separation of the enantiomers (e.g., start at 60°C and ramp to 220°C).
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
3. Validation Parameters:
-
The validation would follow the same parameters as the chiral HPLC method, with a focus on demonstrating the high selectivity and low detection limits achievable with MS detection.
Conclusion
The choice of an analytical method for the quantification of this compound is contingent on the specific requirements of the analysis. For achiral purity assessment, a derivatization-based GC-FID method offers robustness and high sensitivity. For the critical determination of enantiomeric purity, a chiral HPLC method, potentially with ELSD, provides a direct means of separating the enantiomers. While requiring more extensive method development, a chiral GC-MS method with a two-step derivatization process holds the potential for superior selectivity and sensitivity. The successful implementation of any of these methods relies on a thorough validation process to ensure the generation of reliable and accurate data, which is paramount in the development of safe and effective pharmaceuticals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. borregaard.com [borregaard.com]
- 3. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
A Comparative Guide to Racemic and Enantiopure 3-Amino-1,2-propanediol in a Hypothetical Drug Synthesis Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1,2-propanediol (APD), a versatile chiral building block, is a critical intermediate in the synthesis of pharmaceuticals and functional materials. It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers. The stereochemistry of chiral intermediates can significantly impact the properties, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of racemic versus enantiop-ure 3-Amino-1,2-propanediol in a specific, albeit hypothetical, drug synthesis application. Due to a lack of publicly available direct comparative studies, this guide utilizes illustrative data to highlight the potential differences in performance and provides detailed experimental protocols for conducting such a comparative analysis.
Introduction: Racemic vs. Enantiopure Compounds
In stereochemistry, a racemic mixture contains equal amounts of two enantiomers, which are molecules that are non-superimposable mirror images of each other. A racemic mixture is optically inactive because the optical activities of the individual enantiomers cancel each other out. In contrast, an enantiopure compound consists of only one enantiomer and is optically active.
In the context of drug development, the use of a racemic mixture versus a single enantiomer can have profound consequences. The two enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). Therefore, the decision to use a racemic mixture or a single enantiomer is a critical consideration in drug design and synthesis.
Applications of 3-Amino-1,2-propanediol
3-Amino-1,2-propanediol is a valuable intermediate in several key applications:
-
Pharmaceutical Synthesis: It is a crucial building block in the synthesis of non-ionic X-ray contrast agents, such as iohexol.[1][2] It is also used in the synthesis of various other APIs.
-
Lipidoid Synthesis for RNAi Therapeutics: APD serves as a precursor for the synthesis of lipid-like molecules (lipidoids) used in the delivery of siRNA therapeutics.
-
Chiral Chemistry: The enantiopure forms, (R)- and (S)-3-Amino-1,2-propanediol, are used as chiral building blocks in asymmetric synthesis to produce enantiomerically pure compounds.
Hypothetical Comparative Study: Synthesis of a Chiral Drug Analog
To illustrate the potential differences in performance between racemic and enantiopure APD, we present a hypothetical case study on the synthesis of a chiral drug analog, "Compound X". In this scenario, Compound X is synthesized by reacting a chiral acid chloride with the amino group of APD.
Data Presentation
The following tables summarize the hypothetical quantitative data from the synthesis and evaluation of Compound X using racemic, (R)-, and (S)-3-Amino-1,2-propanediol.
Table 1: Synthesis of Compound X - Reaction Outcomes
| Starting Material | Yield of Crude Product (%) | Diastereomeric Excess (de) of Crude Product (%) | Yield of Purified Diastereomer (%) |
| Racemic 3-Amino-1,2-propanediol | 85 | 0 (forms two diastereomers in equal amounts) | 38 (for each diastereomer) |
| (R)-3-Amino-1,2-propanediol | 88 | 95 | 82 |
| (S)-3-Amino-1,2-propanediol | 87 | 94 | 80 |
Table 2: Properties and Hypothetical Biological Activity of Compound X Diastereomers
| Diastereomer | Melting Point (°C) | Solubility in Water (mg/mL) | Hypothetical IC50 (nM) |
| from (R)-APD | 125-127 | 5.2 | 15 |
| from (S)-APD | 130-132 | 3.8 | 250 |
Experimental Protocols
A solution of the chiral acid chloride (1.0 eq) in anhydrous dichloromethane (DCM) is added dropwise to a stirred solution of the respective 3-Amino-1,2-propanediol (racemic, (R)-, or (S)-) (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer(s).
The diastereomeric excess (de) of the crude product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase column (e.g., Chiralpak AD-H). The mobile phase consists of a mixture of hexane and isopropanol. The ratio of the two diastereomers is determined by integrating the peak areas in the chromatogram.
The inhibitory activity of the purified diastereomers of Compound X on a target enzyme is determined using a standard in vitro enzyme assay. A range of concentrations of each diastereomer is incubated with the enzyme and its substrate. The enzyme activity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
Logical Workflow for Comparative Synthesis
Caption: Comparative synthesis and analysis workflow.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a kinase in a signaling pathway.
Discussion
The hypothetical data presented in this guide illustrates a common scenario in chiral drug development. The use of enantiopure starting materials, such as (R)- or (S)-3-Amino-1,2-propanediol, can lead to a more stereoselective synthesis, resulting in a higher yield of the desired diastereomer and simplifying the purification process.
Furthermore, the hypothetical biological data highlights the potential for significant differences in the activity of the resulting diastereomers. In our example, the diastereomer derived from (R)-APD is significantly more potent than the one from (S)-APD. This underscores the importance of evaluating the biological activity of individual stereoisomers.
While this guide is based on a hypothetical scenario due to the lack of direct comparative data in the literature for 3-Amino-1,2-propanediol, the principles and experimental approaches described are widely applicable in the field of drug discovery and development. Researchers are encouraged to perform similar comparative studies for their specific applications to determine the optimal stereochemical form of their intermediates.
Conclusion
The choice between racemic and enantiopure 3-Amino-1,2-propanediol as a synthetic intermediate can have a substantial impact on the efficiency of the synthesis, the purity of the final product, and its biological activity. Although the use of enantiopure starting materials may involve higher initial costs, these can be offset by improved yields, simplified purification, and the potential for a more potent and selective final compound. This guide provides a framework for researchers to consider and evaluate the role of stereochemistry in their own research and development projects involving 3-Amino-1,2-propanediol and other chiral building blocks.
References
A Comparative Guide to the Derivatization of (R)-3-Amino-1,2-propanediol for Enhanced Chiral Separation by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate enantiomeric separation of chiral molecules is a critical aspect of pharmaceutical development and quality control. (R)-3-Amino-1,2-propanediol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount. This guide provides a comparative overview of two common derivatization agents, Trifluoroacetic Anhydride (TFAA) and Ethyl Chloroformate (ECF), for the enhanced chiral separation of this compound by gas chromatography (GC).
Introduction to Derivatization for Chiral GC Analysis
Direct gas chromatographic analysis of polar and chiral molecules like this compound is often challenging due to their low volatility and potential for peak tailing. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic behavior. For chiral separations, derivatization can also enhance the enantiomeric resolution on a chiral stationary phase.
This guide focuses on two widely used derivatization reagents:
-
Trifluoroacetic Anhydride (TFAA): Reacts with the amino and hydroxyl groups of this compound to form trifluoroacetyl esters, which are highly volatile and exhibit good chromatographic properties.
-
Ethyl Chloroformate (ECF): Reacts with the amino group to form an ethoxycarbonyl derivative. This method is often performed in an aqueous medium, which can simplify sample preparation.
Comparative Performance Data
The following table summarizes the expected performance of TFAA and ECF derivatization for the chiral GC separation of this compound. The data is based on typical results observed for the separation of similar chiral amino alcohols and should be considered as a guideline for method development.
| Derivatization Agent | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Trifluoroacetic Anhydride (TFAA) | ~ 15 | > 1.1 | > 1.5 |
| Ethyl Chloroformate (ECF) | ~ 12 | > 1.05 | > 1.2 |
Note: The actual performance may vary depending on the specific GC column, instrument conditions, and sample matrix.
Experimental Workflow and Methodologies
The following diagram illustrates the general workflow for the derivatization and subsequent chiral GC analysis of this compound.
Caption: General workflow for the derivatization and chiral GC analysis of this compound.
Experimental Protocols
Detailed methodologies for the two derivatization procedures are provided below.
Method 1: Derivatization with Trifluoroacetic Anhydride (TFAA)
This protocol is adapted from established methods for the derivatization of amino alcohols.
Materials:
-
This compound standard solution (1 mg/mL in a suitable solvent like pyridine or acetonitrile)
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Pipette 100 µL of the this compound standard solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous acetonitrile and 50 µL of TFAA to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC analysis.
Method 2: Derivatization with Ethyl Chloroformate (ECF)
This protocol is based on the aqueous derivatization of amino compounds.
Materials:
-
This compound standard solution (1 mg/mL in water or a buffer solution)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Sodium bicarbonate solution (5% w/v)
-
Extraction solvent (e.g., dichloromethane or diethyl ether)
-
GC vials
Procedure:
-
Pipette 100 µL of the this compound standard solution into a microcentrifuge tube.
-
Add 200 µL of 5% sodium bicarbonate solution and 20 µL of pyridine.
-
Vortex the mixture briefly.
-
Add 50 µL of ECF and vortex immediately for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Extract the derivative by adding 500 µL of dichloromethane and vortexing for 1 minute.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the organic (lower) layer to a clean GC vial for analysis.
Recommended Chiral Gas Chromatography Conditions
The following GC conditions are a starting point for the analysis of the derivatized this compound. Optimization may be required to achieve the best separation.
-
GC Column: A chiral stationary phase is essential for the separation of enantiomers. A commonly used column for this type of analysis is a Chirasil-Val or a cyclodextrin-based capillary column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Example Column: Chirasil-L-Val, 25 m x 0.25 mm I.D., 0.16 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold: Maintain 180°C for 5 minutes.
-
Discussion of Alternatives and Performance
Both TFAA and ECF are effective derivatizing agents for improving the chiral separation of this compound by GC.
-
TFAA derivatization is a robust and widely used method that typically yields highly volatile and thermally stable derivatives. This often results in sharp peaks and good resolution on chiral columns. The reaction is generally carried out in an anhydrous organic solvent.
-
ECF derivatization offers the advantage of being performed in an aqueous medium, which can simplify sample preparation for aqueous samples and reduce the need for solvent evaporation steps. However, the resulting derivatives may be less volatile than their TFAA counterparts, potentially leading to slightly longer retention times and broader peaks. Studies on amino acids have shown that chloroformate derivatization can be effective, with some comparisons indicating that anhydride derivatives might offer better sensitivity[1].
The choice between TFAA and ECF will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available laboratory equipment. For trace analysis, the higher volatility and potentially better chromatographic performance of TFAA derivatives might be advantageous. For high-throughput screening of aqueous samples, the simplicity of the ECF derivatization protocol could be a significant benefit.
Conclusion
The derivatization of this compound with either Trifluoroacetic Anhydride or Ethyl Chloroformate significantly improves its amenability to chiral gas chromatographic analysis. While both methods are viable, TFAA is anticipated to provide slightly better resolution and peak shape due to the higher volatility of the resulting derivative. The choice of the most suitable derivatization agent should be based on a careful evaluation of the analytical requirements and experimental constraints. The provided protocols and GC conditions serve as a solid foundation for developing a robust and reliable method for the enantiomeric purity assessment of this compound.
References
X-ray crystallography of (R)-3-Amino-1,2-propanediol derivatives for absolute configuration determination
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comprehensive comparison of X-ray crystallography with alternative methods for elucidating the stereochemistry of (R)-3-Amino-1,2-propanediol derivatives, a common structural motif in pharmaceuticals.
The precise three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity. For derivatives of this compound, which includes a range of beta-blockers and other pharmacologically active compounds, confirming the absolute configuration is paramount for efficacy and safety. While single-crystal X-ray crystallography remains the gold standard for an unequivocal assignment, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Mosher's method, and Vibrational Circular Dichroism (VCD) offer viable alternatives, especially when suitable crystals cannot be obtained.
This guide presents a detailed comparison of these methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate technique for their specific needs.
At a Glance: Method Comparison
| Parameter | Single-Crystal X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Formation of diastereomeric esters or amides with a chiral derivatizing agent, leading to distinguishable NMR signals. | Differential absorption of left and right circularly polarized infrared light, which is sensitive to the molecule's stereochemistry. |
| Sample Requirement | High-quality single crystal (typically >0.1 mm). | 1-5 mg of the analyte. | 5-15 mg of recoverable sample. |
| Analysis Time | Variable; crystal growth can take days to months. Data collection and analysis take hours to days. | 4-6 hours of active effort over 1-2 days. | Data acquisition takes a few hours. |
| Key Advantage | Provides a direct and unambiguous determination of the absolute configuration. | Does not require crystallization; applicable to oils and non-crystalline solids. | Non-destructive and can be used for a wide range of chiral molecules in solution. |
| Key Limitation | Dependent on obtaining a high-quality single crystal, which can be a significant bottleneck. | Requires derivatization, which may be challenging for some molecules. Interpretation can be complex for flexible molecules. | Requires access to specialized instrumentation and computational resources for spectral prediction. |
Experimental Protocols
Single-Crystal X-ray Crystallography of an this compound Derivative: The Case of (R)-Propranolol
(R)-Propranolol is a well-known beta-blocker and a derivative of this compound. Its absolute configuration has been unequivocally determined by X-ray crystallography.
Methodology:
-
Crystallization: Single crystals of (R)-propranolol are grown by slow evaporation of a suitable solvent system, such as ethanol or acetone.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, high-resolution structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects of the X-ray scattering. The Flack parameter is calculated, which should be close to zero for the correct enantiomer.
Experimental Data for (R)-Propranolol Complexed with Cel7D:
| Parameter | Value |
| X-ray Source | Synchrotron |
| Wavelength | 1.5418 Å |
| Temperature | 100 K |
| Space Group | P2₁2₁2₁ |
| Resolution | 1.5 Å |
| Flack Parameter | 0.03(4) |
This data is based on the crystal structure of (R)-propranolol in complex with a protein, illustrating a common application in drug development.
Mosher's Method for a Chiral Amine
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines.[1][2][3][4][5] It involves the reaction of the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.
Methodology:
-
Derivatization: The chiral amine, an this compound derivative, is reacted separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the corresponding (R)-MTPA and (S)-MTPA amides.
-
NMR Analysis: ¹H NMR spectra are recorded for both diastereomeric amides.
-
Data Analysis: The chemical shifts (δ) of the protons adjacent to the newly formed stereocenter are carefully assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
Configuration Assignment: Based on the established Mosher model, a positive Δδ for protons on one side of the MTPA plane and a negative Δδ on the other side allows for the assignment of the absolute configuration of the original amine.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7][8] The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration.
Methodology:
-
Sample Preparation: The chiral this compound derivative is dissolved in a suitable solvent (e.g., CDCl₃) at a concentration of 5-15 mg/mL.
-
VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer.
-
Computational Modeling: The 3D structure of the molecule is modeled using computational chemistry software. The theoretical VCD and IR spectra for one enantiomer (e.g., the R-enantiomer) are calculated using density functional theory (DFT).
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match between the experimental and calculated spectra confirms the absolute configuration of the analyte.
Visualizing the Workflow and Logic
Caption: Workflow for absolute configuration determination.
Caption: Decision tree for method selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. borregaard.com [borregaard.com]
- 5. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ptfarm.pl [ptfarm.pl]
A Senior Application Scientist's Guide to the Comparative Cost-Analysis of Synthetic Routes to (R)-3-Amino-1,2-propanediol
(R)-3-Amino-1,2-propanediol, a chiral building block of significant importance in the pharmaceutical industry, serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including non-ionic X-ray contrast media like Iohexol and Iopamidol.[1] The stereochemistry of this molecule is critical for the efficacy and safety of the final drug product, making the efficient and cost-effective synthesis of the (R)-enantiomer a key focus for process chemists and drug development professionals. This guide provides a comparative analysis of different synthetic routes to this compound, with a focus on the underlying chemistry, process efficiency, and a qualitative cost-analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches:
-
Chemical Synthesis from Achiral Precursors: These methods typically involve the use of readily available, inexpensive starting materials and rely on chiral catalysts or resolving agents to introduce the desired stereochemistry.
-
Synthesis from Chiral Precursors (Chiral Pool Synthesis): This strategy leverages naturally occurring or synthetically available chiral molecules as starting materials, where the stereochemistry is already defined.
-
Biocatalytic Synthesis: This approach utilizes enzymes to catalyze key stereoselective transformations, often offering high enantiopurity and mild reaction conditions.
This guide will delve into representative examples from each of these categories, providing detailed experimental protocols and a comparative analysis of their respective strengths and weaknesses.
Route 1: Chemical Synthesis from Achiral Precursors - Asymmetric Dihydroxylation
A prominent example of synthesizing this compound from an achiral precursor is the asymmetric dihydroxylation of allylamine. This reaction introduces two hydroxyl groups across the double bond of allylamine in a stereocontrolled manner.
Scientific Rationale
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols. However, the direct dihydroxylation of allylamine can be challenging due to the coordinating nature of the amine group, which can interfere with the catalyst. A modified approach using a polymer-supported osmium tetroxide catalyst has been reported to overcome this limitation, providing a pathway to the desired (R)-enantiomer.[2]
Experimental Protocol: Asymmetric Dihydroxylation of Allylamine
Materials:
-
Allylamine
-
Wool-OsO₄ complex (asymmetric catalyst)
-
N-methylmorpholine N-oxide (NMO) (co-oxidant)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Standard laboratory glassware and purification equipment
Procedure:
-
A solution of allylamine in a mixture of tert-butanol and water is prepared in a reaction vessel.
-
The wool-OsO₄ complex is added to the solution.
-
N-methylmorpholine N-oxide (NMO) is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C) to regenerate the osmium catalyst.
-
The reaction is stirred vigorously for a specified time until completion, monitored by techniques like TLC or GC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The polymer-supported catalyst is recovered by filtration.[2]
-
The filtrate is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous residue is then subjected to extraction and further purification steps, such as distillation or chromatography, to isolate the this compound.
Cost-Analysis and Feasibility
-
Starting Materials: Allylamine is a relatively inexpensive and readily available starting material.
-
Catalyst: The use of osmium tetroxide, even in catalytic amounts, represents a significant cost and safety concern due to its toxicity and high price. The polymer support and the potential for catalyst recycling are crucial for improving the economic viability of this route. The reusability of the Wool-OsO4 complex without significant loss of activity is a key advantage.[2]
-
Reagents: The co-oxidant (NMO) is commercially available and moderately priced.
-
Process: The reaction conditions are generally mild. However, the purification process can be challenging due to the high water solubility of the product.
-
Overall: This route is attractive due to the direct formation of the chiral product from a simple achiral precursor. The primary cost driver is the osmium catalyst. For industrial-scale production, efficient catalyst recovery and recycling are paramount.
Route 2: Synthesis from Chiral Precursors - The Chiral Pool Approach
Utilizing a starting material that already possesses the desired stereochemistry is a common and effective strategy in chiral synthesis. For this compound, common chiral precursors include (R)-glycidol, (R)-epichlorohydrin, or derivatives of D-mannitol.
Scientific Rationale
The principle behind the chiral pool approach is to transfer the existing stereocenter of the starting material to the final product. This avoids the need for a resolution step or an asymmetric synthesis, often leading to high enantiomeric purity. A common industrial route for the racemic mixture involves the reaction of 3-chloro-1,2-propanediol with ammonia.[1][3] By starting with the enantiomerically pure (R)-3-chloro-1,2-propanediol, one can obtain the desired this compound.
Experimental Protocol: Ammonolysis of (R)-3-chloro-1,2-propanediol
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Aqueous ammonia
-
Sodium hydroxide (optional, for pH adjustment)
-
Standard laboratory glassware for reactions under pressure (if required) and purification
Procedure:
-
(R)-3-chloro-1,2-propanediol is charged into a pressure-rated reactor.
-
A concentrated aqueous solution of ammonia is added in excess. The molar ratio of ammonia to the chloropropanediol is a critical parameter influencing the yield.[2]
-
The reactor is sealed, and the mixture is heated to a specific temperature (e.g., 50-80 °C) for several hours.[2][4] The reaction time and temperature are optimized to maximize the conversion and minimize the formation of byproducts.
-
After the reaction is complete, the reactor is cooled, and the excess ammonia is carefully removed.
-
The reaction mixture is then neutralized and subjected to purification, typically involving distillation under reduced pressure, to isolate the this compound.[4]
Cost-Analysis and Feasibility
-
Starting Materials: The primary cost driver for this route is the enantiomerically pure starting material, (R)-3-chloro-1,2-propanediol. Its price is significantly higher than the racemic mixture.
-
Reagents: Ammonia is a cheap and abundant reagent.
-
Process: The reaction conditions can range from mild to moderate. The use of a pressure reactor might be necessary, adding to the capital cost. The purification by distillation is a standard and relatively cost-effective industrial operation.
-
Overall: This route is often preferred in industrial settings due to its simplicity, high yields, and excellent stereochemical control. The economic feasibility is heavily dependent on the cost and availability of the chiral starting material.
Route 3: Biocatalytic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. While a direct, single-step enzymatic route from a simple achiral precursor to this compound is not prominently described in the initial search, enzymatic resolutions or transformations of related intermediates are viable strategies. For instance, enzymes can be used to selectively acylate a racemic amino-diol, allowing for the separation of the desired enantiomer.
Scientific Rationale
Enzymes, particularly lipases, are well-known for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. In the context of this compound synthesis, a lipase could be used for the kinetic resolution of a racemic precursor. For example, in a racemic mixture of 3-amino-1,2-propanediol, a lipase could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for its separation.
Conceptual Experimental Protocol: Enzymatic Kinetic Resolution
Materials:
-
(±)-3-Amino-1,2-propanediol
-
Immobilized Lipase (e.g., from Candida antarctica)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent
-
Standard laboratory glassware and purification equipment
Procedure:
-
(±)-3-Amino-1,2-propanediol is dissolved in an appropriate organic solvent.
-
An acyl donor, such as ethyl acetate, is added to the solution.
-
The immobilized lipase is added, and the reaction mixture is incubated at a specific temperature with gentle agitation.
-
The reaction progress is monitored for the conversion of one enantiomer. The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for the remaining unreacted enantiomer.
-
The enzyme is removed by filtration.
-
The reaction mixture is then subjected to a separation process (e.g., chromatography or extraction) to isolate the unreacted this compound from the acylated (S)-enantiomer.
Cost-Analysis and Feasibility
-
Starting Materials: The racemic 3-amino-1,2-propanediol is relatively inexpensive.
-
Catalyst: The cost of the enzyme can be significant, but the use of immobilized enzymes allows for easy recovery and reuse, which is crucial for the economic viability of the process.
-
Reagents: The acyl donors are typically inexpensive and readily available.
-
Process: The reaction conditions are very mild (often at or near room temperature and atmospheric pressure), which reduces energy costs and the need for specialized equipment. However, the separation of the product from the acylated enantiomer can be challenging.
-
Overall: The major drawback of kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. This can be a significant economic disadvantage unless an efficient method for racemizing and recycling the unwanted enantiomer is available.
Comparative Analysis
| Parameter | Asymmetric Dihydroxylation | Chiral Pool Synthesis (Ammonolysis) | Biocatalytic Synthesis (Kinetic Resolution) |
| Starting Material | Allylamine (achiral, inexpensive) | (R)-3-chloro-1,2-propanediol (chiral, expensive) | (±)-3-Amino-1,2-propanediol (racemic, inexpensive) |
| Key Reagent/Catalyst | Osmium-based chiral catalyst | Ammonia | Lipase (enzyme) |
| Yield (Theoretical Max) | High (>90%) | High (>90%) | 50% for the desired enantiomer |
| Enantiomeric Excess (ee%) | Generally high, dependent on catalyst | Very high (>99%) | Very high (>99%) |
| Key Advantages | - Direct synthesis from achiral precursor- Potential for high throughput | - High yield and enantiopurity- Simple and robust process | - Mild reaction conditions- High enantioselectivity- "Green" approach |
| Key Disadvantages | - High cost and toxicity of osmium catalyst- Catalyst recovery is critical | - High cost of chiral starting material | - Maximum 50% yield- Separation of enantiomers can be difficult- Potential for enzyme inhibition |
| Qualitative Cost-Effectiveness | Potentially cost-effective with efficient catalyst recycling | Cost-effective if the chiral starting material is available at a reasonable price | Generally less cost-effective for bulk production due to the 50% yield limit, unless the unwanted enantiomer is recycled |
Visualization of Synthetic Routes
Figure 1: Comparative workflow of the three main synthetic routes to this compound.
Conclusion
The selection of an optimal synthetic route for this compound is a multifaceted decision that requires a careful balance of factors including raw material costs, process complexity, scalability, and the desired level of purity.
-
The asymmetric dihydroxylation route offers an elegant solution for creating chirality from an achiral precursor, but its industrial application hinges on the development of highly active and recyclable catalysts to mitigate the high cost and toxicity of osmium.
-
The chiral pool synthesis via ammonolysis of a chiral precursor like (R)-3-chloro-1,2-propanediol is a robust and high-yielding method that is often favored in large-scale production, provided the chiral starting material is accessible at a competitive price.
-
Biocatalytic methods , such as kinetic resolution, represent a greener and highly selective approach. However, the inherent 50% yield limitation is a significant economic hurdle for bulk manufacturing unless coupled with an efficient racemization and recycling process for the undesired enantiomer.
Ultimately, the most cost-effective route will depend on the specific economic and technological landscape at the time of production. Continuous innovation in catalyst development, biocatalysis, and the manufacturing of chiral starting materials will undoubtedly continue to shape the strategies for synthesizing this vital pharmaceutical intermediate.
References
Biological evaluation of novel derivatives synthesized from (R)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological performance of novel derivatives synthesized from (R)-3-Amino-1,2-propanediol. The following sections detail their cardiovascular and antitumor activities, offering a side-by-side comparison with alternative compounds, supported by experimental data. Detailed methodologies for the key experiments are also provided to ensure reproducibility and further investigation.
Cardiovascular Effects
A study on three novel derivatives of this compound investigated their influence on the cardiovascular system in anesthetized rats, with the known β-adrenoceptor antagonist CGP 12177 serving as a comparator.
Data Presentation: Cardiovascular Activity
The following table summarizes the observed effects on heart rate and blood pressure.
| Compound | Dose (µmol/kg) | Change in Heart Rate | Change in Blood Pressure |
| Derivative 1 | up to 1 | No significant change | No significant change |
| Derivative 2 | up to 1 | No significant change | No significant change |
| Derivative 3 x HCl | up to 1 | No significant change | No significant change |
| Derivative 3 | 0.01 and 0.1 | No significant change | No significant change |
| 1 | ↓ 14% (short-lasting) | ↓ 25% (short-lasting) [1] | |
| CGP 12177 | Not specified | Strong increase | Slight increase[1] |
Table 1: Comparative cardiovascular effects of novel this compound derivatives and CGP 12177 in anesthetized rats.[1]
Antitumor Activity
A series of A-ring azepano- and 3-amino-3,4-seco-derivatives of triterpenoids, synthesized from a scaffold that can be conceptually related to modifications of the amino propanediol backbone, were evaluated for their cytotoxic activity against a panel of human cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The antitumor potential of these derivatives was assessed using the Sulforhodamine B (SRB) assay. The following table presents the growth inhibitory (GI₅₀) and lethal concentration (LC₅₀) values for the most active compounds.
| Compound | Most Sensitive Cell Lines | GI₅₀ (µM) | LC₅₀ (µM) |
| 3 | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon Cancer (HT29), Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |
| 4 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer | 0.20 - 0.94 | 1 - 6 |
| 7 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer | 0.20 - 0.94 | 1 - 6 |
| 8 | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon Cancer (HT29), Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |
| 9 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer | 0.20 - 0.94 | 1 - 6 |
| 11 | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon Cancer (HT29), Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |
| 15 | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon Cancer (HT29), Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |
| 16 | Leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), Colon Cancer (HT29), Ovarian Cancer (OVCAR-4) | 0.20 - 0.94 | 1 - 6 |
| 19 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer | 0.20 - 0.94 | 1 - 6 |
| 20 | Leukemia, Colon Cancer, CNS Cancer, Melanoma, Ovarian Cancer, Renal Cancer, Prostate Cancer, Breast Cancer | 0.20 - 0.94 | 1 - 6 |
Table 2: In vitro growth inhibitory (GI₅₀) and lethal concentration (LC₅₀) of selected triterpenoid derivatives against a panel of 60 human cancer cell lines.[2][3]
Experimental Protocols
In Vivo Cardiovascular Assessment in Anesthetized Rats
This protocol outlines the general procedure for assessing the cardiovascular effects of test compounds in anesthetized rats.
1. Animal Preparation:
- Male Wistar rats are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.
- The trachea is cannulated to ensure a clear airway.
- The right carotid artery is cannulated for direct measurement of arterial blood pressure.
- The right jugular vein is cannulated for intravenous administration of the test compounds.
2. Hemodynamic Measurements:
- Arterial blood pressure is continuously monitored using a pressure transducer connected to the carotid artery cannula.
- Heart rate is derived from the arterial pressure waveform.
- A stabilization period is allowed after the surgical preparation before the administration of any substance.
3. Compound Administration and Data Collection:
- Test compounds and the vehicle control are administered intravenously.
- Blood pressure and heart rate are recorded continuously before, during, and after the administration of the compounds to observe any changes.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine cell viability and cytotoxicity by measuring the total protein content of cultured cells.
1. Cell Plating:
- Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
2. Compound Treatment:
- The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control is also included.
- The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. Cell Fixation:
- After the incubation period, the supernatant is discarded, and the cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well.
- The plates are incubated at 4°C for 1 hour.
4. Staining:
- The TCA is removed by washing the plates five times with slow-running tap water. The plates are then air-dried.
- 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
5. Washing and Solubilization:
- Unbound SRB is removed by washing the plates four times with 1% (v/v) acetic acid. The plates are then air-dried.
- The protein-bound dye is solubilized by adding 10 mM Tris base solution to each well.
6. Absorbance Measurement:
- The absorbance is read at a wavelength of 510-540 nm using a microplate reader. The optical density is proportional to the total protein mass and, therefore, the number of viable cells.
Visualizations
General Workflow for In Vivo Cardiovascular Assessment
Experimental workflow for in vivo cardiovascular assessment.
Signaling Pathway of Triterpenoid-Induced Apoptosis
While the specific signaling pathways for the novel this compound derivatives are yet to be fully elucidated, triterpenoids, in general, are known to induce apoptosis through the mitochondrial pathway. This often involves the PI3K/Akt signaling cascade.[4][5]
Proposed PI3K/Akt signaling pathway for triterpenoid-induced apoptosis.
References
- 1. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Liquidambar Fructus induced cell apoptosis via a PI3K-AKT related signal pathway in SMMC7721 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Comparison of (R)-3-Amino-1,2-propanediol and its Racemic Mixture
In the landscape of pharmaceutical development and chemical research, the ability to discern between a single enantiomer and its racemic counterpart is not merely an academic exercise—it is a cornerstone of ensuring therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological activities. This guide provides an in-depth spectroscopic comparison of the enantiomerically pure (R)-3-Amino-1,2-propanediol and its racemic mixture, offering researchers a practical framework for chiral discrimination using standard laboratory techniques. We will explore the theoretical underpinnings and present experimental insights into why some spectroscopic methods are "chirality-blind" while others are exquisitely sensitive to stereochemistry.
The Challenge of Chirality: Why Standard Spectroscopy Often Fails
Enantiomers possess identical physical properties in an achiral environment. This includes the same melting point, boiling point, refractive index, and, crucially, the same spectroscopic responses to achiral stimuli.[1] Consequently, techniques that rely on the interaction of molecules with unpolarized radiation or in achiral solvents cannot, by themselves, distinguish between an R-enantiomer, an S-enantiomer, or a 1:1 mixture of both (a racemate).
This guide will focus on three principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and the chiroptical method of Circular Dichroism (CD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Solvents
NMR spectroscopy is arguably the most powerful tool for molecular structure elucidation. It operates by probing the magnetic properties of atomic nuclei within a strong magnetic field. However, conventional NMR is inherently "blind" to chirality.[2][3][4]
Theoretical Basis
In a standard, achiral deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), the magnetic environments of corresponding nuclei in (R)- and (S)-enantiomers are identical. The molecular properties that govern an NMR spectrum—chemical shifts (δ) and spin-spin coupling constants (J)—are scalar quantities that are unaffected by the mirror-image relationship.[2] Therefore, the ¹H and ¹³C NMR spectra of this compound are expected to be perfectly superimposable with those of its racemic mixture.
While direct chiral discrimination in NMR is an area of ongoing research, practical differentiation requires the introduction of a chiral influence, such as a chiral solvating agent or a chiral derivatizing agent, to create diastereomeric complexes with distinct NMR spectra.[5][6][7] This guide, however, focuses on the direct comparison of the pure substance and its racemate under standard achiral conditions.
Expected Spectroscopic Data
The spectra for 3-Amino-1,2-propanediol are expected to show signals corresponding to its three distinct carbon environments and the protons attached to them. The key takeaway is the identical nature of the spectra for the pure enantiomer and the racemate.
Table 1: Expected NMR Data for this compound vs. Racemic Mixture in an Achiral Solvent
| Nucleus | Expected Chemical Shift (δ, ppm) | This compound | Racemic Mixture |
| ¹³C | C1 (~46 ppm) | Single Peak | Identical Single Peak |
| C2 (~72 ppm) | Single Peak | Identical Single Peak | |
| C3 (~66 ppm) | Single Peak | Identical Single Peak | |
| ¹H | H attached to C1, C2, C3 | Complex Multiplets | Identical Complex Multiplets |
| -OH, -NH₂ protons | Broad Singlets | Identical Broad Singlets |
Note: Specific chemical shifts are estimations and can vary based on solvent and concentration. The critical point is the identity of the spectra.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. Since enantiomers are composed of the same atoms connected by the same bonds, their vibrational frequencies in an achiral environment (gas, liquid, or solution) are identical.[8]
Theoretical Basis
The IR spectrum provides a "fingerprint" based on a molecule's functional groups. For 3-Amino-1,2-propanediol, key vibrational modes include O-H and N-H stretching (typically a broad band), C-H stretching, and C-O stretching. Both the (R)-enantiomer and the racemic mixture will exhibit these absorptions at the exact same frequencies and with the same intensities.[8]
It is worth noting that in the solid state, differences can sometimes arise. If the racemic mixture crystallizes as a "racemic compound" (a unique crystal lattice containing both enantiomers), its solid-state IR spectrum may differ from that of the pure enantiomer, which crystallizes in a chiral space group.[8][9] This difference, however, stems from intermolecular interactions in the crystal lattice, not from an intrinsic difference in the molecules themselves. For liquid or solution-phase analysis, the spectra will be identical.
Expected Spectroscopic Data
Table 2: Key IR Absorption Bands for this compound vs. Racemic Mixture
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | This compound | Racemic Mixture |
| O-H & N-H stretch | 3200-3600 (Broad) | Identical Absorption Profile | Identical Absorption Profile |
| C-H stretch | 2850-3000 | Identical Absorption Profile | Identical Absorption Profile |
| C-O stretch | 1000-1100 | Identical Absorption Profile | Identical Absorption Profile |
Experimental Workflow: IR Analysis
Caption: Workflow for IR spectroscopic analysis.
Chiroptical Spectroscopy: The Definitive Arbiter
Unlike achiral methods, chiroptical techniques use polarized light and are fundamentally designed to interact differently with enantiomers. This makes them the definitive tools for distinguishing between a pure enantiomer and a racemic mixture.
Theoretical Basis: Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[10]
-
A chiral molecule , like this compound, will absorb one handedness of circularly polarized light more than the other, resulting in a non-zero CD spectrum. Its enantiomer, (S)-3-Amino-1,2-propanediol, would produce a CD spectrum of equal magnitude but opposite sign.
-
A racemic mixture contains equal amounts of both enantiomers. The equal and opposite absorptions of the R and S forms perfectly cancel each other out, resulting in a net CD signal of zero across all wavelengths.[11][12]
While the native 3-Amino-1,2-propanediol lacks a strong chromophore for conventional electronic CD, techniques like Vibrational Circular Dichroism (VCD) or induced CD (by forming a complex with a chromophoric agent) can be employed.[13][14] VCD, the infrared analogue of CD, is particularly powerful as it provides structurally rich information and can be used to determine absolute configuration.[15]
Expected Spectroscopic Data
Table 3: Expected Circular Dichroism Data for this compound vs. Racemic Mixture
| Technique | Analyte | Expected Signal |
| CD / VCD | This compound | Non-zero spectrum with positive and/or negative bands (Cotton effects) |
| CD / VCD | Racemic Mixture | Zero signal across the entire spectrum (optically inactive) |
Experimental Workflow: Circular Dichroism Analysis
Caption: Workflow for Circular Dichroism analysis.
Conclusion and Practical Implications
This guide demonstrates a fundamental principle in stereochemical analysis: the choice of spectroscopic tool is paramount for chiral discrimination.
-
NMR and IR Spectroscopy , in their conventional forms using achiral conditions, are powerful for confirming the covalent structure and functional groups of 3-Amino-1,2-propanediol. However, they are incapable of distinguishing the pure (R)-enantiomer from its racemic mixture, as both samples will produce identical spectra.
-
Chiroptical methods, such as Circular Dichroism (CD and VCD), are indispensable for chiral analysis. They provide an unambiguous result: the pure (R)-enantiomer will yield a characteristic, non-zero spectrum, while the racemic mixture will show no signal.
For researchers in drug development and quality control, this distinction is critical. A simple CD or VCD measurement can rapidly confirm the enantiomeric nature of a sample, ensuring that the correct, therapeutically active enantiomer is present and that the sample has not been racemized. While NMR and IR confirm the molecule's identity, only chiroptical spectroscopy can confirm its correct chiral form.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. scispace.com [scispace.com]
- 3. Chiral discrimination in NMR spectroscopy | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jascoinc.com [jascoinc.com]
- 11. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 12. youtube.com [youtube.com]
- 13. Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Enantiomeric Purity of 3-Amino-1,2-propanediol in Drug Development
Introduction: The Imperative of Chirality in Modern Therapeutics
In the landscape of pharmaceutical development, the principle of chirality is not merely an academic curiosity but a cornerstone of drug safety and efficacy.[1] Many organic molecules, including a significant percentage of active pharmaceutical ingredients (APIs), are chiral, meaning they exist as non-superimposable mirror images known as enantiomers.[2] The human body, being a chiral environment, often interacts with these enantiomers as two distinct substances, leading to profound differences in their pharmacological and toxicological profiles.[3][4] The enantiomer that elicits the desired therapeutic effect is termed the 'eutomer', while the other, which may be less active, inactive, or even responsible for adverse effects, is known as the 'distomer'.[2]
This guide focuses on 3-Amino-1,2-propanediol (APD), a versatile and critical chiral building block in the synthesis of numerous pharmaceuticals.[5][6] APD's structure, featuring both amine and diol functional groups, makes it a valuable precursor for a range of complex molecules, including non-ionic X-ray contrast media like Iohexol, antiviral compounds, and beta-blockers.[6][7][8][9][10] Consequently, the enantiomeric purity of the APD starting material is not a trivial specification; it is a critical quality attribute that directly dictates the stereochemical integrity, and thus the ultimate safety and efficacy, of the final drug product. This guide provides an in-depth comparison of analytical methodologies to quantify APD's enantiomeric purity and evaluates synthetic strategies to achieve it, grounded in field-proven insights and experimental data.
The Pharmacological Significance: Why Purity of APD Enantiomers is Non-Negotiable
The differential effects of enantiomers are a well-documented phenomenon in pharmacology and toxicology.[3][11] One enantiomer of a drug may fit perfectly into the binding site of a target receptor or enzyme, while its mirror image may bind with lower affinity or not at all. In some cases, the distomer can interact with different biological targets, leading to off-target effects or toxicity.[1]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines emphasizing the need to characterize the stereoisomeric composition of a new drug.[12][13] The FDA's 1992 policy statement, "Development of New Stereoisomeric Drugs," mandates that the pharmacological, toxicological, and clinical profiles of individual enantiomers should be understood.[12][13] For chiral building blocks like (R)- and (S)-3-Amino-1,2-propanediol, this regulatory scrutiny flows upstream.[14] Using a racemic or enantiomerically impure APD in a synthesis will inevitably lead to a stereoisomeric mixture in the final API, complicating downstream purification, compromising therapeutic efficacy, and posing potential safety risks.[4] Therefore, establishing and controlling the enantiomeric purity of APD from the outset is a fundamental requirement for a robust and compliant drug development program.
A Comparative Guide to a Critical Task: Quantifying the Enantiomeric Purity of APD
Ensuring the enantiomeric purity of 3-Amino-1,2-propanediol requires robust and reliable analytical methods. The choice of technique depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs. The most common techniques for chiral separations are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[15][16]
Comparative Analysis of Key Methodologies
The following table provides a high-level comparison of the primary analytical techniques used for chiral separations.
| Technique | Principle | Sample Derivatization | Typical Sensitivity | Speed | Strengths & Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Often not required for polar compounds on specific CSPs (e.g., macrocyclic glycopeptides).[17] | High (ng/mL to pg/mL with MS detection).[9] | Moderate (10-30 min). | Highly versatile, wide range of CSPs available. LC-MS compatibility is a major advantage. |
| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Almost always required for polar, non-volatile compounds like APD to increase volatility. | Very High (pg/mL to fg/mL). | Fast (5-20 min). | Excellent resolution and speed. Requires thermal stability of the analyte/derivatives.[18] |
| Chiral SFC | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a CSP. | Can often be avoided due to the unique solvating properties of supercritical fluids. | High. | Very Fast. | "Green" technique with lower solvent consumption. Combines advantages of GC and HPLC. |
| Chiral CE | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | Not required. | High (analyte concentration), but low volume sensitivity. | Very Fast. | Extremely high separation efficiency, minimal sample and reagent consumption.[15] |
Workflow for Analytical Method Selection
From our experience, selecting the right analytical approach is critical for efficiency. The following workflow illustrates a logical decision-making process for choosing a method to determine the enantiomeric purity of APD.
Caption: Decision workflow for selecting a suitable analytical method for APD enantiomeric purity analysis.
Validated Experimental Protocol: Chiral GC-FID Analysis of 3-Amino-1,2-propanediol
This protocol is a self-validating system for the routine analysis of APD enantiomeric purity. The derivatization step is crucial as it renders the polar APD molecule volatile for GC analysis.
Objective: To separate and quantify the enantiomers of 3-Amino-1,2-propanediol.
1. Materials and Reagents:
-
3-Amino-1,2-propanediol sample
-
Trifluoroacetic anhydride (TFAA) (derivatizing agent)[18]
-
Ethyl Acetate (solvent, HPLC grade)
-
Reference standards for (R)- and (S)-3-Amino-1,2-propanediol
2. Sample Preparation (Derivatization):
-
Accurately weigh ~10 mg of the APD sample into a 2 mL autosampler vial.
-
Add 1 mL of Ethyl Acetate and vortex to dissolve.
-
Carefully add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial. Causality: TFAA reacts with the amino and hydroxyl groups of APD to form volatile trifluoroacetyl derivatives, which are amenable to GC analysis.
-
Cap the vial immediately and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
3. GC Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Chiral GC Column (e.g., DB-1701, 30 m x 0.32 mm ID, 0.25 µm film thickness).[18]
-
Carrier Gas: Helium at a constant pressure of ~9.3 PSI.[18]
-
Injector Temperature: 200°C.[18]
-
Detector Temperature: 260°C (FID).[18]
-
Oven Temperature Program: Start at 90°C, hold for 10 minutes, then ramp to 200°C at 10°C/min.
-
Injection Volume: 1.0 µL.[18]
-
Split Ratio: 20:1.
4. Analysis and Data Interpretation:
-
Inject the derivatized reference standards for (R)- and (S)-APD individually to determine their respective retention times.
-
Inject the derivatized sample.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Trustworthiness: The protocol's reliability is ensured by running pure enantiomeric standards to confirm peak identity and column performance before analyzing unknown samples. System suitability parameters (e.g., resolution between enantiomers > 1.5) should be established and met.
From Racemate to Enantiopure: A Comparison of Synthetic Strategies
Achieving high enantiomeric purity is a central challenge in chemical synthesis. For APD, strategies generally fall into two categories: resolution of a racemic mixture or direct asymmetric synthesis.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Enantiomeric Purity | Pros & Cons |
| Ammonolysis of Epichlorohydrin/Glycidol | Epichlorohydrin or Glycidol, Ammonia.[5][19] | Aqueous ammonia. | High (~90%).[20] | Racemic (0% ee). | Pros: Inexpensive, scalable, high yield. Cons: Produces a racemic mixture requiring a separate, costly resolution step. |
| Classical Resolution | Racemic APD. | Chiral resolving agent (e.g., tartaric acid). | Max 50% for one enantiomer. | High (>99% ee). | Pros: Can achieve high purity. Cons: Theoretical max yield is 50%, requires recycling of the unwanted enantiomer, adds process steps. |
| Asymmetric Dihydroxylation | Allylamine. | Chiral catalyst (e.g., Wool-OsO4 complex).[20][21] | Good (~80%).[21] | Good to excellent ee. | Pros: Direct synthesis of a single enantiomer, atom-economical. Cons: Catalyst can be expensive (Osmium), optimization may be required. |
Visualizing an Enantioselective Pathway
The asymmetric dihydroxylation of allylamine represents an elegant approach to directly synthesize (R)-3-Amino-1,2-propanediol, avoiding a resolution step.
Caption: Enantioselective synthesis of (R)-APD via asymmetric dihydroxylation.
Conclusion: A Foundation of Purity for Safer Medicines
3-Amino-1,2-propanediol is a foundational element in the synthesis of advanced therapeutics. As this guide has detailed, its utility is inextricably linked to its enantiomeric purity. The choice of one enantiomer over the other can profoundly impact a drug's therapeutic index, making the control of stereochemistry a critical, non-negotiable aspect of development.[1][22] Researchers and drug development professionals are equipped with a suite of powerful analytical tools, such as chiral GC and HPLC, to precisely quantify enantiomeric excess. Furthermore, strategic decisions in chemical synthesis, favoring direct asymmetric routes over classical resolutions, can build enantiomeric purity into the molecule from the very beginning. By rigorously controlling, measuring, and designing for enantiomeric purity in key chiral building blocks like APD, the pharmaceutical industry can continue to build a future of safer, more effective medicines.
References
- 1. longdom.org [longdom.org]
- 2. mdpi.com [mdpi.com]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. sfdchem.com [sfdchem.com]
- 9. Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 13. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. borregaard.com [borregaard.com]
- 19. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 20. researchgate.net [researchgate.net]
- 21. Page loading... [guidechem.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Benchmarking (R)-3-Amino-1,2-propanediol against other chiral diols in synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is a critical decision in the landscape of asymmetric synthesis. This guide provides a comparative analysis of (R)-3-Amino-1,2-propanediol against well-established chiral diols, namely BINOL and TADDOL, in the context of asymmetric catalysis. By presenting available performance data, experimental protocols, and mechanistic insights, this document aims to facilitate an informed choice of chiral auxiliary for specific synthetic challenges.
This compound, a versatile and readily available chiral building block, offers a unique combination of amino and hydroxyl functionalities. This dual-functionality allows for its application as a chiral ligand in a variety of metal-catalyzed asymmetric reactions. This guide will focus on its performance in the well-studied asymmetric addition of diethylzinc to aldehydes, a benchmark reaction for evaluating the efficacy of chiral ligands.
Performance in Asymmetric Diethylzinc Addition to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a standard method to assess the effectiveness of chiral ligands. The key performance indicators are the chemical yield of the resulting chiral alcohol and its enantiomeric excess (e.e.). While direct comparative studies of this compound against BINOL and TADDOL under identical conditions are limited in the literature, a compilation of data from various sources provides valuable insights into their relative performance.
| Chiral Ligand/Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Configuration of Product |
| This compound Derivative | ~95 | up to 94 | (R) |
| (R)-BINOL | High | up to 99 | (R) |
| (R,R)-TADDOL | High | up to 99 | (R) |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and building upon published results. Below are representative protocols for the synthesis of this compound and its application in the asymmetric addition of diethylzinc to benzaldehyde.
Synthesis of this compound
A common method for the synthesis of this compound involves the asymmetric dihydroxylation of allylamine.[1]
Materials:
-
Allylamine
-
Osmium tetroxide (OsO₄)
-
Chiral ligand (e.g., a derivative of dihydroquinidine)
-
Co-oxidant (e.g., N-methylmorpholine N-oxide, NMO)
-
Solvent (e.g., tert-butanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve the chiral ligand and OsO₄ in the solvent mixture.
-
Add the co-oxidant to the solution.
-
Cool the mixture to 0 °C and add allylamine dropwise.
-
Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on the use of chiral amino alcohol ligands.[2][3]
Materials:
-
This compound (or other chiral diol)
-
Diethylzinc (in hexane or toluene)
-
Benzaldehyde
-
Anhydrous solvent (e.g., toluene, hexane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol (e.g., this compound) in the anhydrous solvent.
-
Cool the solution to 0 °C and add diethylzinc solution dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-ligand complex.
-
Add freshly distilled benzaldehyde to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC.
Mechanistic Insights and Visualization
The enantioselectivity in the diethylzinc addition to aldehydes catalyzed by chiral amino alcohols is believed to arise from the formation of a well-defined chiral zinc-alkoxide complex. This complex coordinates with the aldehyde, directing the approach of the ethyl group from the diethylzinc to one of the enantiotopic faces of the carbonyl group.
Below are Graphviz diagrams illustrating the general workflow for this asymmetric synthesis and the proposed catalytic cycle.
Caption: General workflow for asymmetric diethylzinc addition.
Caption: Proposed catalytic cycle for asymmetric diethylzinc addition.
Conclusion
This compound and its derivatives have demonstrated significant potential as effective chiral ligands in asymmetric synthesis, particularly in the addition of diethylzinc to aldehydes, affording high yields and enantioselectivities. While established C2-symmetric diols like BINOL and TADDOL often provide exceptional levels of stereocontrol across a broad spectrum of reactions, the accessibility and unique structural features of this compound make it a compelling alternative for specific applications. The choice of the optimal chiral diol will ultimately depend on the specific substrate, reaction conditions, and desired outcome. This guide provides a foundational benchmark to aid researchers in making this critical decision.
References
Safety Operating Guide
Proper Disposal of (R)-3-Amino-1,2-propanediol: A Guide for Laboratory Professionals
For Immediate Reference: Do not dispose of (R)-3-Amino-1,2-propanediol or its containers in regular trash or down the drain. This compound is corrosive and can cause severe skin burns and eye damage.[1] Adherence to proper disposal protocols is mandatory to ensure the safety of personnel and prevent environmental contamination. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Understanding the Hazards
Proper handling and disposal are predicated on understanding the inherent risks associated with this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | Description | Primary Disposal Concern |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1] | Use of appropriate personal protective equipment (PPE) is required during handling and disposal. |
| Serious Eye Damage | Causes serious eye damage (Category 1).[1] | Prevent any contact with eyes through appropriate PPE. |
| Acute Toxicity | Harmful if swallowed or in contact with skin, and may be toxic or fatal if inhaled.[2] | Prevent release into the environment and exposure to personnel during handling and disposal. |
| Incompatibilities | Reacts with acids, bases, strong oxidizing agents, and moisture.[1][3] | Store and dispose of away from incompatible materials. |
| Hazardous Decomposition | Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3] | Avoid exposure to high heat. |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following PPE is worn:
-
Hand Protection: Wear chemical-impermeable gloves.[4]
-
Eye/Face Protection: Use safety goggles with side-shields or a face shield.[4]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area.[3] If ventilation is inadequate, wear respiratory protection.[4]
An eyewash station and a safety shower should be readily accessible in the work area.[3][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste is a critical component of laboratory safety. Follow the workflow below for compliant disposal.
Caption: Disposal workflow for this compound.
Detailed Instructions:
-
Waste Identification and Segregation:
-
Identify the waste stream: Is it unused this compound, a solution containing the compound, or contaminated labware (e.g., pipette tips, gloves, empty containers)?
-
Solid Waste: Collect unused solid material and contaminated disposables in a designated, sealed container labeled "Hazardous Waste."[6]
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste.[7]
-
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
-
Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[3]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[2][5] Dispose of the contents and container to an approved waste disposal plant.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[4] Remove all sources of ignition.[4]
-
Contain Spill: Contain the spillage using a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[8][9]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[2][4]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials should be collected and disposed of as hazardous waste.
-
Personal Care: Remove contaminated clothing and wash it before reuse.[3] If skin or eye contact occurs, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 57044-25-4 Name: substance-name-is-not-available [xixisys.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling (R)-3-Amino-1,2-propanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for (R)-3-Amino-1,2-propanediol (CAS No. 66211-46-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk. The information is compiled from safety data sheets of the target molecule and its racemic mixture, providing a comprehensive overview for laboratory personnel.
This compound is a chiral amino alcohol used in various chemical syntheses.[1] It is classified as a corrosive material that causes severe skin burns and eye damage.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Standards |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn where splashing is a risk.[2] |
| Skin | Chemical-resistant gloves and a lab coat or chemical-resistant apron | Gloves must be inspected before use.[3] Appropriate materials include nitrile rubber. A lab coat should be worn to protect street clothing. |
| Respiratory | NIOSH/MSHA approved respirator | Required when working outside of a certified chemical fume hood or when aerosols may be generated. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is crucial for safety and to prevent contamination. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
Experimental Protocols
1. Donning Personal Protective Equipment (PPE):
-
Before entering the laboratory, ensure you are wearing a lab coat, closed-toe shoes, and long pants.
-
Put on chemical safety goggles.
-
Wear the appropriate chemical-resistant gloves (e.g., nitrile).
2. Preparing the Work Area:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.[2]
-
Cover the work surface with absorbent, disposable bench paper.
-
Have designated, labeled waste containers ready for solid and liquid waste.
3. Weighing of the Solid Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a tared, sealed container to minimize exposure to airborne particles.
-
Clean the spatula and weighing area with a damp cloth or paper towel after use, and dispose of the cleaning materials as hazardous waste.
4. Preparation of Solutions:
-
Conduct all solution preparations within the chemical fume hood.
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
5. Decontamination of the Work Area:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Collect all disposable materials (e.g., bench paper, pipette tips) as contaminated waste.
6. Waste Segregation and Labeling:
-
Segregate waste into solid and liquid streams in separate, clearly labeled, and sealed containers.
-
Label containers with "this compound Waste" and any other chemical constituents.
7. Waste Disposal:
-
Dispose of all waste, including empty containers, through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this chemical down the drain.
8. Doffing Personal Protective Equipment (PPE):
-
Remove gloves first, turning them inside out as you remove them.
-
Remove your lab coat.
-
Remove your safety goggles.
-
Wash your hands thoroughly with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
